Perfluorobutylsulfonyl fluoride
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQYZLEHLTPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2F, C4F10O2S | |
| Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861913 | |
| Record name | Perfluorobutanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-72-4 | |
| Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-1-butanesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluoro-1-butanesulfonyl fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC4FPA9BCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perfluorobutylsulfonyl fluoride physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Perfluorobutylsulfonyl Fluoride (B91410)
Introduction
Perfluorobutylsulfonyl fluoride (PFBSF), also known as nonafluorobutanesulfonyl fluoride (NfF), is a fluorinated organic compound with the chemical formula C₄F₉SO₂F.[1] It is a colorless to slightly yellow, volatile liquid at room temperature.[1][2][3] PFBSF serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, including surfactants, pesticides, and pharmaceuticals.[3][4] Its high thermal and chemical stability, a characteristic of perfluorinated compounds, makes it a valuable reagent in organic synthesis.[5] This guide provides a comprehensive overview of the physical properties, experimental protocols for its synthesis and purification, and key chemical reactions of this compound.
Physical Properties
This compound is characterized by its high density, low refractive index, and immiscibility with water. It is, however, soluble in common organic solvents.[2] The physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄F₁₀O₂S (or C₄F₉SO₂F) | [1][2] |
| Molecular Weight | 302.09 g/mol | [2][3][6] |
| Appearance | Colorless to light yellow transparent liquid | [1][3] |
| Boiling Point | 64 - 66 °C | [1][2][7] |
| Melting Point | < -60 °C to -110 °C; some reports < -120 °C | [1][2][3][7][8][9] |
| Density | 1.682 - 1.750 g/mL (at 20-25 °C) | [1][2][10] |
| Vapor Pressure | ~1.3 kPa (at 25 °C) or 178.4 mmHg (at 25 °C) | [8][9] |
| Refractive Index | n20/D 1.3 (lit.); n25D 1.2810 | [1] |
| Solubility | Immiscible with water; soluble in common organic solvents.[2] Hydrolyzes in water.[1][10] |
Experimental Protocols
Synthesis via Electrochemical Fluorination
This compound is commercially prepared through the electrochemical fluorination (ECF) of sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide).[2][11] The process involves the electrolysis of a solution of sulfolane in anhydrous hydrogen fluoride. During electrolysis, the hydrogen atoms on the sulfolane molecule are replaced with fluorine atoms to yield this compound.[5]
Caption: Synthesis of PFBSF via electrochemical fluorination of sulfolane.
Purification of Commercial PFBSF
Commercially available this compound is often contaminated with perfluorosulfolane (6-10 mol %).[2] A purification protocol can be employed to remove this impurity.
Methodology:
-
The commercial PFBSF is vigorously stirred with a concentrated aqueous solution containing a 1:1 molar ratio of potassium phosphate (B84403) (K₃PO₄) and dipotassium (B57713) phosphate (K₂HPO₄) for 96 hours.[2]
-
During this process, the perfluorosulfolane impurity reacts with the alkaline solution to form a water-soluble salt, while the PFBSF remains unchanged and insoluble in the aqueous layer.[12]
-
After the reaction is complete, the mixture separates into two layers. The lower layer, containing the purified PFBSF, is separated.[12]
-
The aqueous layer is removed, and the product is further purified by distillation from phosphorus pentoxide (P₂O₅).[2]
-
This procedure yields PFBSF with a purity greater than 99 mol % and near-quantitative recovery.[2]
Caption: Workflow for the purification of commercial PFBSF.
Chemical Reactivity and Applications
This compound is a versatile reagent, primarily used as an entry point to nonafluorobutanesulfonates (nonaflates).[2] The fluoride leaving group is readily substituted by various nucleophiles.[2]
Key Reactions:
-
Reaction with Nucleophiles: PFBSF reacts with nucleophiles such as amines, phenoxides, and enolates to produce the corresponding sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively.[2]
-
Hydrolysis: While stable in water at a pH below 12, it can be hydrolyzed by strong bases like barium hydroxide (B78521) to yield barium perfluorobutanesulfonate. Treatment with sulfuric acid then produces perfluorobutanesulfonic acid.[2]
-
Applications in Catalysis: Aryl and alkenyl nonaflates derived from PFBSF are valuable electrophiles in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2] Nonaflates often exhibit greater stability and resistance to hydrolysis compared to their triflate counterparts.[2]
Caption: General reactivity pathways of this compound.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[6][13] It may also be corrosive to metals.[13] When handling, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, is essential.[13] Work should be conducted in a well-ventilated area.[13] Containers should be kept tightly closed in a cool, dry place.[4][13]
Conclusion
This compound is a pivotal chemical intermediate with well-defined physical properties and established synthetic and purification protocols. Its primary utility lies in its role as a precursor to nonaflates, which are increasingly important electrophiles in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in research and industrial applications.
References
- 1. Perfluorobutyl sulfonylfluoride Latest Price, Perfluorobutyl sulfonylfluoride Manufacturer,Exporter [wuhanbrightchemical.com]
- 2. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 3. Perfluorobutanesulfonyl Fluoride_Advanced Fluorine Materials_Product_CHEMWELLS [chemwells.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. Perfluoro-1-butanesulfonyl fluoride | C4F9SO2F | CID 67814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. jecibiochem.com [jecibiochem.com]
- 9. Perfluorobutanesulfonyl fluoride | CAS#:375-72-4 | Chemsrc [chemsrc.com]
- 10. parchem.com [parchem.com]
- 11. WO2012105586A1 - Perfluorobutane sulfonyl fluoride, potassium perfluorobutane sulfonate salt, and method for producing perfluorobutane sulfonyl fluoride - Google Patents [patents.google.com]
- 12. Method for producing Perfluorobutanesulfonyl fluoride_Chemicalbook [chemicalbook.com]
- 13. cn.haihangindustry.com [cn.haihangindustry.com]
Perfluorobutylsulfonyl fluoride chemical structure and stability
An In-depth Technical Guide to Perfluorobutylsulfonyl Fluoride (B91410): Chemical Structure and Stability
Perfluorobutylsulfonyl fluoride (NfF), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family, is a cornerstone reagent in modern organic synthesis. Its unique electronic properties, conferred by the perfluorinated butyl chain, render it a valuable tool for the introduction of the nonafluorobutanesulfonyl (nonaflate) group into a wide array of molecules. This guide provides a comprehensive overview of its chemical structure, stability, and reactivity, with a focus on its practical applications in research and development.
Chemical Structure and Identification
This compound is a colorless, volatile liquid.[1] It is characterized by a four-carbon perfluorinated chain attached to a sulfonyl fluoride group. This structure provides a unique combination of high stability and controlled reactivity.
Below is the two-dimensional chemical structure of this compound:
Table 1: Chemical Identifiers
| Identifier | Value |
| Preferred IUPAC Name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride[1] |
| CAS Number | 375-72-4[1][2] |
| Molecular Formula | C4F10O2S[1] |
| Linear Formula | CF3(CF2)3SO2F[2] |
| SMILES String | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)S(F)(=O)=O[2] |
| InChI Key | LUYQYZLEHLTPBH-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
This compound is immiscible with water but soluble in common organic solvents.[1] Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value |
| Molar Mass | 302.09 g/mol [1][2] |
| Density | 1.682 g/mL at 25 °C[1][2] |
| Boiling Point | 64-66 °C[1][2] |
| Melting Point | < -120 °C[1] |
| Refractive Index | n20/D 1.3[2] |
| Vapor Pressure | ~1.3 kPa at 25°C[3] |
Chemical Stability and Handling
A defining feature of this compound is its remarkable stability, particularly when compared to other sulfonylating agents like triflic anhydride.[1] This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the perfluoroalkyl chain.[3][4]
Key Stability Characteristics:
-
Thermal Stability: It can undergo slow decomposition at temperatures above 200°C.[3]
-
pH Stability: It is stable in aqueous solutions with a pH below 12.[1]
-
Chemical Resistance: The compound is resistant to strong acids, bases, and oxidizing agents.[3] However, it can be hydrolyzed by barium hydroxide (B78521) to form barium nonaflate, which can then be converted to perfluorobutanesulfonic acid.[1]
-
Storage: It should be stored in a tightly closed container in a dry, well-ventilated place, away from moisture, heat sources, and strong nucleophiles.[5][6] The shelf life in unopened original containers is reported to be two years.[5]
Decomposition:
While highly stable, under certain conditions, such as high temperatures or in the presence of strong Lewis acids, this compound can decompose.[3] The hydrolysis product, perfluorobutanesulfonic acid (PFBS), is a persistent organic pollutant.[3]
Reactivity and Synthetic Applications
This compound serves as a key reagent for introducing the nonafluorobutanesulfonate (nonaflate) group, which is an excellent leaving group in various organic transformations.[1]
General Reactivity:
The fluoride leaving group on the sulfur atom is readily displaced by a range of nucleophiles.[1]
Key Reactions:
-
With Amines: Reacts to form sulfonamides.[1]
-
With Phenoxides: Forms aryl nonaflates, which are valuable electrophiles in palladium-catalyzed cross-coupling reactions.[1]
-
With Enolates: Produces alkenyl nonaflates.[1]
Aryl nonaflates, derived from this compound, are often preferred over their triflate counterparts due to their reduced susceptibility to hydrolysis.[1]
Experimental Protocols
Purification of Commercial this compound:
Commercial preparations of NfF may contain perfluorosulfolane as an impurity.[1] The following protocol can be used for its purification.
Synthesis of Bis-nonafluorobutanesulfonimide (Nf2NH):
This compound is a precursor for the synthesis of the superacidic bis-nonafluorobutanesulfonimide.[1]
-
Reaction: React NfF with ammonium (B1175870) chloride in acetonitrile (B52724) in the presence of triethylamine.
-
Product: This yields the triethylammonium (B8662869) salt of bis-nonafluorobutanesulfonimide in high yield (97%).[1]
-
Salt Exchange: The corresponding potassium salt can be obtained by treating a methanolic solution of the triethylammonium salt with KOH.[1]
-
Acid Formation: The free acid is obtained by ion exchange chromatography of the triethylammonium salt.[1]
Conclusion
This compound is a highly stable and versatile reagent that plays a crucial role in the synthesis of complex fluorinated molecules. Its robust nature, combined with its well-defined reactivity, makes it an indispensable tool for researchers in pharmaceuticals, materials science, and organic synthesis. Understanding its chemical structure, stability, and handling requirements is paramount for its safe and effective use in the laboratory.
References
Synthesis of Perfluorobutylsulfonyl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the synthesis of perfluorobutylsulfonyl fluoride (B91410) (PFBSF), a key intermediate in the production of various fluorinated compounds, including surfactants, pesticides, and pharmaceuticals. This document provides a comprehensive overview of the primary synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers in their laboratory work.
Introduction
Perfluorobutylsulfonyl fluoride (C4F9SO2F), also known as nonafluorobutanesulfonyl fluoride, is a colorless liquid with high thermal and chemical stability. Its robust nature and the electron-withdrawing properties of the perfluorobutyl group make it a valuable building block in organic synthesis. The primary industrial production method for PFBSF is electrochemical fluorination (ECF). An alternative laboratory-scale synthesis involves the fluorination of butanesulfonyl chloride. This guide will explore both methods in detail.
Synthetic Methodologies
There are two principal routes for the synthesis of this compound:
-
Electrochemical Fluorination (ECF): This is the most common industrial method and can utilize either butanesulfonyl fluoride or sulfolane (B150427) as the starting material. The process involves the electrolysis of the starting material in anhydrous hydrogen fluoride.
-
From Butanesulfonyl Chloride: This method involves the conversion of butanesulfonyl chloride to butanesulfonyl fluoride, which is then subjected to electrochemical fluorination.
Electrochemical Fluorination (ECF)
Electrochemical fluorination is a powerful technique for the perfluorination of organic compounds. In the context of PFBSF synthesis, a starting material containing a butylsulfonyl group is electrolyzed in anhydrous hydrogen fluoride. The hydrogen atoms on the butyl chain are replaced with fluorine atoms.
A common starting material for this process is sulfolane (tetrahydrothiophene-1,1-dioxide).[1] The electrolysis is typically carried out in a specialized cell with nickel anodes.[2]
Workflow for Electrochemical Fluorination of Sulfolane:
Caption: Workflow for the synthesis of PFBSF via electrochemical fluorination of sulfolane.
Synthesis from Butanesulfonyl Chloride
This route provides an alternative to the direct ECF of sulfolane and is often more suitable for laboratory-scale synthesis. It involves two key steps: the conversion of butanesulfonyl chloride to butanesulfonyl fluoride, followed by the electrochemical fluorination of the resulting butanesulfonyl fluoride.
Logical Relationship for Synthesis from Butanesulfonyl Chloride:
Caption: Logical steps for synthesizing PFBSF from butanesulfonyl chloride.
Experimental Protocols
Protocol 1: Electrochemical Fluorination of Sulfolane[1]
Materials:
-
Sulfolane
-
Anhydrous Hydrogen Fluoride
-
Octylsulfonyl fluoride (as an additive, optional)
Equipment:
-
Electrolytic cell with nickel anodes and an anode area of 4750 cm²
Procedure:
-
Introduce 19 kg of anhydrous hydrogen fluoride into the electrolytic cell.
-
Add 350 g of a mixture of sulfolane and octylsulfonyl fluoride (9:1 weight ratio) to the cell.
-
Apply a cell voltage of 5 V to initiate the electrolysis.
-
Continuously feed a mixture of sulfolane into the cell according to the reaction stoichiometry.
-
The electrolysis is carried out over an extended period (e.g., 11,365 hours).
-
The crude this compound separates as a distinct phase and can be collected.
Protocol 2: Purification of this compound[3]
A common impurity in crude PFBSF is perfluorosulfolane, which has a similar boiling point, making distillation challenging. A chemical purification method is therefore employed.
Materials:
-
Crude this compound containing perfluorosulfolane
-
Aqueous solution of an alkali metal hydroxide (B78521) (e.g., potassium hydroxide)
Procedure:
-
To the crude this compound, add an aqueous solution of an alkali metal hydroxide.
-
Stir the mixture. The perfluorosulfolane reacts with the hydroxide to form a water-soluble salt, while the this compound remains largely unreacted.
-
Allow the layers to separate. The lower layer will be the purified this compound.
-
Separate the lower layer to obtain the purified product. This method can reduce the perfluorosulfolane content to less than 100 ppm.[3]
Quantitative Data
The following tables summarize the quantitative data obtained from the cited literature for the synthesis of this compound.
Table 1: Electrochemical Fluorination of Sulfolane [1]
| Parameter | Value |
| Starting Material | Sulfolane |
| Total Charge | 396,324 Ah |
| Reaction Time | 11,365 hours |
| Average Current Density | 4.36 mA/cm² |
| Average Yield of PFBSF | 37.8% |
| Average Area-Time Yield | 1.032 mg C₄F₉SO₂F / (h·cm²) |
Table 2: Purification of this compound [3]
| Parameter | Value |
| Starting Material | Crude PFBSF containing 1% perfluorosulfolane |
| Purifying Agent | 1 mass% aqueous potassium hydroxide |
| Final Purity | < 100 ppm perfluorosulfolane |
Conclusion
The synthesis of this compound is a well-established process, with electrochemical fluorination being the dominant industrial method. This guide provides researchers with the fundamental knowledge and detailed protocols to undertake the synthesis and purification of this important fluorinated compound. The provided quantitative data serves as a benchmark for optimizing reaction conditions and achieving high-purity PFBSF for further applications in research and development. Careful handling of hazardous materials, such as anhydrous hydrogen fluoride, is paramount throughout these procedures.
References
- 1. DE4218562C2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 3. JP6023432B2 - Perfluorobutanesulfonyl fluoride, perfluorobutanesulfonic acid potassium salt, and method for producing perfluorobutanesulfonyl fluoride - Google Patents [patents.google.com]
Perfluorobutylsulfonyl Fluoride: A Review of Inferred Mechanisms of Action and Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorobutylsulfonyl fluoride (B91410) (PBSF), a member of the per- and polyfluoroalkyl substance (PFAS) family, is a compound of increasing environmental and toxicological interest. While direct, in-depth studies on its specific mechanism of action are limited, this technical guide synthesizes the available evidence to infer its potential biological activities. This document reviews the known interactions of PBSF with biological macromolecules, draws parallels from the well-documented toxicology of related PFAS compounds and fluoride ions, and presents a hypothesized framework for its mechanism of action. This guide is intended to serve as a foundational resource for the scientific community, highlighting current knowledge gaps and directing future research in this critical area.
Introduction
Perfluorobutylsulfonyl fluoride (PBSF), also known as nonafluorobutanesulfonyl fluoride, is a synthetic perfluorinated compound. Its chemical structure, characterized by a stable carbon-fluorine backbone, imparts properties such as thermal and chemical resistance. These characteristics have led to its use in various industrial applications. However, the persistence of PFAS in the environment and their potential for bioaccumulation raise significant concerns for human health. Understanding the mechanism of action of individual PFAS like PBSF is crucial for assessing their toxicological risk and developing potential mitigation strategies. This guide provides a comprehensive overview of the currently understood and inferred mechanisms of action of PBSF.
Interaction with Serum Albumin: A Potential for Bioaccumulation and Transport
One of the few direct studies on the biological interactions of PBSF investigated its binding to bovine serum albumin (BSA), a model protein for human serum albumin.[1] This interaction is a critical determinant of the compound's pharmacokinetic profile, including its distribution and half-life in the body.
Binding Affinity and Mechanism
Research has demonstrated a strong binding affinity between PBSF and BSA, with a binding constant (Ka) of 1.34 × 10^5 M^-1.[1] The primary mechanism of this interaction is hydrophobic forces.[1] The perfluorinated alkyl chain of PBSF likely inserts into the hydrophobic pockets of the albumin protein. The interaction was determined to be a static quenching process, indicating the formation of a stable ground-state complex between PBSF and BSA.[1]
Experimental Protocol: Fluorescence Quenching Spectroscopy
The binding parameters of PBSF to BSA were determined using fluorescence quenching spectroscopy. A summary of the methodology is provided below.
Table 1: Experimental Protocol for PBSF-BSA Binding Analysis
| Step | Procedure |
| 1. Preparation of Solutions | A stock solution of Bovine Serum Albumin (BSA) was prepared in a buffer solution (e.g., Tris-HCl) to a concentration of 1.0 × 10^-6 M. A stock solution of this compound (PBSF) was prepared in a suitable solvent (e.g., methanol) to a concentration of 1.0 × 10^-4 M. |
| 2. Titration | The BSA solution was titrated with successive additions of the PBSF stock solution. The final concentration of BSA was kept constant while the concentration of PBSF was varied. |
| 3. Fluorescence Measurement | The fluorescence emission spectra of the BSA-PBSF mixtures were recorded at a specific excitation wavelength (typically 280 nm for tryptophan residues in BSA). The emission intensity was monitored at the wavelength of maximum emission. |
| 4. Data Analysis | The fluorescence quenching data was analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic). For static quenching, the binding constant (Ka) and the number of binding sites (n) were calculated from the fluorescence intensity data. |
Significance of Albumin Binding
The strong binding of PBSF to serum albumin has several important toxicological implications:
-
Prolonged Half-Life: Binding to albumin can protect PBSF from metabolism and excretion, potentially leading to a longer biological half-life and increased bioaccumulation.
-
Systemic Distribution: Albumin acts as a carrier protein, facilitating the transport of PBSF throughout the body to various tissues and organs.
-
Potential for Protein Function Alteration: The binding of PBSF to albumin could potentially alter the protein's conformation and its ability to perform its physiological functions, such as transporting endogenous and exogenous substances.
Inferred Mechanisms of Action Based on Related Compounds
Due to the scarcity of direct mechanistic studies on PBSF, its biological effects can be inferred from the known toxicological profiles of structurally similar compounds, namely other PFAS and the fluoride ion.
Hydrolysis to Perfluorobutanesulfonic Acid (PFBS) and Hydrogen Fluoride
A key consideration for the mechanism of action of perfluoroalkanesulfonyl fluorides is their potential to hydrolyze. For instance, perfluorooctane (B1214571) sulfonyl fluoride (POSF) is known to hydrolyze to perfluorooctane sulfonate (PFOS) and hydrogen fluoride (HF).[2] It is plausible that PBSF undergoes a similar hydrolysis in biological systems, yielding perfluorobutanesulfonic acid (PFBS) and HF.
Figure 1: Hypothesized hydrolysis of this compound (PBSF).
The toxicity of PBSF may therefore be a composite of the effects of the parent compound and its hydrolysis products.
Potential Toxicity of Perfluorobutanesulfonic Acid (PFBS)
PFBS is a short-chain PFAS that has been studied more extensively than PBSF. While generally considered to have a shorter biological half-life than its long-chain counterparts like PFOS, chronic exposure to PFBS is associated with various adverse health effects.[3]
Table 2: Potential Toxicological Effects of PFBS (Inferred for PBSF)
| System | Potential Effects |
| Endocrine | Disruption of thyroid hormone homeostasis. |
| Hepatic | Liver hypertrophy and alterations in lipid metabolism. |
| Developmental | Potential for developmental toxicity with prenatal exposure. |
| Renal | Effects on kidney function have been observed in animal studies. |
Toxicity of the Fluoride Ion
If PBSF releases fluoride ions through hydrolysis or other metabolic processes, the well-documented toxic mechanisms of fluoride would become relevant.[4]
Fluoride is a known inhibitor of several key enzymes by interacting with their metal cofactors (e.g., Ca2+, Mg2+).[4][5] This can disrupt critical cellular processes.
Figure 2: General mechanism of fluoride-induced enzyme inhibition.
Key enzymes that could be affected include:
-
Na+/K+-ATPase: Inhibition of this enzyme can lead to an increase in extracellular potassium (hyperkalemia).[4]
-
Acetylcholinesterase: Inhibition can result in cholinergic symptoms such as hypersalivation and gastrointestinal distress.[4]
-
Glycolytic enzymes: Disruption of glycolysis can impair cellular energy production.[4]
Fluoride ions have a high affinity for calcium ions, forming insoluble calcium fluoride.[5] This can lead to hypocalcemia (low blood calcium), which can have severe consequences, including neuromuscular and cardiovascular effects.[4]
Chemical Reactivity and Potential for Covalent Modification
This compound is chemically reactive and serves as a precursor for the synthesis of nonafluorobutanesulfonates (nonaflates).[6] The fluoride leaving group is susceptible to substitution by nucleophiles such as amines and phenoxides.[6] This reactivity suggests that PBSF could potentially form covalent adducts with biological macromolecules, such as proteins and nucleic acids, by reacting with their nucleophilic functional groups. Such covalent modifications could lead to altered protein function, enzyme inhibition, and genotoxicity. However, direct evidence for such interactions in a biological context is currently lacking.
Figure 3: Hypothesized covalent modification of biomolecules by PBSF.
Summary of Quantitative Data
The available quantitative data directly related to the biological mechanism of action of PBSF is limited.
Table 3: Quantitative Data on PBSF Interactions
| Parameter | Value | Method | Biological Implication | Reference |
| Binding Constant (Ka) to BSA | 1.34 × 10^5 M^-1 | Fluorescence Quenching | Strong binding, potential for bioaccumulation and transport | [1] |
Conclusion and Future Directions
The mechanism of action of this compound is not yet fully elucidated. Current evidence suggests that its biological effects are likely multifactorial, involving:
-
Non-covalent interactions: Strong binding to serum albumin, which influences its pharmacokinetic properties.
-
Hydrolysis: Potential breakdown to PFBS and hydrogen fluoride, with the toxicity of these products contributing to the overall effect.
-
Enzyme inhibition and ion disruption: If fluoride is released, it can disrupt critical cellular functions.
-
Covalent modification: The chemical reactivity of PBSF suggests a potential for covalent binding to biological macromolecules, though this remains to be demonstrated.
Future research should focus on directly investigating these hypothesized mechanisms. Key areas for investigation include:
-
Metabolism studies: To determine the extent and rate of PBSF hydrolysis to PFBS and fluoride in vivo.
-
In vitro cellular assays: To assess the effects of PBSF on specific signaling pathways, enzyme activities, and cellular processes.
-
Toxicogenomic and proteomic studies: To identify the molecular targets and pathways affected by PBSF exposure.
-
Comparative toxicology: To systematically compare the toxicity of PBSF with that of PFBS and fluoride to understand the relative contribution of each component to the overall toxicity.
A more comprehensive understanding of the mechanism of action of PBSF is essential for accurate risk assessment and the protection of human health.
References
- 1. Potential toxic effects of perfluorobutanesulfonyl fluoride analysis based on multiple-spectroscopy techniques and molecular modelling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluoride Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 5. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
Perfluorobutylsulfonyl Fluoride (CAS 375-72-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorobutylsulfonyl fluoride (B91410) (PFBSF), also known as nonafluoro-1-butanesulfonyl fluoride, is a pivotal reagent in modern organic and medicinal chemistry. Its unique properties, stemming from the highly electronegative perfluorobutyl group, make it an invaluable tool for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides an in-depth overview of PFBSF, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its key applications in organic synthesis. Furthermore, this document includes safety and handling guidelines to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
Perfluorobutylsulfonyl fluoride is a colorless, volatile liquid that is immiscible with water but soluble in many common organic solvents.[1] Its high thermal and chemical stability make it a robust reagent for a variety of chemical transformations.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 375-72-4 | [3] |
| Molecular Formula | C4F10O2S | [1] |
| Molar Mass | 302.09 g/mol | [1] |
| Appearance | Colorless transparent liquid | [4] |
| Density | 1.682 g/mL at 25 °C | [1] |
| Boiling Point | 65-66 °C | [1] |
| Melting Point | < -120 °C | [1] |
Synthesis and Purification
The primary industrial method for the synthesis of this compound is the electrochemical fluorination of sulfolane (B150427).[1][2] This process involves the replacement of all hydrogen atoms in the sulfolane molecule with fluorine atoms in an electrolytic cell containing anhydrous hydrogen fluoride.
Experimental Protocol: Synthesis of this compound via Electrochemical Fluorination
This protocol is a laboratory-scale adaptation of the industrial electrochemical fluorination process.
Materials:
-
Sulfolane
-
Anhydrous Hydrogen Fluoride (HF)
-
Electrolysis cell with nickel anodes and cathodes
-
Power supply (for constant voltage or current)
-
Low-temperature condenser (-20 °C or lower)
-
Receiving flask cooled in an ice bath
-
Sodium fluoride (optional, as an electrolyte salt)
Procedure:
-
Set up the electrolysis cell in a well-ventilated fume hood, taking all necessary precautions for handling anhydrous HF.
-
Charge the electrolysis cell with anhydrous hydrogen fluoride. If desired, a small amount of an electrolyte salt like sodium fluoride can be added to improve conductivity.
-
Begin cooling the condenser to the target temperature.
-
Initiate the electrolysis by applying a constant voltage (e.g., 5-7 V) or current density.
-
Slowly and continuously add sulfolane to the electrolysis cell. The rate of addition should be controlled to maintain a stable electrolysis process.
-
The perfluorinated product, being denser than the electrolyte, will separate and collect at the bottom of the cell.
-
Continuously or periodically, drain the crude this compound from the bottom of the cell into the cooled receiving flask.
-
The crude product is then ready for purification.
Experimental Protocol: Purification of this compound
Commercially available or freshly synthesized this compound often contains impurities, most notably perfluorosulfolane. The following protocol describes a robust method for its purification.[1]
Materials:
-
Crude this compound
-
Potassium phosphate (B84403), tribasic (K₃PO₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Distilled water
-
Separatory funnel
-
Distillation apparatus
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Prepare a concentrated aqueous solution of K₃PO₄ and K₂HPO₄ in a 1:1 molar ratio.
-
In a flask, combine the crude this compound with the phosphate buffer solution.
-
Stir the mixture vigorously at room temperature for 96 hours.
-
After stirring, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Carefully separate and collect the lower organic layer containing the this compound.
-
Dry the organic layer by stirring with a small amount of phosphorus pentoxide.
-
Set up a distillation apparatus and carefully distill the dried product to obtain pure this compound.
Applications in Organic Synthesis
This compound is a versatile reagent, primarily used for the introduction of the nonafluorobutanesulfonyl (nonaflate) group. Nonaflates are excellent leaving groups, often exhibiting reactivity comparable to or greater than triflates, and are used in a variety of cross-coupling reactions.[1]
Synthesis of Aryl and Alkenyl Nonaflates
Aryl and alkenyl nonaflates are valuable substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1]
Materials:
-
Phenol (B47542) derivative
-
This compound
-
Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (CH₃CN) as solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the phenol derivative in the chosen solvent.
-
Add the base (e.g., 1.2 equivalents of triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure aryl nonaflate.
Reaction with Amines to Form Sulfonamides
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. These compounds are of interest in medicinal chemistry due to their potential biological activity.
Materials:
-
Primary or secondary amine
-
This compound
-
A suitable base (e.g., triethylamine or pyridine)
-
An inert solvent (e.g., dichloromethane or tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the amine and the base (1.2 equivalents) in the solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.
-
Purify the resulting crude sulfonamide by recrystallization or column chromatography.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly valuable and versatile reagent in chemical synthesis. Its ability to serve as a precursor to the nonaflate group has cemented its importance in modern cross-coupling chemistry, enabling the construction of complex molecular architectures. The detailed protocols provided in this guide are intended to facilitate its safe and effective use in the laboratory, empowering researchers to leverage its unique reactivity in their synthetic endeavors.
References
- 1. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]
- 3. Perfluoro-1-butanesulfonyl fluoride | C4F9SO2F | CID 67814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cn.haihangindustry.com [cn.haihangindustry.com]
Safety and handling of Perfluorobutylsulfonyl fluoride
An In-Depth Technical Guide to the Safety and Handling of Perfluorobutylsulfonyl Fluoride (B91410)
Introduction
Perfluorobutylsulfonyl fluoride (PBSF), also known as nonafluorobutanesulfonyl fluoride (NfF), is a perfluorinated compound with the chemical formula C₄F₁₀O₂S.[1][2] It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents.[2] PBSF serves as a crucial reagent in organic synthesis, particularly as a precursor for the preparation of nonafluorobutanesulfonates (nonaflates). These nonaflates are valuable electrophiles in palladium-catalyzed cross-coupling reactions, offering greater stability and lower cost compared to triflates.[2] Given its reactivity and hazardous nature, a thorough understanding of its safety and handling protocols is paramount for researchers, scientists, and drug development professionals. This guide provides comprehensive technical information on the safe management of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][3] It may also be corrosive to metals.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage[1][3] |
| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage[1] |
| Corrosive to Metals | 1 | May be corrosive to metals[1] |
-
Signal Word: Danger [1]
-
Pictograms:
-
GHS05 (Corrosion)
-
-
Primary Hazards:
-
Corrosivity: Causes severe burns to skin and eyes upon contact.[1] Vapors can also cause severe injury.[1]
-
Reactivity: It is moisture-sensitive and may corrode metallic surfaces.[1]
-
Combustion Hazards: Combustion produces highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides, and sulfur oxides.[1]
-
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride | [2][3] |
| Synonyms | Nonafluoro-1-butanesulfonyl Fluoride, NfF, PBSF | [1][2][3] |
| CAS Number | 375-72-4 | [1][2][3] |
| Molecular Formula | C₄F₁₀O₂S (or C₄F₉SO₂F) | [1][2][3] |
| Molecular Weight | 302.09 g/mol | [1][2][3] |
| Appearance | Colorless to very pale yellow, clear liquid | [1][2] |
| Boiling Point | 65 - 66 °C (149 - 151 °F) | [2][4] |
| Melting Point | < -110 °C | [4][5] |
| Density | 1.682 - 1.8 g/mL | [2][5] |
| Solubility | Immiscible in water; soluble in common organic solvents | [2] |
| Stability | Moisture sensitive; stable in water at pH < 12 | [1][2] |
| Vapor Pressure | 178.4 ± 0.1 mmHg at 25°C |[5] |
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when working with this compound.
Engineering Controls
-
Ventilation: All manipulations must be conducted in a properly functioning chemical fume hood to control airborne levels.[1] Good general laboratory ventilation is also necessary.[1]
-
Safety Equipment: Eyewash fountains and safety showers must be readily available and accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should follow a risk-based approach.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale & References |
|---|---|---|
| Eye/Face Protection | Wear tightly fitting splash goggles and a full-length face shield. | Protects against splashes and vapors that cause severe eye damage.[1] |
| Hand Protection | Nitrile or other chemical-resistant gloves (e.g., Butyl, Viton®). | Prevents severe skin burns upon contact.[1][6] Always inspect gloves before use. |
| Body Protection | Wear a chemical-resistant lab coat and chemical-resistant boots. | Protects skin from accidental contact and spills.[1] |
| Respiratory Protection | A MSHA/NIOSH-approved vapor respirator is required. | Protects against inhalation of corrosive and harmful vapors.[1] |
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors or mists.[1][4]
-
Do not breathe gas, fumes, vapor, or spray.[1]
-
Handle and open containers with care, preferably under an inert atmosphere.[1]
-
Keep the container dry and tightly sealed when not in use.[1]
-
Wash hands thoroughly after handling.[4]
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated, and locked-up area.[1][4]
-
Container: Keep in the original, corrosive-resistant container with a resistant inner liner.[1] Containers must be kept tightly closed to prevent moisture contamination and leakage.[1]
-
Conditions: The compound is moisture-sensitive and should be stored under an inert gas like Argon.[1] Avoid prolonged storage periods.[1]
-
Incompatibilities: Store away from bases and strong oxidizing agents.[1]
Emergency Procedures
First Aid Measures
Immediate medical attention is required for all exposures. Effects from inhalation may be delayed.[1]
Table 4: First Aid for this compound Exposure
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Call a poison center or doctor immediately.[1] |
| Skin Contact | Immediately flush skin with running water for at least 20 minutes. Take off all contaminated clothing immediately. For severe burns, immediate medical attention is required. Call a poison center or doctor.[1] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call for emergency medical service immediately.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical advice.[1] |
Special Note on Fluoride Exposure: Hydrofluoric acid (HF) may be generated upon contact with moisture. HF burns require specialized medical treatment. After decontamination with water, treatment may involve the application of 2.5% calcium gluconate gel to the affected skin area to bind the fluoride ion.
Spill and Leak Response
-
Isolate and Ventilate: Isolate the hazard area and deny entry to unnecessary personnel.[1] Shut off all ignition sources and ensure adequate ventilation.[1]
-
Protect Personnel: Do not touch spilled material without wearing appropriate PPE (full-face shield, vapor respirator, lab coat, nitrile gloves, boots).[1]
-
Containment: Stop the leak if it can be done without risk. Prevent entry into sewers or confined areas.[1]
-
Cleanup: Absorb the spill with an inert, dry material (e.g., sand, vermiculite).[4] Use clean, non-sparking tools to collect the absorbed material and place it in an appropriate, labeled container for hazardous waste disposal.[1]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, CO₂, or water spray. Do not use straight streams of water.[1]
-
Specific Hazards: Containers may explode when heated.[1] Combustion produces highly toxic hydrogen fluoride (HF) gas and other corrosive fumes.[1]
-
Protective Actions: Move containers from the fire area if possible. Dike fire-control water for later disposal.[1] Firefighters must wear positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing.[1]
Toxicological Information
-
Routes of Exposure: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]
-
Acute Effects: The substance is corrosive. Skin contact may cause severe burns and inflammation.[1] Eye contact can result in corneal damage or blindness.[1] Inhalation of vapors may cause severe irritation and injury to the respiratory tract, with effects possibly being delayed.[1] Ingestion may be harmful.[1]
-
Chronic Effects: No specific data on long-term exposure effects are available, but as a member of the per- and polyfluoroalkyl substances (PFAS) family, it is treated with caution due to the persistence of related compounds.[7]
Environmental Fate and Disposal
-
Environmental Fate: this compound is a direct precursor to perfluorobutanesulfonic acid (PFBS).[3] Like other PFAS, it is expected to be persistent in the environment.[7][8] It can be transformed through processes like hydrolysis.[2][7]
-
Disposal: Disposal of unused product and waste material must be undertaken by qualified personnel.[1] It must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[1] Do not allow the product to enter drains or waterways.
Experimental Protocols
Purification of Commercial this compound
Commercial PBSF often contains perfluorosulfolane as an impurity. A documented procedure for its removal is as follows.[2]
-
Methodology:
-
Combine the commercial this compound with a concentrated aqueous solution of potassium phosphate (B84403) tribasic (K₃PO₄) and potassium phosphate dibasic (K₂HPO₄) in a 1:1 molar ratio.
-
Stir the biphasic mixture vigorously for 96 hours at room temperature.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer and distill it from phosphorus pentoxide (P₂O₅).
-
The resulting product should be >99 mol% pure with near-quantitative recovery.[2]
-
General Protocol for Synthesis of Alkenyl Nonaflates
PBSF is used to convert ketones and aldehydes into their corresponding alkenyl nonaflates, which are useful in cross-coupling reactions.[2]
-
Methodology (Example with a β-ketoester):
-
Generate the sodium enolate of a β-ketoester (e.g., ethyl 2-methylacetoacetate) using a suitable base (e.g., sodium hydride) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the reaction mixture.
-
Slowly add 1.15 equivalents of purified this compound to the enolate solution.
-
Allow the reaction to proceed to completion (monitor by TLC or GC).
-
Perform an aqueous workup to quench the reaction and remove inorganic salts.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the resulting alkenyl nonaflate via column chromatography or distillation.[2]
-
References
- 1. cn.haihangindustry.com [cn.haihangindustry.com]
- 2. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 3. Perfluoro-1-butanesulfonyl fluoride | C4F9SO2F | CID 67814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Perfluorobutanesulfonyl fluoride | CAS#:375-72-4 | Chemsrc [chemsrc.com]
- 6. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport - PubMed [pubmed.ncbi.nlm.nih.gov]
Perfluorobutylsulfonyl Fluoride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorobutylsulfonyl fluoride (B91410) (PFBSF), also known as nonafluorobutanesulfonyl fluoride, is a pivotal fluorinated compound utilized in the synthesis of a wide array of chemical products, including surfactants, pesticides, and pharmaceuticals. Its unique properties, imparted by the perfluorinated butyl chain, such as high thermal and chemical stability, make it a valuable building block in organic synthesis. However, the very nature of its fluorinated structure presents distinct challenges and characteristics regarding its solubility in organic solvents.
This technical guide provides a comprehensive overview of the solubility of perfluorobutylsulfonyl fluoride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, outlining detailed experimental protocols for solubility determination, and presenting a logical workflow for assessing solubility. Where available, solubility data for analogous compounds is presented to provide a comparative framework.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of PFBSF is essential for comprehending its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C4F10O2S | [1] |
| Molecular Weight | 302.09 g/mol | [1] |
| Appearance | Colorless to light yellow transparent liquid | [1] |
| Boiling Point | 64 °C | [1] |
| Melting Point | -110 °C | [1] |
| Density | 1.716 g/mL at 25 °C | [1] |
| Water Solubility | Immiscible, hydrolyzes in water | [2][3] |
Solubility of this compound in Organic Solvents
While extensive quantitative data is scarce, qualitative descriptions of PFBSF solubility are available. The compound is generally described as being soluble in common organic solvents.[2]
| Solvent | Qualitative Solubility | Reference |
| Chloroform | Sparingly soluble | [4] |
| Methanol | Sparingly soluble | [4] |
| Common Organic Solvents | Soluble | [2] |
It is important to note that "soluble" is a qualitative term. For applications requiring precise concentrations, experimental determination of solubility is crucial.
Solubility of an Analogous Compound: Phenylmethylsulfonyl Fluoride (PMSF)
To provide a quantitative perspective, the following table presents the solubility of phenylmethylsulfonyl fluoride (PMSF), a structurally related sulfonyl fluoride, in various organic solvents. While not identical, the solubility behavior of PMSF can offer insights into the types of solvents that are likely to be effective for PFBSF.
| Solvent | Solubility of PMSF (mg/mL) | Reference |
| Ethanol | ~20 | [5] |
| Dimethyl Sulfoxide (DMSO) | ~20 | [5] |
| Dimethylformamide (DMF) | ~33 | [5] |
Disclaimer: This data is for an analogous compound and should be used as a general guide only. The actual solubility of this compound may vary.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols provide a framework for accurate determination.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[6]
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to the selected organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess, undissolved solute has fully sedimented. Centrifugation can be used to facilitate this separation.
-
Sampling: Carefully extract an aliquot of the clear, saturated supernatant without disturbing the sediment.
-
Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique (see below).
Analytical Techniques for Quantification
The choice of analytical technique is critical for accurately determining the concentration of PFBSF in the saturated solvent.
-
Gas Chromatography (GC): Given its volatility, GC is a suitable method for the quantification of PFBSF. A patent for the production of PFBSF mentions the use of GC for its analysis.[7]
-
Instrumentation: A gas chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Procedure:
-
Prepare a series of standard solutions of PFBSF of known concentrations in the solvent of interest.
-
Inject a known volume of each standard solution and the saturated sample supernatant into the GC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of PFBSF in the sample by interpolating its peak area on the calibration curve.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when higher sensitivity is required, LC-MS is a powerful tool. The quantification of 1,1,2,2,3,3,4,4-octafluorobutanesulfonic acid potassium salt, a related compound, is performed by LC-MS.[7]
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer.
-
Procedure: Similar to GC, this involves creating a calibration curve with standard solutions and determining the concentration of the unknown sample.
-
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy: As a fluorine-containing compound, ¹⁹F-NMR offers a specific and quantitative method for analysis. The quantification of related fluorinated compounds has been demonstrated using this technique.[7]
-
Instrumentation: A high-resolution NMR spectrometer.
-
Procedure:
-
Add a known amount of an internal standard (a stable, fluorinated compound with a distinct chemical shift from PFBSF) to the saturated sample.
-
Acquire the ¹⁹F-NMR spectrum.
-
The concentration of PFBSF can be determined by comparing the integration of its characteristic peaks to the integration of the internal standard's peak.
-
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.
Caption: A logical workflow for the experimental determination of PFBSF solubility.
Conclusion
This technical guide provides a thorough overview of the current understanding of this compound's solubility in organic solvents. While specific quantitative data remains limited in the public domain, the qualitative information, coupled with data from analogous compounds, offers valuable guidance for researchers. The detailed experimental protocols and the logical workflow for solubility assessment empower scientists and drug development professionals to determine precise solubility values tailored to their specific applications. Accurate solubility data is paramount for successful reaction optimization, formulation development, and process scale-up involving this important fluorinated building block.
References
- 1. Perfluorobutanesulfonyl Fluoride_Advanced Fluorine Materials_Product_CHEMWELLS [chemwells.com]
- 2. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 3. parchem.com [parchem.com]
- 4. Nonafluorobutanesulfonyl fluoride | 375-72-4 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. JP6023432B2 - Perfluorobutanesulfonyl fluoride, perfluorobutanesulfonic acid potassium salt, and method for producing perfluorobutanesulfonyl fluoride - Google Patents [patents.google.com]
Perfluorobutylsulfonyl Fluoride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorobutylsulfonyl fluoride (B91410) (NfF), also known as nonafluorobutanesulfonyl fluoride, is a pivotal reagent in modern organic and medicinal chemistry. Since its development, rooted in the pioneering work on electrochemical fluorination, NfF has become an indispensable tool for the introduction of the nonafluorobutanesulfonate (nonaflate) group, a highly effective leaving group in a variety of chemical transformations. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of Perfluorobutylsulfonyl fluoride. It further details its critical applications, with a particular focus on its role in facilitating the synthesis of complex molecules in the realm of drug discovery and development. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and graphical representations of key concepts to aid researchers in leveraging the full potential of this versatile fluorinated compound.
Discovery and History
The journey to the widespread use of this compound is intrinsically linked to the broader history of organofluorine chemistry and the development of industrial-scale fluorination techniques. The foundation for the synthesis of NfF was laid by the pioneering work of Professor Joseph H. Simons at Pennsylvania State College in the 1930s.[1] Simons developed a novel method for producing fluorocarbons known as electrochemical fluorination (ECF), a process that would later bear his name.[1] This groundbreaking technique involved the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride, offering a safer and more efficient alternative to the hazardous use of elemental fluorine.[1]
The immense potential of the Simons ECF process was recognized by the Minnesota Mining and Manufacturing Company, now known as 3M. In 1945, 3M acquired the rights to the Simons process and began to commercialize the production of a wide range of perfluorinated compounds.[2] While the exact date of the first synthesis of this compound is not precisely documented in readily available literature, its production is a direct application of the Simons ECF technology to sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide).[3][4] The industrial-scale production of perfluoroalkanesulfonyl fluorides by 3M, which began in the post-World War II era, marked a significant milestone, making these valuable reagents, including NfF, accessible for broader research and industrial applications.[2] These compounds were initially explored for their utility in creating fluorocarbon surfactants, pesticides, and dyes.[5]
Physicochemical and Spectral Data
This compound is a colorless, volatile liquid at room temperature.[3] Its high fluorine content imparts unique physical and chemical properties, making it a valuable reagent in organic synthesis. A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Formula | C₄F₉SO₂F |
| Molar Mass | 302.09 g/mol [3] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 65-66 °C[3] |
| Density | 1.682 g/mL at 25 °C[3] |
| Solubility | Immiscible with water; soluble in common organic solvents[3] |
| 19F NMR | The spectrum displays four distinct signals corresponding to the four unique fluorine environments in the perfluorobutyl chain.[6] |
| 13C NMR | Carbons bonded to fluorine exhibit complex splitting patterns due to C-F coupling.[7] |
| Infrared (IR) Spectrum | Strong absorptions are observed in the 1400-1000 cm⁻¹ region, characteristic of C-F and S-O stretching vibrations. |
| Mass Spectrum | The fragmentation pattern is characterized by the loss of fluorine atoms and fragments of the perfluorobutyl chain. |
Experimental Protocols
Laboratory-Scale Synthesis via Electrochemical Fluorination of Sulfolane
This protocol is a synthesized procedure based on descriptions of the Simons electrochemical fluorination process.[1][8] Caution: This process involves hazardous materials, including anhydrous hydrogen fluoride, and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment:
-
Electrochemical fluorination cell (Simons-type cell) with nickel electrodes (anode and cathode)
-
Power supply capable of delivering constant current
-
Cooling system to maintain the cell temperature
-
Gas outlet connected to a trap for hydrogen gas
-
Sulfolane (tetrahydrothiophene-1,1-dioxide)
-
Anhydrous hydrogen fluoride (HF)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Cell Preparation: Assemble the electrochemical fluorination cell, ensuring the nickel electrodes are clean and properly spaced.
-
Electrolyte Preparation: Cool the cell to approximately 0 °C using the cooling system. Carefully condense anhydrous hydrogen fluoride into the cell to act as both the solvent and the fluorine source.
-
Addition of Starting Material: Dissolve sulfolane in a portion of the anhydrous HF to create a stock solution. Slowly add the sulfolane solution to the electrochemical cell. The concentration of sulfolane is typically kept low.
-
Electrolysis: Apply a constant current between the nickel electrodes. The voltage will typically be in the range of 5-6 V. Hydrogen gas will be evolved at the cathode and should be safely vented. The electrolysis is continued until the desired conversion of sulfolane is achieved. This can be monitored by analyzing aliquots of the reaction mixture.
-
Work-up: After the electrolysis is complete, carefully drain the dense, fluorinated product phase from the bottom of the cell.
-
Purification: The crude product is washed with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining HF, followed by washing with water. The organic layer is then separated and dried over a suitable drying agent (e.g., anhydrous MgSO₄).
-
Distillation: The dried crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 65-66 °C, which corresponds to this compound.
Purification of Commercial this compound
Commercial NfF is often contaminated with perfluorosulfolane. The following procedure can be used for its purification.[3]
Materials and Equipment:
-
Crude this compound
-
Potassium phosphate (B84403), dibasic (K₂HPO₄)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Deionized water
-
Separatory funnel
-
Distillation apparatus
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Aqueous Wash: Prepare a concentrated aqueous solution of K₂HPO₄ and K₃PO₄ in a 1:1 molar ratio.
-
Extraction: Vigorously stir the commercial NfF with the phosphate buffer solution for an extended period (e.g., 96 hours).
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, denser layer is the purified NfF.
-
Drying and Distillation: Separate the organic layer and distill it from phosphorus pentoxide (P₂O₅) to remove any residual water. This yields highly pure (>99%) this compound.
Applications in Drug Discovery and Development
The primary utility of this compound in drug discovery stems from its role as a precursor to nonaflates. The nonaflate group is an excellent leaving group, often compared to the triflate group, and facilitates a wide range of cross-coupling reactions that are fundamental to the construction of complex drug molecules.
The introduction of fluorine and fluorinated groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability.[9]
Role in Kinase Inhibitor Synthesis
Many kinase inhibitors, a critical class of anticancer drugs, feature complex aromatic and heteroaromatic scaffolds. The synthesis of these molecules often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. Aryl and heteroaryl nonaflates, readily prepared from the corresponding phenols or heteroaryl alcohols using NfF, are excellent substrates for these reactions. While a direct synthesis of the kinase inhibitor Lapatinib (B449) using a nonaflate intermediate is not the most common route, the principles of using such activated intermediates are central to the synthesis of many similar molecules.[10][11]
Synthesis of the HIV Protease Inhibitor Tipranavir
While the publicly available synthetic routes for the HIV protease inhibitor Tipranavir do not explicitly detail the use of this compound, the structure of Tipranavir contains a sulfonamide linkage to a trifluoromethyl-substituted pyridine (B92270) ring.[12][13] The synthesis of such sulfonamides often proceeds through the reaction of an amine with a sulfonyl chloride or sulfonyl fluoride. The stability and reactivity of perfluoroalkanesulfonyl fluorides make them attractive reagents for the construction of such functionalities in complex molecules.
Conclusion
This compound, a product of mid-20th century advances in fluorine chemistry, has evolved from an industrial chemical to a cornerstone reagent in modern synthetic chemistry. Its utility, primarily through the formation of highly reactive nonaflate intermediates, has significantly impacted the field of drug discovery, enabling the efficient construction of complex molecular architectures. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool. As the demand for sophisticated and highly functionalized small molecules continues to grow, the importance of this compound in the synthetic chemist's arsenal (B13267) is set to endure.
References
- 1. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]
- 2. DE4218562C2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US5366597A - Process for the preparation of perfluorobutylsulphonyl fluoride - Google Patents [patents.google.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 7. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 11. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tipranavir - Wikipedia [en.wikipedia.org]
Introduction to Perfluoroalkylation Reagents: A Core Technical Guide
An in-depth technical guide to perfluoroalkylation reagents for researchers, scientists, and drug development professionals.
The introduction of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] The unique properties conferred by these moieties—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—make them highly sought after in the design of novel pharmaceuticals and functional materials.[3] Perfluoroalkylation, the process of adding a perfluoroalkyl group to a molecule, can be achieved through various strategies, broadly categorized by the nature of the reagent used: electrophilic, nucleophilic, or radical.[4][5] This guide provides a comprehensive overview of the core perfluoroalkylation reagents, their mechanisms of action, and detailed experimental protocols for their application.
Classification of Perfluoroalkylation Reagents
Perfluoroalkylation reagents are classified based on the formal charge of the perfluoroalkyl species they deliver to a substrate. The three primary classes are electrophilic ("Rf+"), nucleophilic ("Rf-"), and radical ("Rf•") reagents. Each class possesses distinct reactivity profiles, making them suitable for different types of substrates and transformations.
Electrophilic Reagents ("Rf+")
These reagents formally deliver a perfluoroalkyl cation to a nucleophilic substrate. They are particularly useful for the functionalization of electron-rich species like enolates, silyl (B83357) enol ethers, and phenols.[4][5]
-
Umemoto's Reagents : These are S-(trifluoromethyl)dibenzothiophenium salts, known for their high reactivity.[6] Newer generations, such as Umemoto reagent IV, have been developed to be more powerful and easier to synthesize, making them useful for late-stage trifluoromethylation.[7][8][9]
-
Togni's Reagents : These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II).[10] They are widely used due to their commercial availability, stability, and relatively mild reaction conditions.[11][12] Togni's reagents can participate in both electrophilic and radical pathways depending on the reaction conditions and substrate.[11][13]
Nucleophilic Reagents ("Rf-")
These reagents deliver a perfluoroalkyl anion to an electrophilic substrate, such as aldehydes, ketones, and imines.[14]
-
Ruppert-Prakash Reagent (TMSCF₃) : Trimethyl(trifluoromethyl)silane is the most prominent nucleophilic CF₃ source.[15] It is a stable, easy-to-handle liquid that requires a nucleophilic activator (e.g., a fluoride (B91410) source like TBAF or CsF) to generate the active trifluoromethyl anion.[14][16]
Radical Precursors ("Rf•")
These reagents generate highly reactive perfluoroalkyl radicals that can engage in a variety of transformations, including additions to multiple bonds and C-H functionalization.[17]
-
Langlois Reagent (CF₃SO₂Na) : Sodium trifluoromethanesulfinate is an inexpensive, stable solid that generates trifluoromethyl radicals under oxidative conditions, often initiated by an oxidant like tert-butyl hydroperoxide (TBHP) or via photoredox catalysis.[18][19][20]
-
Perfluoroalkyl Halides (Rf-I, Rf-Br) : These compounds are effective radical precursors, particularly in photoredox catalysis.[21] Visible light photocatalysts can reduce the perfluoroalkyl halide to generate a perfluoroalkyl radical under very mild conditions.[22][23]
Core Mechanisms of Perfluoroalkylation
The mechanism of perfluoroalkylation is dictated by the class of reagent employed. Understanding these pathways is critical for reaction design and optimization.
Electrophilic Pathway
In this pathway, a nucleophile attacks the electrophilic perfluoroalkyl source, leading to substitution.
Nucleophilic Pathway
This mechanism involves the activation of the reagent to form a perfluoroalkyl anion, which then attacks an electrophile. For the Ruppert-Prakash reagent, this is typically initiated by a fluoride source.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Umemoto Reagent I - Enamine [enamine.net]
- 7. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and application of Umemoto reagent IV | Poster Board #235 - American Chemical Society [acs.digitellinc.com]
- 9. Synthesis and application of Umemoto reagent IV [morressier.com]
- 10. Togni reagent II - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Togni reagent - Enamine [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 16. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 19. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Perfluorobutylsulfonyl Fluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorobutylsulfonyl fluoride (B91410) (C₄F₉SO₂F), commonly abbreviated as NfF, is a valuable reagent in modern organic synthesis. It serves as a precursor for the preparation of nonafluorobutanesulfonates (nonaflates), which are excellent leaving groups in a variety of cross-coupling reactions. Nonaflates offer several advantages over the more commonly used triflates, including greater stability and often improved reactivity in certain transformations.[1][2] This document provides detailed application notes and experimental protocols for the use of perfluorobutylsulfonyl fluoride in the synthesis of key intermediates and its application in palladium-catalyzed cross-coupling reactions.
Safety and Handling of this compound
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[1][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.[1]
Emergency Procedures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Storage and Disposal:
Store this compound in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.[1] Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Synthesis of Nonaflates
Nonaflates are readily synthesized from alcohols, phenols, or enolizable carbonyl compounds using this compound. These sulfonates are often stable, crystalline solids that can be purified by chromatography.[2]
Synthesis of Aryl Nonaflates from Phenols
Aryl nonaflates are valuable precursors for various cross-coupling reactions. They can be synthesized in high yields from the corresponding phenols.
Experimental Protocol:
To a solution of the phenol (B47542) (1.0 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile, or acetone, 5 mL) is added a base (1.5-2.0 mmol). The mixture is stirred at room temperature for 10-15 minutes. This compound (1.1-1.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (typically 1-4 hours, monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Aryl Nonaflate Synthesis:
| Phenol Substrate | Base | Solvent | Time (h) | Yield (%) |
| 4-tert-Butylphenol | K₂CO₃ | Acetone | 2 | 95 |
| 4-Methoxyphenol | K₂CO₃ | Acetone | 1.5 | 98 |
| 4-Chlorophenol | K₂CO₃ | Acetone | 3 | 92 |
| 2-Naphthol | Et₃N | CH₂Cl₂ | 2 | 96 |
| 4-Cyanophenol | K₂CO₃ | Acetonitrile | 4 | 88 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Workflow for Aryl Nonaflate Synthesis:
Synthesis of Alkenyl Nonaflates from Ketones
Alkenyl nonaflates can be prepared from ketones in a regioselective manner using a phosphazene base.[2]
Experimental Protocol:
To a solution of the ketone (1.0 mmol) and this compound (1.2 mmol) in a dry solvent (e.g., THF or diethyl ether, 5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of a phosphazene base (e.g., P₂-Et, 1.2 mmol) in the same solvent. The reaction mixture is stirred at -78 °C for the specified time (typically 30-60 minutes). The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data for Alkenyl Nonaflate Synthesis:
| Ketone Substrate | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Regioselectivity |
| 2-Methylcyclohexanone | P₂-Et | THF | -78 | 30 | 85 | >95:5 (less substituted) |
| Acetophenone | P₂-Et | THF | -78 | 45 | 90 | N/A |
| 2-Heptanone | P₂-Et | Diethyl Ether | -78 | 60 | 78 | 90:10 (less substituted) |
| Cyclopentanone | P₂-Et | THF | -78 | 30 | 92 | N/A |
Yields and regioselectivity are representative and can be influenced by the specific substrate and reaction conditions.
Workflow for Alkenyl Nonaflate Synthesis:
Applications in Cross-Coupling Reactions
Aryl and alkenyl nonaflates are excellent electrophiles in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Their stability compared to triflates can lead to higher yields and cleaner reactions.[1][3]
Suzuki-Miyaura Coupling of Aryl Nonaflates
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Aryl nonaflates readily participate in this reaction.
Experimental Protocol (One-Pot Procedure from Phenols):
To an oven-dried flask under an inert atmosphere is added the phenol (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol), and a suitable solvent (e.g., toluene (B28343) or dioxane, 5 mL). This compound (1.1 mmol) is added, and the mixture is stirred at room temperature for 1-2 hours to form the aryl nonaflate in situ. The boronic acid (1.2 mmol) and any necessary aqueous base solution are then added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Nonaflates:
| Aryl Nonaflate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Tolyl-nonaflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 4-Methoxyphenyl-nonaflate | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 2-Naphthyl-nonaflate | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 110 | 85 |
| 4-Chlorophenyl-nonaflate | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90 |
Yields are representative of the cross-coupling step.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination of Aryl Nonaflates
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4][5]
Experimental Protocol:
In a glovebox or under an inert atmosphere, a flask is charged with the aryl nonaflate (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 mmol). The amine (1.2 mmol) and a dry, degassed solvent (e.g., toluene or dioxane, 5 mL) are added. The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Nonaflates:
| Aryl Nonaflate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Tolyl-nonaflate | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 95 |
| 4-Methoxyphenyl-nonaflate | Aniline | Pd₂(dba)₃/BINAP | K₃PO₄ | Dioxane | 110 | 89 |
| 2-Naphthyl-nonaflate | Benzylamine | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 100 | 91 |
| 4-Fluorophenyl-nonaflate | n-Butylamine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 90 | 93 |
Yields are representative of the amination step.
Catalytic Cycle of Buchwald-Hartwig Amination:
Conclusion
This compound is a versatile and valuable reagent for the synthesis of nonaflates, which are stable and highly reactive electrophiles in palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a foundation for the use of NfF in the synthesis of complex organic molecules, with applications in pharmaceutical and materials science research. The enhanced stability of nonaflates compared to triflates often leads to cleaner reactions and higher yields, making this compound an important tool for the modern synthetic chemist.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Trifluoromethyl Nonaflate: A New and Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Perfluorinated Compounds in Mass Spectrometry-Based Proteomics
A focus on Sulfonyl Fluoride (B91410) Probes and Perfluorinated Surfactants
I. Application of Sulfonyl Fluoride-Based Probes in Chemical Proteomics
Sulfonyl fluoride-based chemical probes are powerful tools for activity-based protein profiling (ABPP) and target discovery. These electrophilic probes covalently modify specific amino acid residues, enabling the enrichment and identification of target proteins from complex biological samples. The unique reactivity of the sulfonyl fluoride warhead allows for the targeting of not only canonical nucleophiles like serine, but also tyrosine, lysine, and histidine residues, expanding the scope of the "druggable" proteome.[1][2][3]
Key Applications:
-
Target Identification and Validation: SF probes can be used to identify the protein targets of small molecule inhibitors and to validate their engagement in a cellular context.[4]
-
Enzyme Class Profiling: Broad-spectrum SF probes can be used to profile the activity of entire enzyme families, such as serine hydrolases and kinases.
-
Covalent Inhibitor Development: The sulfonyl fluoride moiety is increasingly being incorporated into covalent inhibitors to achieve high potency and prolonged duration of action.[3]
-
Mapping Protein-Protein Interactions: Functionalized SF probes can be used to map the interaction networks of specific proteins.[5]
Quantitative Data Summary
While comprehensive quantitative datasets are highly specific to the probe, proteome, and experimental conditions, the following table summarizes typical parameters and achievable results based on published studies using sulfonyl fluoride probes.
| Parameter | Typical Value/Range | Notes |
| Probe Concentration | 1 - 100 µM | Dependent on cell permeability and target reactivity. |
| Incubation Time | 30 min - 4 hours | Optimization is required to balance on-target labeling with off-target effects. |
| Identified Protein Targets | Dozens to hundreds | Varies with probe selectivity and depth of proteomic analysis. |
| Residue Selectivity | Ser, Tyr, Lys, His | Context-dependent, influenced by the local protein microenvironment.[1][2] |
| Labeling Stoichiometry | Can be assessed by intact protein MS | Important for validating 1:1 target engagement. |
II. Experimental Protocol: Chemical Proteomics Workflow with a Clickable Sulfonyl Fluoride Probe
This protocol outlines a general workflow for identifying the protein targets of a sulfonyl fluoride probe containing a bioorthogonal handle (e.g., an alkyne or azide) for click chemistry-based enrichment.
Materials and Reagents
-
Clickable sulfonyl fluoride probe (e.g., with a terminal alkyne)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Azide- or alkyne-biotin tag
-
Click chemistry reagents (e.g., copper (II) sulfate, TCEP, TBTA)
-
Streptavidin agarose (B213101) beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Experimental Procedure
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with the clickable sulfonyl fluoride probe at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Harvest cells, wash with ice-cold PBS, and lyse in a suitable lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
Click Chemistry Reaction:
-
To the protein lysate (e.g., 1 mg of total protein), add the corresponding biotin-azide or -alkyne tag.
-
Add the click chemistry reagents (copper sulfate, TCEP, and TBTA).
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with IAA.
-
Add trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the enriched proteins.
-
Use label-free quantification or isotopic labeling methods to determine the relative abundance of proteins in the probe-treated versus control samples.
-
Chemical Proteomics Workflow Diagram
Caption: Workflow for target identification using a clickable sulfonyl fluoride probe.
III. Application of Perfluorinated Surfactants in Proteomics Sample Preparation
Perfluorinated surfactants, such as perfluorooctanoic acid (PFOA), have been explored as alternatives to traditional surfactants like SDS for the solubilization of hydrophobic and membrane proteins in shotgun proteomics.[6] Their key advantage is their volatility, which allows for their removal by evaporation prior to mass spectrometry analysis, thereby minimizing interference with LC-MS performance.[6]
Key Advantages:
-
High Solubilization Efficiency: PFOA has been shown to solubilize membrane proteins with an efficiency comparable to SDS.[6]
-
Compatibility with Trypsin: At concentrations up to 0.5% (w/v), PFOA does not significantly inhibit the activity of trypsin.[6]
-
Volatility: PFOA can be removed from the sample by evaporation, eliminating the need for precipitation or filter-based removal steps that can lead to sample loss.[6]
Quantitative Data Summary
| Parameter | PFOA | SDS | Notes |
| Protein Solubilization | ~47.4 µg | ~55.1 µg | From a standard membrane preparation.[6] |
| Trypsin Activity (at 0.5%) | >80% | ~10% | PFOA is significantly more compatible with trypsin.[6] |
| Removal Efficiency | >98% | N/A | By evaporation.[6] |
IV. Experimental Protocol: Single-Tube Shotgun Proteomics using PFOA
This protocol describes a method for the preparation of peptides from a protein sample using PFOA as the solubilizing agent, with all steps performed in a single tube to minimize sample loss.[6]
Materials and Reagents
-
Protein sample (e.g., membrane protein pellet)
-
2% (w/v) Perfluorooctanoic acid (PFOA) in 100 mM ammonium bicarbonate
-
Triethyl phosphine (B1218219) (TEP)
-
Iodoethanol (IETH)
-
Trypsin (mass spectrometry grade)
-
Ethanol, Ethyl acetate, Water, Trifluoroacetic acid (TFA)
-
Speed-Vac concentrator
Experimental Procedure
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in 2% PFOA in 100 mM ammonium bicarbonate.
-
Vortex thoroughly and incubate at room temperature for 30 minutes.
-
-
Reduction and Alkylation:
-
Add TEP and IETH to the solubilized protein solution.
-
Incubate at 37°C for 1 hour.
-
-
Trypsin Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the PFOA concentration to 0.5%.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Removal of PFOA:
-
Dry the sample completely in a Speed-Vac concentrator.
-
Reconstitute the sample in a solution of ethanol:ethylacetate:water:TFA (0.33:0.33:0.33:0.01, v/v/v/v).
-
Repeat the evaporation and reconstitution steps two more times to ensure complete removal of PFOA.
-
-
Sample Preparation for LC-MS/MS:
-
After the final evaporation, reconstitute the peptide sample in 0.1% formic acid in water for LC-MS/MS analysis.
-
PFOA-Based Sample Preparation Workflow Diagram
Caption: Single-tube sample preparation workflow using PFOA.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluorooctanoic Acid for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Perfluorobutylsulfonyl Fluoride (PFBSF) Labeling of Peptides: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the covalent labeling of peptides with Perfluorobutylsulfonyl fluoride (B91410) (PFBSF). PFBSF is a sulfonyl fluoride-containing chemical probe utilized for the covalent modification of peptides and proteins. The unique reactivity of the sulfonyl fluoride group enables the labeling of several nucleophilic amino acid residues, including lysine (B10760008), tyrosine, serine, threonine, histidine, and cysteine.[1] This broad reactivity, combined with the stability of the resulting sulfonamide or sulfonate ester bond, makes PFBSF a valuable tool for various applications in chemical biology and proteomics.
The highly electronegative perfluorobutyl group enhances the reactivity of the sulfonyl fluoride moiety, potentially allowing for efficient labeling under mild conditions. The resulting perfluoroalkyl-tagged peptides can be utilized in various downstream applications, including quantitative proteomics, activity-based protein profiling (ABPP), and for the development of targeted covalent inhibitors.
Principle of the Method
The labeling reaction is based on the nucleophilic attack of an amino acid side chain on the sulfur atom of the perfluorobutylsulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable covalent bond (sulfonamide with amine groups or sulfonate ester with hydroxyl groups). The stability of the perfluoroalkane sulfonamide bond is generally high, particularly due to the presence of the electron-withdrawing perfluoroalkyl chain.[2][3]
Experimental Protocols
The following protocols provide a general framework for PFBSF labeling of peptides. Optimization of specific parameters such as reagent concentrations, pH, temperature, and incubation time may be necessary for different peptides and experimental goals.
Protocol 1: PFBSF Labeling of a Purified Peptide
This protocol describes the general procedure for labeling a purified peptide with PFBSF for subsequent analysis, such as by mass spectrometry.
Materials:
-
Purified peptide
-
This compound (PFBSF)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM HEPES or phosphate (B84403) buffer, pH 7.5 - 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
C18 Desalting Spin Column
-
Mass spectrometry-compatible solvents (e.g., 0.1% formic acid in water, 0.1% formic acid in acetonitrile)
Procedure:
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of PFBSF in anhydrous DMF or DMSO immediately before use to minimize hydrolysis.
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Labeling Reaction: Add the PFBSF stock solution to the peptide solution to achieve a final PFBSF concentration of 100 µM to 1 mM. The optimal molar excess of PFBSF over the peptide should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Sample Cleanup: Desalt the labeled peptide sample using a C18 desalting spin column according to the manufacturer's instructions. Elute the labeled peptide in a mass spectrometry-compatible solvent.
-
Sample Storage: Store the labeled peptide at -20°C or -80°C until mass spectrometry analysis.
Protocol 2: On-Resin PFBSF Labeling of a Solid-Phase Synthesized Peptide
This protocol allows for the site-selective labeling of a peptide during solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-bound resin
-
This compound (PFBSF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard SPPS reagents and solvents
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Preparation: After the final amino acid coupling and deprotection of the desired labeling site (e.g., the epsilon-amino group of a lysine residue), wash the resin thoroughly with DMF.
-
Labeling Reaction: Prepare a solution of PFBSF (5-10 equivalents relative to the resin loading) and DIPEA (10-20 equivalents) in anhydrous DMF. Add this solution to the resin.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Wash the resin extensively with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification: Purify the crude labeled peptide by reverse-phase HPLC.
Data Presentation
While specific quantitative data for PFBSF labeling is not extensively available in the literature, the following table outlines the expected parameters that should be determined and reported for a successful labeling experiment.
| Parameter | Description | Method of Determination | Target Value |
| Labeling Efficiency (%) | The percentage of peptide molecules that are successfully labeled with PFBSF. | LC-MS analysis comparing the peak areas of labeled and unlabeled peptides. | > 90% |
| Stoichiometry | The number of PFBSF molecules attached to a single peptide molecule. | Mass spectrometry (intact mass analysis). | Typically 1:1 for site-specific labeling. |
| Site of Labeling | The specific amino acid residue(s) modified by PFBSF. | Tandem mass spectrometry (MS/MS) analysis and database searching. | As intended by the experimental design. |
| Stability of Labeled Peptide | The stability of the sulfonamide/sulfonate ester bond under various conditions (e.g., pH, temperature). | LC-MS analysis of the labeled peptide over time under different storage conditions. | Stable under typical experimental and storage conditions. |
Mandatory Visualizations
References
Applications of Perfluorobutylsulfonyl Fluoride in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorobutylsulfonyl fluoride (B91410) (PFBSF), also known as nonafluorobutanesulfonyl fluoride, is an emerging electrophilic warhead in the field of drug discovery and chemical biology. As part of the broader class of sulfonyl fluorides, PFBSF offers a unique reactivity profile that allows for the covalent modification of a range of nucleophilic amino acid residues beyond the traditional cysteine target.[1][2] This capability to engage with residues such as tyrosine, lysine, serine, and histidine opens up new avenues for developing covalent inhibitors and chemical probes for previously "undruggable" protein targets.[3][4] The high stability of the carbon-fluorine bonds in the perfluorobutyl chain also imparts distinct physicochemical properties that can be leveraged in drug design.[5]
These application notes provide an overview of the utility of perfluorobutylsulfonyl fluoride in drug discovery, with a focus on its application in covalent inhibitor design and activity-based protein profiling (ABPP). Detailed protocols for the synthesis of a model PFBSF-containing probe and its use in proteome-wide target identification are also presented.
Key Applications
"Beyond-Cysteine" Covalent Inhibitor Development
The primary application of this compound in drug discovery is as an electrophilic "warhead" for the design of targeted covalent inhibitors.[4] Unlike traditional covalent drugs that predominantly target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acids.[2][3] This expanded targeting scope is particularly valuable for proteins that lack a cysteine residue in their binding sites.
The mechanism of action involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.[6] The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the attached scaffold, allowing for the development of highly selective inhibitors.
Activity-Based Protein Profiling (ABPP)
This compound can be incorporated into chemical probes for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to identify and characterize enzyme function directly in complex biological systems.[7][8] An ABPP probe based on PFBSF typically consists of three components: the this compound warhead, a linker, and a reporter tag (e.g., an alkyne or a fluorophore).
These probes are used to covalently label active enzymes in a proteome. The reporter tag then enables the detection, enrichment, and identification of the labeled proteins by techniques such as fluorescence imaging or mass spectrometry-based proteomics.[7] This approach is invaluable for target identification and validation, as well as for studying the selectivity of drug candidates.
Quantitative Data Summary
While specific quantitative data for this compound-based inhibitors are not extensively available in the public domain, the following table summarizes representative data for other aliphatic sulfonyl fluoride inhibitors to illustrate their potential potency.
| Inhibitor Class | Target | Assay Type | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Fatty Acid Sulfonyl Fluorides (C12-C18) | Anandamide (B1667382) Amidase | Enzyme Inhibition | Nanomolar range | Not Reported | |
| C12 Sulfonyl Fluoride | Cannabinoid Receptor (CB1) | Radioligand Binding | 18 | Not Reported |
Note: The data presented are for illustrative purposes and highlight the potential for high potency with aliphatic sulfonyl fluoride warheads. The actual performance of a this compound-based inhibitor will be target-dependent.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Alkyne Probe
This protocol describes the synthesis of a model alkyne-functionalized probe derived from this compound for use in ABPP studies.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-ethynylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the desired this compound-alkyne probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate
This protocol outlines a general workflow for identifying protein targets of a this compound-based probe in a cell lysate using a click chemistry-based enrichment strategy.
Materials:
-
This compound-alkyne probe (from Protocol 1)
-
HEK293T cell lysate (or other relevant cell line)
-
BCA protein assay kit
-
Tris buffer (50 mM, pH 7.4)
-
Azide-biotin tag
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Labeling:
-
Adjust the protein concentration of the cell lysate to 1 mg/mL with Tris buffer.
-
Treat the lysate with the this compound-alkyne probe at a final concentration of 10 µM.
-
Incubate for 1 hour at 37 °C.
-
-
Click Chemistry:
-
To the labeled lysate, add the azide-biotin tag (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).
-
Incubate for 1 hour at room temperature to conjugate the biotin (B1667282) tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4 °C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with Tris buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a solution of 8 M urea.
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 37 °C.
-
Alkylate with IAA (20 mM) for 30 minutes at room temperature in the dark.
-
Dilute the urea to 1 M with Tris buffer and add trypsin.
-
Digest overnight at 37 °C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the this compound probe.
-
Visualizations
References
- 1. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition by new dual warhead containing peptido vinyl sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 6. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid sulfonyl fluorides inhibit anandamide metabolism and bind to the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Perfluorobutylsulfonyl Fluoride: A Powerful Reagent for Click Chemistry in Bioconjugation and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Perfluorobutylsulfonyl fluoride (B91410) (PBSF), also known as nonafluorobutanesulfonyl fluoride, is emerging as a highly efficient and stable reagent in the field of click chemistry, particularly for applications in bioconjugation and drug development. Its unique reactivity, governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the formation of robust covalent bonds with a variety of biomolecules under mild conditions. This document provides detailed application notes, experimental protocols, and data to guide researchers in utilizing PBSF for their specific needs.
Introduction to Perfluorobutylsulfonyl Fluoride and SuFEx Chemistry
This compound is a colorless liquid that is stable in aqueous environments, a critical feature for biological applications. It serves as an electrophilic partner in SuFEx reactions, a concept developed by Nobel laureate K. Barry Sharpless. SuFEx is considered a next-generation click chemistry due to its high efficiency, broad scope, and the formation of exceptionally stable sulfonamide or sulfonate linkages. Unlike many other bioconjugation reagents, PBSF does not require a metal catalyst, which can be advantageous in cellular and in vivo systems.
The reactivity of PBSF is directed towards nucleophilic amino acid residues on proteins and peptides, such as lysine, tyrosine, serine, and histidine. This "context-dependent" reactivity allows for the selective modification of proteins, making it a valuable tool for developing covalent inhibitors, chemical probes, and bioconjugates.
Key Applications
This compound's favorable properties make it suitable for a range of applications in research and drug development:
-
Covalent Inhibitor Development: The stable sulfonamide bond formed by the reaction of PBSF with a nucleophilic residue in a protein's binding site can lead to potent and irreversible inhibition. This is particularly useful for targeting enzymes like kinases.
-
Chemical Probe Synthesis: PBSF can be incorporated into small molecules to create chemical probes for identifying and validating new drug targets. These probes can be used in chemoproteomic workflows to map the binding sites and reactivity of proteins on a global scale.
-
Bioconjugation: The ability of PBSF to react with proteins and peptides under biocompatible conditions makes it an excellent reagent for creating antibody-drug conjugates (ADCs), PEGylated proteins, and other functional bioconjugates.
-
Peptide Macrocyclization: The chemoselective reaction of sulfonyl fluorides with tyrosine residues can be exploited for the synthesis of cyclic peptides, which often exhibit improved metabolic stability and binding affinity.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation experiments. Optimization of reaction conditions (e.g., pH, temperature, reactant concentrations) may be necessary for specific applications.
Protocol 1: General Procedure for Protein Modification with this compound
This protocol describes a general method for the covalent modification of a protein, such as Bovine Serum Albumin (BSA), with PBSF.
Materials:
-
Purified target protein (e.g., Bovine Serum Albumin, BSA)
-
This compound (PBSF)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Apparatus for protein analysis (e.g., SDS-PAGE, Mass Spectrometer)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 µM in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Reaction Incubation: Add the PBSF stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted PBSF.
-
Analysis: Analyze the reaction mixture to confirm covalent modification. This can be done by observing a molecular weight shift on an SDS-PAGE gel or by using mass spectrometry to identify the modified amino acid residues.
Protocol 2: Synthesis of a Perfluorobutylsulfonylated Peptide
This protocol outlines the synthesis of a peptide containing a perfluorobutylsulfonyl moiety using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
This compound (PBSF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC for purification
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on the SPPS resin using standard Fmoc chemistry.
-
On-Resin Modification: After synthesis of the peptide backbone, deprotect the N-terminus of the final amino acid. Dissolve this compound in a suitable solvent (e.g., DMF) with a mild base (e.g., DIPEA) and add it to the resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Cleavage and Deprotection: Wash the resin thoroughly and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using the cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent for purification by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the perfluorobutylsulfonylated peptide by mass spectrometry and analytical HPLC.
Quantitative Data
The efficiency of protein modification with this compound is dependent on the specific protein and the reaction conditions. The following table summarizes representative data for the modification of Bovine Serum Albumin (BSA).
| Parameter | Value | Reference |
| Binding Constant (Ka) of PBSF to BSA | 1.5 x 104 M-1 | [1] |
| Binding Mechanism | Static quenching | [1] |
| Thermodynamic Parameters (ΔH, ΔS) | ΔH > 0, ΔS > 0 | [1] |
| Primary Interaction Forces | Hydrogen bonds and van der Waals forces | [1] |
Note: The provided data is based on studies of the interaction between PBSF and BSA, which precedes covalent modification. The efficiency of covalent bond formation will depend on the proximity and reactivity of nucleophilic residues at the binding site.
Visualizations
Experimental Workflow for Protein Modification
The following diagram illustrates a typical workflow for the covalent modification of a protein with this compound and subsequent analysis.
Caption: Workflow for covalent protein modification with PBSF.
SuFEx Reaction Mechanism
The diagram below illustrates the general mechanism of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction between this compound and a nucleophilic amino acid residue (e.g., Lysine).
References
Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from Perfluorobutylsulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various classes of fluorinated surfactants utilizing perfluorobutylsulfonyl fluoride (B91410) as a key starting material. The unique properties of these surfactants, including high surface activity and exceptional stability, make them valuable in a range of applications, from advanced drug delivery systems to specialized industrial formulations.
Introduction
Perfluorobutylsulfonyl fluoride (C4F9SO2F), a readily available perfluoroalkylsulfonylating agent, serves as a versatile precursor for the synthesis of short-chain fluorinated surfactants.[1] These surfactants are of significant interest due to their reduced bioaccumulation potential compared to their long-chain counterparts. The strong electron-withdrawing nature of the perfluorobutyl group imparts unique physicochemical properties, including the ability to significantly lower surface tension at low concentrations.[2] This document outlines the synthesis of anionic, cationic, non-ionic, and zwitterionic fluorinated surfactants derived from this compound.
Data Presentation
The following table summarizes key quantitative data for representative fluorinated surfactants synthesized from this compound and structurally similar short-chain fluorosurfactants.
| Surfactant Class | Example Compound Name | Chemical Structure | Surface Tension (γ) (mN/m) | Critical Micelle Concentration (CMC) (mM) |
| Anionic | Sodium Perfluorobutanesulfonate (B13733166) | C4F9SO3Na | ~25-30 | ~30-50[3] |
| Cationic | N-(3-(dimethylamino)propyl)perfluoro-butanesulfonamide hydrochloride | C4F9SO2NH(CH2)3N(CH3)2·HCl | 19.80[2] | Not available |
| Non-ionic | Polyoxyethylene perfluorobutanesulfonate | C4F9SO2(OCH2CH2)nH | ~20-25 | Not available |
| Zwitterionic | Perfluorobutanesulfonamido-propyl-betaine | C4F9SO2NH(CH2)3N+(CH3)2CH2COO- | ~22-28 | Not available |
Experimental Protocols
Synthesis of Anionic Fluorinated Surfactant: Sodium Perfluorobutanesulfonate
This protocol describes the hydrolysis of this compound to yield the corresponding anionic surfactant, sodium perfluorobutanesulfonate.
Materials:
-
This compound (C4F9SO2F)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a known molar equivalent of sodium hydroxide in a mixture of deionized water and ethanol.
-
Slowly add one molar equivalent of this compound to the alkaline solution with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours to ensure complete hydrolysis.
-
Monitor the reaction progress by checking the pH to ensure it remains alkaline.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the sodium perfluorobutanesulfonate salt. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to obtain the final anionic fluorinated surfactant.
Synthesis of Cationic Fluorinated Surfactant: N-(3-(dimethylamino)propyl)perfluorobutanesulfonamide hydrochloride
This protocol details the synthesis of a cationic fluorinated surfactant through the formation of a sulfonamide followed by quaternization.
Materials:
-
This compound (C4F9SO2F)
-
N,N-Dimethyl-1,3-propanediamine
-
Triethylamine (B128534) (or other suitable base)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
Step 1: Synthesis of N-(3-(dimethylamino)propyl)perfluorobutanesulfonamide
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N,N-dimethyl-1,3-propanediamine and triethylamine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add one molar equivalent of this compound dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
The resulting mixture will contain the desired sulfonamide and triethylamine hydrofluoride salt.
-
Filter the mixture to remove the salt.
-
Wash the filtrate with deionized water to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the sulfonamide intermediate.
Step 2: Quaternization to form the Cationic Surfactant
-
Dissolve the N-(3-(dimethylamino)propyl)perfluorobutanesulfonamide intermediate in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring to protonate the tertiary amine, forming the hydrochloride salt.
-
The cationic surfactant can be isolated by removing the solvent under reduced pressure.
Synthesis of Non-ionic Fluorinated Surfactant: Polyoxyethylene Perfluorobutanesulfonate
This protocol describes a general method for the synthesis of a non-ionic fluorinated surfactant by reacting this compound with a polyethylene (B3416737) glycol.
Materials:
-
This compound (C4F9SO2F)
-
Polyethylene glycol (PEG) of desired molecular weight (e.g., PEG 400)
-
A suitable base (e.g., sodium hydride or triethylamine)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired polyethylene glycol in anhydrous THF.
-
Add a stoichiometric amount of a suitable base (e.g., sodium hydride) to deprotonate the terminal hydroxyl group of the PEG.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (if using NaH).
-
Slowly add one molar equivalent of this compound to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the THF by rotary evaporation.
-
The resulting crude product can be purified by dialysis or column chromatography to remove unreacted PEG and salts, yielding the non-ionic fluorinated surfactant.
Synthesis of Zwitterionic Fluorinated Surfactant: Perfluorobutanesulfonamidopropyl-betaine
This protocol outlines a multi-step synthesis for a zwitterionic surfactant with a perfluorobutyl tail.
Materials:
-
This compound (C4F9SO2F)
-
N,N-dimethyl-1,3-propanediamine
-
Sodium chloroacetate (B1199739)
-
Suitable solvents (e.g., acetonitrile (B52724), ethanol)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Reflux condenser
Procedure:
Step 1: Synthesis of N-(3-(dimethylamino)propyl)perfluorobutanesulfonamide
-
Follow the procedure outlined in Step 1 of the cationic surfactant synthesis to obtain the sulfonamide intermediate.
Step 2: Synthesis of the Zwitterionic Betaine
-
Dissolve the N-(3-(dimethylamino)propyl)perfluorobutanesulfonamide intermediate in a suitable solvent like acetonitrile or ethanol.
-
Add a slight molar excess of sodium chloroacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction for the formation of a precipitate (sodium chloride).
-
After the reaction is complete, cool the mixture and filter off the inorganic salt.
-
The filtrate contains the zwitterionic surfactant. The solvent can be removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from an appropriate solvent system.
Visualizations
Caption: Synthetic pathways for different classes of fluorinated surfactants.
Caption: General workflow for surfactant characterization and application.
References
Application Notes and Protocols for Reactions with Perfluorobutylsulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of reactions involving Perfluorobutylsulfonyl fluoride (B91410) (also known as Nonafluorobutanesulfonyl fluoride, NfF). It is intended for researchers, scientists, and drug development professionals working in organic synthesis and medicinal chemistry. Perfluorobutylsulfonyl fluoride is a valuable reagent for the introduction of the nonafluorobutanesulfonyl (nonaflate) group, which serves as an excellent leaving group in various cross-coupling reactions and can be a key functional group in bioactive molecules.
Safety and Handling of this compound
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[1]
-
Hand Protection: Nitrile gloves should be worn.[1]
-
Skin and Body Protection: A lab coat and chemical-resistant boots are required.[1]
Handling Procedures:
-
Handle and open the container with care in a well-ventilated area.[1]
-
Prevent contact with skin and eyes.[2]
-
Keep away from ignition sources and incompatible materials.[1][2]
-
Containers should be kept tightly closed when not in use.[1][2]
In Case of Exposure:
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water and remove contaminated clothing. Seek immediate medical attention for severe burns.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
Synthesis of Sulfonamides
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. These compounds are of significant interest in drug discovery, as the sulfonamide moiety is present in a wide range of therapeutic agents, including antibiotics and kinase inhibitors.
Experimental Protocol: Synthesis of N-Alkyl/Aryl Sulfonamides
This protocol is a general procedure for the synthesis of sulfonamides from amines and this compound.
Materials:
-
This compound (NfF)
-
Primary or secondary amine
-
Triethylamine (B128534) (Et3N) or other suitable base
-
Anhydrous solvent (e.g., Diethyl ether, Acetonitrile)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired sulfonamide.
Data Presentation: Synthesis of Sulfonamides
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylnonafluorobutanesulfonamide | 85 |
| 2 | Benzylamine | N-Benzylnonafluorobutanesulfonamide | 92 |
| 3 | Morpholine | 4-(Nonafluorobutylsulfonyl)morpholine | 95 |
| 4 | Piperidine | 1-(Nonafluorobutylsulfonyl)piperidine | 93 |
| 5 | 4-Fluoroaniline | N-(4-Fluorophenyl)nonafluorobutanesulfonamide | 82 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Synthesis of Aryl and Alkenyl Nonaflates
Aryl and alkenyl nonaflates are versatile intermediates in organic synthesis, particularly as electrophiles in palladium-catalyzed cross-coupling reactions. They are readily prepared from phenols and enolates, respectively, using this compound.
Experimental Protocol: Synthesis of Aryl Nonaflates
This protocol describes a general procedure for the synthesis of aryl nonaflates from phenols.
Materials:
-
This compound (NfF)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of the phenol (1.0 eq.) and base (1.5 eq.) in an anhydrous solvent under an inert atmosphere, add this compound (1.2 eq.) at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure aryl nonaflate.
Data Presentation: Synthesis of Aryl Nonaflates
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | Phenyl nonaflate | 98 |
| 2 | 4-Methoxyphenol | 4-Methoxyphenyl nonaflate | 95 |
| 3 | 4-Nitrophenol | 4-Nitrophenyl nonaflate | 92 |
| 4 | 2-Naphthol | 2-Naphthyl nonaflate | 96 |
| 5 | 4-Hydroxybenzaldehyde | 4-Formylphenyl nonaflate | 88 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Nonaflates
Aryl nonaflates are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a general workflow for the palladium-catalyzed cross-coupling of an aryl nonaflate with a generic coupling partner.
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki Coupling of Aryl Nonaflates
This protocol provides a general procedure for the Suzuki coupling of aryl nonaflates with boronic acids.
Materials:
-
Aryl nonaflate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel, combine the aryl nonaflate (1.0 eq.), arylboronic acid (1.2 eq.), and base (2.0 eq.).
-
Add the palladium catalyst (0.05 eq.) and, if required, the ligand (0.1 eq.).
-
Add the solvent and a small amount of water.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the biaryl product.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Coupling Reaction | Aryl Nonaflate | Coupling Partner | Product | Yield (%) |
| 1 | Suzuki | Phenyl nonaflate | 4-Methylphenylboronic acid | 4-Methylbiphenyl | 92 |
| 2 | Sonogashira | 4-Iodophenyl nonaflate | Phenylacetylene | 4-(Phenylethynyl)iodobenzene | 85 |
| 3 | Buchwald-Hartwig | 4-Tolyl nonaflate | Morpholine | 4-(4-Tolyl)morpholine | 88 |
| 4 | Suzuki | 2-Naphthyl nonaflate | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)naphthalene | 89 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Application in Drug Development: Targeting Biological Pathways
The sulfonamide functional group, readily synthesized using this compound, is a key pharmacophore in many drugs. One of the classical examples is the class of sulfonamide antibiotics, which act by inhibiting the bacterial folic acid synthesis pathway.
Signaling Pathway: Bacterial Folic Acid Synthesis
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamide drugs.
Caption: Sulfonamides competitively inhibit dihydropteroate synthase.
Furthermore, sulfonamide-containing molecules have been developed as potent kinase inhibitors for cancer therapy. These inhibitors often target specific signaling pathways that are dysregulated in cancer cells, such as the NF-κB pathway, which is involved in inflammation and cell survival.
Signaling Pathway: Simplified NF-κB Signaling
This diagram shows a simplified representation of the canonical NF-κB signaling pathway, a potential target for drugs developed using this compound in their synthesis.
Caption: NF-κB signaling, a target for anti-inflammatory and anti-cancer drugs.
References
Application Notes and Protocols for Modifying Protein Function with Perfluorobutylsulfonyl Fluoride (PFBSF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing perfluorobutylsulfonyl fluoride (B91410) (PFBSF) and related aryl sulfonyl fluorides for the covalent modification of proteins. This technique is a powerful tool in chemical biology and drug discovery for identifying and validating therapeutic targets, developing covalent inhibitors, and probing protein function.
Introduction
Perfluorobutylsulfonyl fluoride (PFBSF) is an electrophilic probe belonging to the sulfonyl fluoride class of compounds. These reagents are valued for their ability to form stable, covalent bonds with a variety of nucleophilic amino acid residues within proteins. Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is finely tuned, allowing for the selective modification of target proteins. This selectivity is often directed towards key amino acid residues such as tyrosine, serine, lysine, histidine, and threonine, frequently found within protein binding sites.
The mechanism of action involves a nucleophilic attack by an amino acid side chain on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonylated adduct. This irreversible covalent bond enables the durable labeling and modulation of protein targets. The perfluorobutyl group of PFBSF can introduce unique properties to the modified protein, including increased hydrophobicity and potential for altered protein-protein interactions.
Applications in Research and Drug Discovery
The modification of proteins with PFBSF has several key applications:
-
Target Identification and Validation: PFBSF-based probes, often equipped with a reporter tag such as an alkyne or a fluorophore, can be used to identify the protein targets of a small molecule in a complex biological sample.
-
Covalent Inhibitor Development: By incorporating a PFBSF warhead into a molecule with affinity for a specific protein, potent and irreversible inhibitors can be developed. This is a valuable strategy for targets where high potency and prolonged duration of action are desired.
-
Enzyme Profiling: Activity-based protein profiling (ABPP) utilizes covalent probes to assess the activity of entire enzyme families in their native environment.
-
Mapping Binding Sites: Covalent modification can pinpoint the location of small molecule binding sites on a protein, providing valuable structural information for drug design.
Data Presentation: Reactivity and Inhibition by Aryl Sulfonyl Fluorides
The following tables summarize quantitative data for the reactivity and inhibitory potential of various aryl sulfonyl fluorides, which are structurally and functionally similar to PFBSF. This data provides a reference for the expected behavior of PFBSF in similar experimental setups.
Table 1: Observed Rate Constants (k_obs) for the Reaction of Aryl Sulfonyl Fluorides with N-acetylated Amino Acids
| Compound | k_obs (x 10⁻⁴ s⁻¹) vs. N-Ac-Tyr | k_obs (x 10⁻⁴ s⁻¹) vs. Nα-Ac-Lys | k_obs (x 10⁻⁴ s⁻¹) vs. N-Ac-His |
| Benzenesulfonyl fluoride | 1.8 | 0.9 | 0.2 |
| 4-Carboxybenzenesulfonyl fluoride | 3.2 | 1.5 | 0.3 |
| 3-Carboxybenzenesulfonyl fluoride | 4.5 | 2.1 | 0.4 |
Data adapted from a study profiling sulfur(VI) fluorides. This table illustrates the relative reactivity of different sulfonyl fluorides towards nucleophilic amino acids.
Table 2: Inhibitory Potency (IC50) of Sulfonyl Fluoride-Containing Compounds Against Various Protein Targets
| Compound ID | Target Protein | IC50 (nM) | Modified Residue(s) |
| SF-p1 | DcpS | < 1 | Tyrosine |
| Cmpd 5 | Transthyretin (TTR) | 50 | Lysine |
| Cmpd 8 | Transthyretin (TTR) | 30 | Lysine |
| Cmpd 9 | Transthyretin (TTR) | 20 | Lysine |
| Cmpd 14 | Transthyretin (TTR) | 40 | Lysine |
| Cmpd 15 | Transthyretin (TTR) | 10 | Lysine |
| Cmpd 16 | Transthyretin (TTR) | 10 | Lysine |
This table presents a compilation of IC50 values from various studies to demonstrate the potency of sulfonyl fluoride-based inhibitors. Note that the specific PFBSF compound is not listed, but these values for other aryl sulfonyl fluorides indicate the potential for high potency.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of PFBSF for protein modification.
Protocol 1: General Procedure for Covalent Labeling of a Purified Protein
This protocol describes a general method for labeling a target protein with PFBSF. Optimal conditions may need to be determined empirically for each specific protein and probe.
Materials:
-
Purified target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound (PFBSF)
-
Anhydrous DMSO
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Apparatus for protein analysis (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Prepare PFBSF Stock Solution: Prepare a 10-100 mM stock solution of PFBSF in anhydrous DMSO.
-
Protein Preparation: Prepare a solution of the target protein at a final concentration of 1-10 µM in the reaction buffer.
-
Labeling Reaction: Add the PFBSF stock solution to the protein solution to achieve the desired final concentration (e.g., a 10-100 fold molar excess over the protein). The final DMSO concentration should be kept below 5% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature will depend on the reactivity of the target protein.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. This will consume any unreacted PFBSF.
-
Removal of Excess Probe: Remove the unreacted PFBSF and quenching reagent by dialysis, gel filtration (e.g., spin desalting column), or buffer exchange.
-
Analysis: Analyze the labeled protein using SDS-PAGE and mass spectrometry to confirm modification.
Protocol 2: Identification of PFBSF Modification Sites by Mass Spectrometry (Bottom-Up Proteomics)
This protocol outlines a standard workflow for identifying the specific amino acid residue(s) modified by PFBSF using LC-MS/MS.
Materials:
-
PFBSF-labeled and purified protein
-
Denaturing buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate)
-
Reducing agent (e.g., 10 mM dithiothreitol, DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide, IAA)
-
Protease (e.g., trypsin, mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein in the denaturing buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra.
-
Include the mass of the perfluorobutylsulfonyl moiety (C4F9SO2) as a variable modification on all potential nucleophilic residues (Ser, Thr, Lys, Tyr, Cys, His).
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of PFBSF in protein modification.
Caption: Mechanism of covalent protein modification by PFBSF.
Caption: Workflow for PFBSF-mediated protein labeling and analysis.
Caption: Inhibition of a signaling pathway by a PFBSF-based covalent drug.
Application Note: Quantitative Proteomic Analysis of Perfluorobutylsulfonyl Fluoride (PBSF) Labeled Samples by LC-MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quantitative proteomics is a powerful methodology for the comprehensive analysis of protein abundance in complex biological samples. Chemical labeling with isobaric or isotopic tags followed by liquid chromatography-mass spectrometry (LC-MS) is a widely adopted strategy for accurate relative quantification of proteins between different samples. Perfluorobutylsulfonyl fluoride (B91410) (PBSF), a reactive compound that forms stable covalent bonds with nucleophilic amino acid residues, presents a potential labeling reagent for quantitative proteomics. The perfluoroalkyl chain of PBSF can be advantageous for chromatographic separation and may introduce a unique fragmentation signature.
This application note provides a detailed protocol for the labeling of peptides with PBSF, subsequent sample preparation, and LC-MS/MS analysis for quantitative proteomics studies. The workflow is designed for researchers, scientists, and drug development professionals familiar with proteomic sample preparation and mass spectrometry.
Principle of the Method
The workflow begins with the extraction of proteins from biological samples, followed by enzymatic digestion into peptides. The free primary amine groups of the peptides (N-terminus and lysine (B10760008) side chains) are then covalently labeled with Perfluorobutylsulfonyl fluoride. The labeled peptide samples are then combined, fractionated, and analyzed by LC-MS/MS. During tandem mass spectrometry, the PBSF-labeled peptides fragment to produce reporter ions, and the relative intensities of these ions are used to determine the relative abundance of the peptides, and thus the corresponding proteins, across the different samples.
Materials and Reagents
-
This compound (PBSF)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM HEPES or TEAB, pH 8.5
-
Quenching Solution: 500 mM hydroxylamine (B1172632) or Tris-HCl, pH 8.0
-
C18 desalting spin columns
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Experimental Protocols
Sample Preparation and Protein Digestion
Standard bottom-up proteomics protocols should be followed for protein extraction, reduction, alkylation, and digestion. Briefly, proteins are extracted from cells or tissues using a suitable lysis buffer. The protein concentration is determined, and equal amounts of protein from each sample are taken for further processing. Proteins are denatured, reduced with DTT, and alkylated with iodoacetamide. Finally, the proteins are digested overnight with trypsin at 37°C.
PBSF Labeling of Peptides
-
Reagent Preparation: Prepare a 100 mM stock solution of PBSF in anhydrous DMF or DMSO. This solution should be prepared fresh before each experiment to minimize hydrolysis.[1]
-
Peptide Dissolution: Dissolve the lyophilized peptide sample in the Reaction Buffer to a final concentration of 1 mg/mL.[1]
-
Labeling Reaction: Add the PBSF stock solution to the peptide solution to achieve a final concentration of 10 mM. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[1]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to consume any unreacted PBSF.[1]
-
Sample Pooling and Cleanup: Combine the labeled peptide samples. Desalt the pooled sample using a C18 desalting spin column according to the manufacturer's protocol. Elute the labeled peptides in a mass spectrometry-compatible solvent (e.g., 50% acetonitrile, 0.1% formic acid).[1]
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled to a nano-LC system is recommended for optimal performance.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60-120 minutes is a suitable starting point. The gradient should be optimized based on the complexity of the sample.[1]
-
Flow Rate: 200-300 nL/min.[1]
-
-
MS Parameters:
Data Presentation: Quantitative Proteomics of PI3K/Akt Signaling Pathway
The following table represents hypothetical quantitative data from an experiment investigating the effect of a drug candidate on the PI3K/Akt signaling pathway in a cancer cell line. Cells were either treated with a vehicle control or the drug, and the proteomes were labeled with PBSF for relative quantification.
| Protein Name | Gene Symbol | Accession Number | Fold Change (Drug/Control) | p-value |
| 3-phosphoinositide dependent protein kinase 1 | PDPK1 | O15530 | -1.85 | 0.002 |
| RAC-alpha serine/threonine-protein kinase | AKT1 | P31749 | -2.10 | 0.001 |
| Tuberin | TSC2 | P49815 | 1.95 | 0.005 |
| Serine/threonine-protein kinase mTOR | MTOR | P42345 | -2.50 | <0.001 |
| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | P23443 | -2.30 | 0.002 |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | Q13541 | -2.05 | 0.003 |
Visualizations
Conclusion
This compound (PBSF) can be employed as a chemical labeling reagent for the relative quantification of proteins in complex biological samples. The protocol outlined in this application note provides a comprehensive workflow for PBSF labeling, sample preparation, and LC-MS/MS analysis. The unique properties of the perfluoroalkyl tag may offer advantages in chromatographic separation and fragmentation analysis. This methodology is applicable to a wide range of research areas, including drug discovery, biomarker identification, and the study of cellular signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Perfluorobutylsulfonyl Fluoride (PBSF) Reactions with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorobutylsulfonyl fluoride (B91410) (PBSF), also known as nonafluorobutanesulfonyl fluoride (NfF).
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles that react with Perfluorobutylsulfonyl Fluoride (PBSF)?
This compound is a versatile reagent that reacts with a range of nucleophiles. The most common classes include:
-
Alcohols (Primary and Secondary): Used in deoxyfluorination reactions to convert alcohols to alkyl fluorides. This reaction proceeds through a perfluorobutanesulfonate (B13733166) (nonaflate) ester intermediate.
-
Amines (Primary and Secondary): React to form stable perfluorobutanesulfonamides.
-
Thiols: Form thioethers or sulfonate esters.
-
Phenoxides and Enolates: Generate aryl nonaflates and alkenyl nonaflates, respectively.[1]
Q2: How does the reactivity of PBSF compare to other sulfonyl halides?
PBSF is generally more stable and less reactive than the corresponding sulfonyl chlorides (e.g., perfluorobutanesulfonyl chloride). This lower reactivity can be advantageous, leading to higher selectivity and fewer side reactions with sensitive substrates. However, in some cases, particularly with unreactive nucleophiles, a catalyst or more forcing conditions may be required to achieve a reasonable reaction rate.
Q3: What is the stability of PBSF under typical reaction and storage conditions?
PBSF is a relatively stable compound. It is notably resistant to hydrolysis under neutral or acidic conditions (stable at pH < 12).[1] However, it can be hydrolyzed by strong bases. For long-term storage, it is recommended to keep PBSF in a cool, dry place under an inert atmosphere to prevent slow decomposition by ambient moisture.
Troubleshooting Guides
Reaction with Alcohols (Deoxyfluorination)
The primary desired reaction is the conversion of an alcohol to an alkyl fluoride. This proceeds through a nonaflate ester intermediate which is then displaced by a fluoride ion.
This is the most common side reaction, particularly with secondary alcohols. The reaction proceeds via an E2 mechanism, competing with the desired SN2 substitution.
Root Causes & Solutions:
-
Steric Hindrance: Bulky bases can favor elimination.
-
Solution: The use of sterically hindered, non-nucleophilic bases has been shown to significantly suppress elimination side reactions.[2]
-
Reaction Conditions: The choice of solvent and temperature can influence the ratio of substitution to elimination.
-
Solution: Toluene (B28343) is a commonly used solvent that provides a good balance of reactivity and selectivity.[2] Running the reaction at lower temperatures can also favor the substitution product. In some cases, THF can offer higher selectivity for the fluoride product, albeit with a lower conversion rate.[2]
Quantitative Data on Elimination Side Products:
The following table summarizes the effect of different bases on the fluorination-to-elimination (F/E) ratio for the deoxyfluorination of a secondary alcohol.
| Base | Solvent | Temperature (°C) | Yield of Fluoride (%) | Yield of Olefin (%) | F/E Ratio |
| DBU | Toluene | 25 | 62 | 35 | ~1.8 : 1 |
| i-Pr2NEt | Toluene | 25 | 85 | 10 | 8.5 : 1 |
| Et3N | Toluene | 25 | 70 | 25 | 2.8 : 1 |
Data is representative and may vary depending on the specific substrate.
Experimental Protocol to Minimize Elimination:
This protocol is optimized for the deoxyfluorination of a secondary alcohol using PBSF and a hindered amine base.
-
To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous toluene (0.1 M) under an inert atmosphere (e.g., argon), add this compound (1.2 equiv) at room temperature.
-
Cool the mixture to 0 °C.
-
Slowly add diisopropylethylamine (i-Pr2NEt) (1.5 equiv) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Workflow for Troubleshooting Deoxyfluorination:
Caption: Troubleshooting workflow for low yields in deoxyfluorination reactions.
Reaction with Amines (Sulfonamide Formation)
The desired reaction is the formation of a stable N-substituted perfluorobutanesulfonamide.
PBSF is less reactive than sulfonyl chlorides, which can lead to sluggish reactions with less nucleophilic amines.
Root Causes & Solutions:
-
Low Nucleophilicity of the Amine: Sterically hindered amines (e.g., di-isopropylamine) or electron-deficient amines (e.g., 4-nitroaniline) react slowly.
-
Solution 1: Increase the reaction temperature. Reactions can be heated to 60-80 °C to drive them to completion.
-
Solution 2: Use a catalyst. A catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with a silicon additive can activate the sulfonyl fluoride and promote amidation, even with hindered substrates.[1]
-
Solution 3: For very unreactive amines, a more forcing protocol involving pre-silylation of the amine may be effective.
Quantitative Data on Catalyzed Sulfonamide Formation:
The following table illustrates the effect of a catalyst on the yield of sulfonamide formation with a hindered amine.
| Amine | Base | Catalyst | Temperature (°C) | Yield (%) |
| Di-isopropylamine | DIPEA | None | 25 | < 5% |
| Di-isopropylamine | DIPEA | HOBt (1 mol%) | 25 | 88% |
| 4-Nitroaniline | DIPEA | None | 60 | 15% |
| 4-Nitroaniline | DIPEA | HOBt (5 mol%) | 60 | 91% |
Data is representative and may vary depending on the specific substrate.
Experimental Protocol for Hindered or Electron-Deficient Amines:
-
To a dry reaction flask under an inert atmosphere, add the amine (1.0 equiv), this compound (1.2 equiv), 1-hydroxybenzotriazole (HOBt) (0.05 equiv), and anhydrous DMSO (0.1 M).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
-
Stir the reaction mixture at 60 °C and monitor by LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway for Catalyzed Sulfonamide Formation:
Caption: Catalytic cycle for HOBt-mediated sulfonamide formation.
Reaction with Thiols
The reaction of PBSF with thiols typically yields the corresponding thioether or sulfonate ester.
Oxidation of the starting thiol to a disulfide is a potential side reaction, especially if the reaction is carried out in the presence of air or other oxidants.
Root Causes & Solutions:
-
Oxidation of Thiol: Thiols are susceptible to oxidation.
-
Solution: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled or degassed solvents to minimize dissolved oxygen.
Experimental Protocol for Reaction with Thiols:
-
To a stirred solution of the thiol (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere, add a suitable base (e.g., sodium hydride, 1.1 equiv) at 0 °C.
-
Stir for 30 minutes at 0 °C to form the thiolate.
-
Add this compound (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Improving the Selectivity of Perfluorobutylsulfonyl Fluoride (PFBSF) Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Perfluorobutylsulfonyl fluoride (B91410) (PFBSF) for protein labeling. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you optimize your experiments and enhance labeling selectivity.
Frequently Asked Questions (FAQs)
Q1: What is Perfluorobutylsulfonyl fluoride (PFBSF) and what is it used for?
A1: this compound (PFBSF) is a chemical probe used for covalent labeling of proteins. It belongs to the class of sulfonyl fluorides, which are known to react with nucleophilic amino acid residues. This makes PFBSF a valuable tool in chemical biology and proteomics for applications such as activity-based protein profiling (ABPP), identifying functional residues in proteins, and developing covalent inhibitors.
Q2: Which amino acid residues does PFBSF react with?
A2: PFBSF, like other sulfonyl fluorides, can react with a range of nucleophilic amino acid residues. The primary targets are serine, threonine, tyrosine, lysine, cysteine, and histidine.[1] The reactivity and selectivity of PFBSF for a particular residue are highly dependent on the protein's local microenvironment, including the accessibility and pKa of the target residue.
Q3: How can I improve the selectivity of my PFBSF labeling experiment?
A3: Improving selectivity is a key challenge in PFBSF labeling. Here are several strategies you can employ:
-
Optimize Reaction pH: The reactivity of nucleophilic amino acid side chains is pH-dependent. For example, tyrosine labeling is generally more efficient at a slightly alkaline pH where the phenolic hydroxyl group is more likely to be deprotonated. Experimenting with a range of pH values (typically between 7.0 and 8.5) can help you find the optimal condition for your target protein.
-
Adjust Probe Concentration: Using the lowest effective concentration of PFBSF can minimize off-target labeling. We recommend performing a concentration-response experiment to determine the optimal concentration for your target.
-
Control Incubation Time and Temperature: Shorter incubation times and lower temperatures can help to reduce non-specific labeling. Start with a short incubation time and gradually increase it to find the best balance between on-target labeling and off-target side reactions.
-
Use of Quenching Agents: The addition of a quenching agent can help to stop the reaction and prevent further non-specific labeling.
Q4: My PFBSF probe appears to be unstable in my aqueous buffer. What should I do?
A4: Sulfonyl fluorides can be susceptible to hydrolysis in aqueous solutions, especially at higher pH.[2] To mitigate this, always prepare your PFBSF stock solution in an anhydrous solvent like DMSO or ethanol (B145695) and add it to your reaction buffer immediately before starting the experiment. You can also assess the stability of PFBSF in your buffer by incubating it without your protein and analyzing its degradation over time by LC-MS.
Q5: I am not seeing any labeling of my target protein. What are the possible causes?
A5: Several factors could contribute to a lack of labeling:
-
Probe Instability: As mentioned above, your probe may be hydrolyzing before it has a chance to react with your protein.
-
Low Reactivity: The intrinsic reactivity of your target residue may be low, or it may not be in a favorable environment for reaction.
-
Absence of a Suitable Nucleophile: Your protein of interest may not have an accessible and reactive nucleophilic residue in a suitable location for the PFBSF to bind.
-
Suboptimal Reaction Conditions: The pH, temperature, or probe concentration may not be optimal for your specific target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Labeling | PFBSF probe hydrolysis. | Prepare PFBSF stock in anhydrous solvent (DMSO, ethanol) and add to the reaction immediately before use. |
| Low intrinsic reactivity of the target residue. | Increase PFBSF concentration, extend incubation time, or slightly increase the reaction temperature. Be mindful that this may also increase off-target labeling. | |
| Suboptimal reaction pH. | Perform a pH screen (e.g., from pH 7.0 to 8.5) to find the optimal pH for your target. | |
| High Background/Off-Target Labeling | PFBSF concentration is too high. | Perform a titration experiment to determine the lowest effective concentration of PFBSF. |
| Incubation time is too long. | Reduce the incubation time. A time-course experiment can help identify the optimal duration. | |
| The probe is inherently promiscuous. | Consider using a less reactive sulfonyl fluoride derivative if selectivity is a major concern. | |
| Poor Reproducibility | Inconsistent PFBSF concentration due to hydrolysis. | Always use freshly prepared PFBSF solutions for each experiment. |
| Variations in reaction conditions. | Ensure consistent pH, temperature, and incubation times across all experiments. |
Experimental Protocols
Protocol 1: General PFBSF Labeling of a Purified Protein
This protocol provides a starting point for the covalent labeling of a purified protein with PFBSF. Optimization of the PFBSF concentration, incubation time, and temperature is recommended for each specific protein.
1. Reagent Preparation:
- Protein Stock Solution: Prepare your target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The final protein concentration in the reaction should typically be in the range of 1-10 µM.
- PFBSF Stock Solution: Prepare a 10 mM stock solution of PFBSF in anhydrous DMSO. Store at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
2. Labeling Reaction: a. In a microcentrifuge tube, add the required volume of your protein stock solution. b. Add the appropriate volume of reaction buffer to reach the desired final volume. c. Equilibrate the protein solution to the desired reaction temperature (e.g., room temperature or 37°C). d. To initiate the reaction, add the PFBSF stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). Mix gently by pipetting. e. Incubate the reaction for a specified time (e.g., 30-60 minutes).
3. Quenching the Reaction: a. To stop the reaction, add a quenching agent. A common method is to add a final concentration of 10-20 mM of a nucleophile-containing buffer component like Tris or glycine. b. Alternatively, the reaction can be quenched by adding SDS-PAGE loading buffer and heating the sample.
4. Analysis of Labeling: a. Analyze the labeling efficiency by SDS-PAGE, followed by Coomassie staining or Western blot if you have an antibody that recognizes a tag on your PFBSF probe. b. For more detailed analysis, the labeled protein can be subjected to mass spectrometry to identify the site(s) of modification.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
-
Protein Precipitation: After the labeling reaction, precipitate the protein to remove excess PFBSF and other reaction components. A common method is cold acetone (B3395972) precipitation.
-
Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the protein with a protease such as trypsin overnight at 37°C.
-
Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar desalting column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the PFBSF-modified peptides and pinpoint the exact site of modification.
Quantitative Data Summary
The optimal conditions for PFBSF labeling are highly dependent on the specific protein and should be empirically determined. The following table provides a general range of conditions for labeling with sulfonyl fluorides as a starting point for your optimization.
| Parameter | Recommended Range | Notes |
| PFBSF Concentration | 10 - 200 µM | Higher concentrations may be needed for less reactive sites but can increase off-target labeling. |
| Protein Concentration | 1 - 10 µM | Ensure the protein is pure and at a known concentration. |
| pH | 7.0 - 8.5 | Tyrosine labeling is often more efficient at slightly alkaline pH. |
| Temperature | 4°C - 37°C | Lower temperatures can improve selectivity. |
| Incubation Time | 15 - 120 minutes | Shorter times are generally preferred to minimize off-target reactions. |
| Quenching Agent | 10-20 mM Tris or glycine | Add after the desired incubation time to stop the reaction. |
Visualizations
Signaling Pathway Example: Kinase Cascade
PFBSF can be used as a probe to covalently modify and identify kinases, which are key components of signaling pathways. The following diagram illustrates a generic kinase cascade that could be investigated using such probes.
Caption: A generic kinase signaling pathway that can be studied using PFBSF probes.
Experimental Workflow for PFBSF Labeling
The following diagram outlines the general workflow for a PFBSF protein labeling experiment followed by mass spectrometry analysis.
Caption: General experimental workflow for PFBSF labeling and analysis.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during PFBSF labeling experiments.
Caption: A troubleshooting flowchart for PFBSF labeling experiments.
References
Technical Support Center: Perfluorobutylsulfonyl Fluoride Reaction Workup and Purification
Troubleshooting Guides and FAQs
This guide provides solutions to common issues encountered during the workup and purification of perfluorobutylsulfonyl fluoride (B91410) (NfF).
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity in commercially available perfluorobutylsulfonyl fluoride?
A1: The most common impurity in commercially available this compound (NfF) is perfluorosulfolane, which is a byproduct of its synthesis via electrochemical fluorination of sulfolane.[1][2] This impurity is typically present at concentrations of 6-10 mol%.[1]
Q2: Why is distillation alone not effective for removing the perfluorosulfolane impurity?
A2: Distillation is not an effective method for separating this compound from perfluorosulfolane because they have nearly identical boiling points of approximately 65°C.[2]
Q3: Is this compound stable in water?
A3: this compound is immiscible with water and stable against hydrolysis at a pH below 12.[1] However, it can be hydrolyzed by strong bases like barium hydroxide (B78521) or potassium hydroxide at elevated temperatures.[1][2]
Q4: What are the typical physical properties of this compound?
A4: this compound is a colorless, volatile liquid.[1] It is soluble in common organic solvents but not in water.[1][2]
| Property | Value | Source |
| Molar Mass | 302.09 g/mol | [3] |
| Boiling Point | ~65 °C | [2] |
| Solubility in Water | Immiscible | [1][2] |
Troubleshooting Guide
Problem 1: High levels of perfluorosulfolane impurity remain after initial workup.
-
Cause: Incomplete removal of the primary byproduct from the synthesis.
-
Solution 1: Phosphate (B84403) Buffer Wash. A common and effective method is to stir the crude product vigorously with a concentrated aqueous solution of potassium phosphate (K₃PO₄) and dipotassium (B57713) hydrogen phosphate (K₂HPO₄) in a 1:1 molar ratio.[1] This process can take up to 96 hours but results in a product with >99 mol% purity and near-quantitative recovery after separation of the aqueous layer and distillation.[1]
-
Solution 2: Alkali Metal Hydroxide Wash. A faster alternative is to wash the crude product with an aqueous solution of an alkali metal hydroxide, such as potassium hydroxide (KOH).[2][4] This method can reduce the perfluorosulfolane content to 100 ppm or less within 1 to 2 hours.[2][4] The perfluorosulfolane reacts with the hydroxide to form a water-soluble salt, while the this compound remains unchanged at temperatures between 0-50°C.[2][4]
Problem 2: Product decomposition during purification.
-
Cause: Use of excessively harsh basic conditions or high temperatures during purification.
-
Solution: When using an alkali metal hydroxide wash, ensure the temperature is maintained between 0-50°C (preferably 20-30°C) to prevent the decomposition of the this compound.[2][4] The concentration of the alkali metal hydroxide solution should also be carefully controlled; a range of 0.1 to 20 parts by mass of the hydroxide to 100 parts by mass of the aqueous solution is recommended.[4]
Problem 3: Low yield after purification.
-
Cause: Physical loss of the volatile product during transfers and distillation.
-
Solution: Due to its volatility, it is crucial to handle this compound in a well-sealed apparatus. Ensure all joints are properly sealed and use appropriate cooling during distillation to minimize losses.
Experimental Protocols
Protocol 1: Purification of this compound using Phosphate Buffer
-
Combine the crude this compound with a concentrated aqueous solution containing a 1:1 molar ratio of K₃PO₄ and K₂HPO₄.
-
Stir the biphasic mixture vigorously at room temperature for 96 hours.
-
Stop the stirring and allow the layers to separate.
-
Carefully remove the lower organic layer containing the purified product.
-
Dry the organic layer over a suitable drying agent (e.g., P₂O₅).
-
Distill the dried product to obtain this compound with >99 mol% purity.[1]
Protocol 2: Purification of this compound using Potassium Hydroxide
-
To the crude this compound, add an aqueous solution of potassium hydroxide. A preferred concentration is 20 parts by weight of KOH per 100 parts by weight of the aqueous solution.[2]
-
Stir the mixture at room temperature (20-30°C) for 1-2 hours.[2]
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The purified this compound will be the lower layer, and the aqueous solution containing the potassium salt of the hydrolyzed perfluorosulfolane will be the upper layer.[2][4]
-
Separate and collect the lower organic layer.
-
The resulting this compound will have a significantly reduced perfluorosulfolane content.
Visualizations
References
- 1. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. JP6023432B2 - Perfluorobutanesulfonyl fluoride, perfluorobutanesulfonic acid potassium salt, and method for producing perfluorobutanesulfonyl fluoride - Google Patents [patents.google.com]
- 3. Perfluoro-1-butanesulfonyl fluoride | C4F9SO2F | CID 67814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Method for producing Perfluorobutanesulfonyl fluoride_Chemicalbook [chemicalbook.com]
Technical Support Center: Stability of Perfluorobutylsulfonyl Fluoride in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Perfluorobutylsulfonyl fluoride (B91410) (PFBSF) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is Perfluorobutylsulfonyl fluoride (PFBSF) in aqueous solutions?
A1: this compound (PFBSF), also known as nonafluorobutanesulfonyl fluoride, is exceptionally stable in aqueous solutions. It is a colorless, volatile liquid that is immiscible with water.[1] Literature indicates that it is stable in water at a pH of less than 12.[1] This high stability is attributed to the strong sulfur-fluorine bond and the electron-withdrawing nature of the perfluorobutyl chain. Unlike more reactive sulfonyl halides, such as triflic anhydride, PFBSF shows significant resistance to hydrolysis under standard experimental conditions.[1]
Q2: What is the primary degradation pathway for PFBSF in an aqueous buffer?
A2: The primary degradation pathway for PFBSF in water is hydrolysis, which occurs under forcing conditions such as a high pH (≥12) or with specific reagents. This reaction breaks the sulfur-fluorine (S-F) bond, resulting in the formation of perfluorobutanesulfonic acid (PFBSA) and a fluoride ion. Under typical physiological pH (e.g., 7.4), this process is extremely slow.
Caption: Hydrolysis of PFBSF to PFBSA.
Q3: What factors can influence the stability of PFBSF during my experiments?
A3: While PFBSF is highly stable, the following factors can influence its integrity over long experimental durations:
-
pH: The rate of hydrolysis is pH-dependent. PFBSF is stable at pH < 12, but stability will decrease in highly basic solutions.[1]
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis, although the effect is minimal under neutral or acidic conditions. For long-term storage of aqueous working solutions, lower temperatures are recommended.
-
Presence of Strong Nucleophiles: PFBSF is an electrophile and can react with strong nucleophiles. While water is a weak nucleophile, other components in a complex buffer system could potentially react with PFBSF.
-
Buffer Composition: While common biological buffers (e.g., phosphate, HEPES, Tris) are not expected to react with PFBSF, it is good practice to prepare fresh working solutions and not store them for extended periods in complex media.
Quantitative Data Summary
| Parameter | Value | Conditions | Source |
| Qualitative Stability | Stable | Aqueous solutions with pH < 12 | [1] |
| Immiscibility | Immiscible | Water | [1] |
| Forced Hydrolysis | Hydrolyzes to PFBSA | With Barium Hydroxide | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise when using PFBSF in aqueous experimental settings, particularly in applications like covalent labeling.
Caption: Troubleshooting workflow for PFBSF experiments.
Issue: Low reaction efficiency when using PFBSF as a covalent probe.
-
Potential Cause 1: Reagent Degradation.
-
Solution: Although PFBSF is stable, stock solutions should be prepared in an anhydrous organic solvent (e.g., DMSO, DMF) and stored at -20°C or -80°C in small aliquots to prevent degradation from atmospheric moisture over time. For experiments, dilute the stock solution into the aqueous buffer immediately before use.
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Solution: The reactivity of PFBSF with nucleophilic amino acid residues (e.g., tyrosine, lysine) is pH-dependent. While PFBSF itself is stable, the reactivity of the target residue may require optimization of the buffer pH (typically in the range of 7.4-8.5). Also, ensure sufficient incubation time and an adequate molar excess of PFBSF.
-
-
Potential Cause 3: Inaccessible Target Residue.
-
Solution: PFBSF can only react with residues that are accessible on the protein surface. Confirm the accessibility of the target residue through structural data or mutagenesis studies.
-
Experimental Protocols
Protocol 1: Preparation of PFBSF Stock and Working Solutions
-
Stock Solution Preparation (e.g., 100 mM):
-
Handle PFBSF in a chemical fume hood.
-
Allow the vial of PFBSF to equilibrate to room temperature before opening.
-
Using a calibrated pipette, dissolve the required amount of PFBSF in anhydrous DMSO to a final concentration of 100 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into low-retention tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the PFBSF stock solution immediately before use.
-
Dilute the stock solution into the desired aqueous experimental buffer (e.g., PBS, HEPES, Tris at the desired pH) to the final working concentration.
-
Mix thoroughly and use immediately to minimize any potential for hydrolysis, especially for experiments with long incubation times.
-
Protocol 2: General Method for Assessing Hydrolytic Stability
This protocol is a generalized approach based on the principles of OECD Test Guideline 111 (Hydrolysis as a Function of pH) and can be adapted to assess the stability of PFBSF.
Caption: Workflow for PFBSF stability assessment.
-
Materials:
-
PFBSF
-
Sterile aqueous buffers (e.g., pH 4.0, 7.0, and 9.0)
-
Constant temperature incubator
-
Analytical instrumentation (e.g., ¹⁹F NMR spectrometer or LC-MS)
-
-
Procedure:
-
Prepare sterile aqueous buffers at the desired pH values.
-
Add PFBSF (typically from a concentrated stock in a water-miscible organic solvent to aid dissolution) to each buffer to a final concentration suitable for the analytical method (e.g., 10 µM for LC-MS or a higher concentration for NMR). The volume of organic solvent should be minimal (e.g., <1%).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
At specified time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw aliquots from each solution.
-
Immediately analyze the aliquots to quantify the remaining concentration of PFBSF. ¹⁹F NMR is a suitable technique as it can directly measure PFBSF and its potential hydrolysis product, PFBSA, without the need for derivatization.
-
Plot the concentration of PFBSF versus time to determine the degradation kinetics. Given the high stability of PFBSF, it is likely that no significant degradation will be observed under these conditions over a typical experimental timeframe.
-
References
Technical Support Center: Perfluorobutylsulfonyl Fluoride (NfF)
Welcome to the technical support center for Perfluorobutylsulfonyl fluoride (B91410) (NfF). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is Perfluorobutylsulfonyl fluoride (NfF) and what are its primary applications?
This compound (CAS No: 375-72-4), also known as nonafluorobutanesulfonyl fluoride, is a colorless, volatile liquid.[1] It is primarily used as a reagent for the synthesis of nonaflates (perfluorobutanesulfonates), which are valuable electrophiles in palladium-catalyzed cross-coupling reactions.[1] It serves as a more stable and cost-effective alternative to triflic anhydride (B1165640) for preparing sulfonamides, aryl nonaflates, and alkenyl nonaflates.[1]
Q2: What are the key safety precautions I should take when handling NfF?
NfF is a hazardous chemical that can cause severe skin burns, eye damage, and is toxic if inhaled or swallowed. Always handle NfF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile), splash goggles, a full-length face shield, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.[2]
Q3: How should I store this compound?
Store NfF in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area.[3] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[2] The material is moisture-sensitive, so it is crucial to prevent contact with water.
Q4: Is this compound stable in the presence of water?
NfF is notably stable in the presence of water at a pH below 12 and is immiscible with it.[1] This resistance to hydrolysis makes the resulting nonaflates superior electrophiles in reactions like Buchwald-Hartwig couplings, where water can lead to undesirable side reactions.[1] However, it can be hydrolyzed by strong bases like barium hydroxide (B78521) or when heated with water, which can liberate acidic gas.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Incomplete or Slow Reaction
Q: My reaction with NfF is proceeding very slowly or appears to be incomplete. What are the possible causes and solutions?
Several factors can contribute to low reactivity. Consider the following troubleshooting steps:
-
Nucleophile Reactivity: The reactivity of the nucleophile is critical. While NfF readily reacts with amines, phenoxides, and enolates, other nucleophiles may react more slowly.[1] For less reactive substrates, you may need to use more forcing conditions, such as a stronger base or higher temperature, while being mindful of potential side reactions.
-
Solvent Choice: NfF is soluble in common organic solvents.[1] Ensure your solvent is appropriate for the reaction and fully dissolves all reactants.
-
Reagent Purity: Commercially available NfF can contain perfluorosulfolane as an impurity, which can interfere with the reaction.[1] Purification of NfF may be necessary for sensitive applications.
Issue 2: Undesired Side Products
Q: I am observing unexpected byproducts in my reaction. How can I minimize their formation?
The formation of side products often depends on the substrate and reaction conditions.
-
Reaction with Alcohols: When reacting NfF with alcohols to form alkyl nonaflates, the intermediate can be unstable. This can lead to the formation of alkyl fluorides (via F⁻ attack) or olefins (via elimination).[1] Using bulky, non-nucleophilic bases may help to suppress some of these side reactions.[4]
-
Reaction with Enolates: The reaction of NfF with enolates can sometimes result in C-sulfonylation instead of the desired O-sulfonylation, particularly with lithium enolates of methyl ketones.[1] The choice of the metal counterion on the enolate can significantly influence the outcome.[1] Using sodium enolates or trimethylsilyl (B98337) enol ethers may favor O-sulfonylation.[1]
Below is a diagram illustrating the potential reaction pathways when using NfF with enolates.
Issue 3: Purification Challenges
Q: I am having difficulty purifying my product after a reaction with NfF. What are some common impurities and how can I remove them?
-
Starting Material Impurity: Commercial NfF often contains 6-10 mol% of perfluorosulfolane.[1] This impurity can be removed by stirring the commercial material with an aqueous solution of K₃PO₄ and K₂HPO₄, followed by distillation from P₂O₅.[1]
-
Reaction Byproducts: As mentioned, side products like alkyl fluorides or C-sulfonylation products may be present. Standard chromatographic techniques are typically used to separate these from the desired nonaflate product.
Here is a workflow for troubleshooting common issues with NfF reactions.
Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value | Reference |
| CAS Number | 375-72-4 | [1] |
| Molecular Formula | C₄F₁₀O₂S | [3] |
| Molecular Weight | 302.09 g/mol | [3] |
| Appearance | Colorless, volatile liquid | [1] |
| Solubility | Soluble in common organic solvents, immiscible with water | [1] |
| Signal Word | Danger! | [3] |
| Hazard Statements | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage) | [5] |
Experimental Protocols
Purification of Commercial this compound
This protocol is adapted from literature to remove the common impurity, perfluorosulfolane.[1]
-
Preparation: In a suitable flask, combine commercially available NfF with a concentrated aqueous solution containing a 1:1 molar ratio of K₃PO₄ and K₂HPO₄.
-
Stirring: Stir the mixture vigorously at room temperature for 96 hours.
-
Separation: Transfer the mixture to a separatory funnel and remove the lower aqueous layer.
-
Drying and Distillation: Dry the organic layer over P₂O₅ and then distill to obtain purified NfF (>99 mol %).
General Procedure for the Synthesis of Alkenyl Nonaflates from Ketones
This is a general method for the formation of alkenyl nonaflates from simple ketones.[1]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., -30 to -20 °C for less substituted nonaflates).
-
Base Addition: Add a suitable base, such as DBU or a phosphazene base.
-
NfF Addition: Slowly add this compound (typically 1.15 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, quench the reaction and proceed with a standard aqueous workup and extraction.
-
Purification: Purify the crude product by column chromatography to isolate the desired alkenyl nonaflate.
References
Technical Support Center: Enhancing Perfluorobutylsulfonyl Fluoride (NFBSF) Derivatization Efficiency
Welcome to the technical support center for Perfluorobutylsulfonyl fluoride (B91410) (NFBSF) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your derivatization experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during NFBSF derivatization in a question-and-answer format.
Q1: My NFBSF derivatization reaction is showing low or no product yield. What are the common causes and how can I fix this?
A1: Low product yield is a frequent challenge in derivatization reactions. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion. Key parameters to optimize are reaction time and temperature. While specific conditions for NFBSF are not extensively published, for similar sulfonyl fluorides, reaction times can range from 30 minutes to several hours, with temperatures typically between room temperature and 60°C. It is crucial to perform a time-course experiment to determine the optimal reaction duration for your specific analyte.
-
Presence of Moisture: NFBSF is sensitive to moisture, which can hydrolyze the reagent and reduce its availability for the derivatization reaction. Ensure all glassware is thoroughly dried, and use anhydrous solvents. If your sample is in an aqueous matrix, lyophilization (freeze-drying) prior to derivatization is highly recommended.
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient derivatization of amines and phenols. For primary and secondary amines, a basic pH (typically pH 8-10) is required to deprotonate the amino group, making it a more effective nucleophile. For phenols, a basic environment is also necessary to form the more reactive phenoxide ion. Use a suitable buffer, such as borate (B1201080) or carbonate buffer, to maintain the optimal pH throughout the reaction.
-
Reagent Degradation or Insufficient Amount: Ensure your NFBSF reagent is of high quality and has been stored properly according to the manufacturer's instructions, typically in a cool, dry, and dark place. An insufficient molar excess of the derivatizing agent can lead to an incomplete reaction. A general starting point is to use a 2 to 10-fold molar excess of NFBSF relative to the analyte.
Q2: I'm observing multiple unexpected peaks in my chromatogram after derivatization. What are the likely causes?
A2: The presence of extraneous peaks can complicate data analysis. Here are potential reasons and solutions:
-
Side Reactions and Byproducts: NFBSF can potentially react with other nucleophilic functional groups in your sample, leading to multiple derivatives. To minimize side reactions, consider optimizing the reaction conditions to favor the derivatization of your target analyte. This could involve adjusting the pH or using a milder temperature. Additionally, excess NFBSF and its hydrolysis byproducts can appear in the chromatogram. A proper work-up procedure is essential to remove these interferences.
-
Sample Matrix Effects: Complex biological matrices can contain endogenous compounds that interfere with the analysis. A thorough sample cleanup prior to derivatization is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering substances.
-
Impure Solvents or Reagents: Ensure all solvents and reagents used in the derivatization and sample preparation process are of high purity to avoid introducing contaminants.
Q3: How can I improve the sensitivity and detection of my NFBSF-derivatized analytes?
A3: Achieving high sensitivity is often a primary goal. Here are some strategies:
-
Optimize Derivatization Conditions: As discussed in Q1, ensuring the derivatization reaction goes to completion by optimizing parameters like pH, temperature, time, and reagent concentration is the first step to maximizing the signal of your derivatized analyte.
-
Effective Sample Cleanup: A clean sample will result in reduced matrix effects and a better signal-to-noise ratio in your analytical instrument (e.g., LC-MS or GC-MS).
-
Instrumental Parameters: Optimize the parameters of your analytical instrument. For mass spectrometry, this includes tuning the instrument for the specific mass-to-charge ratio (m/z) of your derivatized analyte and optimizing fragmentation patterns for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
Data Presentation
Optimizing reaction conditions is a critical step in maximizing derivatization efficiency. The following tables provide a starting point for the optimization of NFBSF derivatization of amines and phenols. Note that these are generalized conditions and should be optimized for each specific analyte and sample matrix.
Table 1: General Reaction Conditions for NFBSF Derivatization of Amines
| Parameter | Condition | Recommendation |
| Solvent | Aprotic (e.g., Acetonitrile, Dichloromethane) | Start with acetonitrile. Ensure the solvent is anhydrous. |
| pH | 8.0 - 10.0 | Use a borate or carbonate buffer to maintain a stable basic pH. |
| Temperature | Room Temperature to 60°C | Begin with room temperature and increase if the reaction is slow. |
| Reaction Time | 30 - 120 minutes | Perform a time-course study to determine the optimal duration. |
| NFBSF:Analyte Molar Ratio | 2:1 to 10:1 | A higher excess may be needed for complex matrices. |
Table 2: General Reaction Conditions for NFBSF Derivatization of Phenols
| Parameter | Condition | Recommendation |
| Solvent | Aprotic (e.g., Acetonitrile, Acetone) | Acetone can sometimes accelerate the reaction rate for phenols. |
| Base | Organic Base (e.g., Pyridine (B92270), Triethylamine) or Inorganic Base (e.g., K₂CO₃) | An organic base is often used to catalyze the reaction and neutralize the HF byproduct. |
| Temperature | 50°C - 80°C | Higher temperatures are often required for efficient derivatization of phenols. |
| Reaction Time | 60 - 180 minutes | Phenols may require longer reaction times compared to amines. |
| NFBSF:Analyte Molar Ratio | 5:1 to 20:1 | A larger excess of NFBSF is often necessary for phenols. |
Experimental Protocols
Below are detailed methodologies for the derivatization of a model primary amine and a model phenol (B47542) using NFBSF, intended for analysis by LC-MS and GC-MS, respectively.
Protocol 1: NFBSF Derivatization of a Primary Amine for LC-MS Analysis
This protocol provides a general procedure for the derivatization of a primary amine in a biological sample extract.
Materials:
-
Dried sample extract containing the amine analyte
-
Perfluorobutylsulfonyl fluoride (NFBSF)
-
Anhydrous acetonitrile
-
Borate buffer (100 mM, pH 9.0)
-
Formic acid
-
HPLC-grade water
-
HPLC-grade methanol (B129727)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Reconstitution: Reconstitute the dried sample extract in 100 µL of borate buffer (100 mM, pH 9.0).
-
Reagent Preparation: Prepare a 10 mg/mL solution of NFBSF in anhydrous acetonitrile. This should be prepared fresh.
-
Derivatization Reaction: To the reconstituted sample, add 20 µL of the NFBSF solution. Vortex the mixture for 30 seconds.
-
Incubation: Incubate the reaction mixture at 40°C for 60 minutes.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 1% formic acid in water. Vortex briefly.
-
Sample Dilution: Dilute the sample with 870 µL of a 50:50 (v/v) mixture of methanol and water.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: NFBSF Derivatization of a Phenol for GC-MS Analysis
This protocol describes a general procedure for the derivatization of a phenolic compound.
Materials:
-
Dried sample extract containing the phenol analyte
-
This compound (NFBSF)
-
Anhydrous acetone
-
Anhydrous pyridine
-
Anhydrous sodium sulfate (B86663)
-
GC vials with inserts
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Reconstitution: Reconstitute the dried sample extract in 100 µL of anhydrous acetone.
-
Addition of Base and Reagent: To the reconstituted sample, add 10 µL of anhydrous pyridine followed by 20 µL of NFBSF.
-
Derivatization Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 90 minutes in a heating block.
-
Extraction: After cooling to room temperature, add 200 µL of hexane to the vial and vortex vigorously for 1 minute to extract the derivatized phenol.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships to guide your experimental design and troubleshooting efforts.
Caption: A generalized experimental workflow for NFBSF derivatization.
Caption: A logical flowchart for troubleshooting low NFBSF derivatization yield.
Technical Support Center: Perfluorobutylsulfonyl Fluoride (PFBSF) Reaction Workup
Welcome to the technical support center for the effective removal of excess perfluorobutylsulfonyl fluoride (B91410) (PFBSF) from your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and detailed experimental protocols to ensure the purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving PFBSF.
Q1: My primary method for removing excess PFBSF isn't working effectively. What are my options?
A1: The optimal method for PFBSF removal depends on the stability of your desired product. The three main strategies are:
-
Aqueous Basic Wash (for base-stable compounds): PFBSF can be hydrolyzed and removed by washing the reaction mixture with an aqueous basic solution.
-
Quenching with an Amine (for compounds sensitive to aqueous base): Excess PFBSF can be reacted with a simple amine to form a sulfonamide, which can then be more easily removed by extraction or chromatography.
-
Chromatography (for sensitive or high-purity applications): If your compound is sensitive to both basic conditions and amines, or if very high purity is required, direct chromatographic purification is the best approach.
Q2: I'm observing an emulsion during the aqueous extraction. How can I resolve this?
A2: Emulsion formation is a common issue when working with fluorinated compounds. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.
Q3: How can I confirm that the PFBSF has been successfully removed?
A3: The most effective method for quantifying the removal of PFBSF is ¹⁹F NMR spectroscopy . PFBSF has a distinct signal in the ¹⁹F NMR spectrum. By integrating this signal relative to an internal standard, you can accurately determine the concentration of residual PFBSF.
Experimental Protocols
Below are detailed protocols for the recommended PFBSF removal methods.
Protocol 1: Aqueous Basic Wash
This method is suitable for products that are stable to basic conditions.
Materials:
-
Reaction mixture in an organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (B78521) (NaOH) solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution two more times.
-
Wash the organic layer once with brine.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent in vacuo.
Protocol 2: Quenching with an Amine
This method is ideal for products that are sensitive to aqueous base.
Materials:
-
Reaction mixture containing excess PFBSF
-
A simple primary or secondary amine (e.g., n-butylamine or diethylamine)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Separatory funnel
-
Drying agent
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.5-2.0 equivalents (relative to the initial excess of PFBSF) of the amine to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove the excess amine)
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid)
-
Brine
-
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
Protocol 3: Flash Chromatography
This is the most general method and is suitable for all types of compounds.
Materials:
-
Crude reaction mixture
-
Silica (B1680970) gel or a fluorinated stationary phase
-
Appropriate solvent system (e.g., hexanes/ethyl acetate)
Procedure:
-
Concentrate the reaction mixture to a minimum volume.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a flash chromatography column with silica gel or a fluorinated stationary phase. Fluorinated phases can offer enhanced retention of PFBSF.[1][2]
-
Load the adsorbed sample onto the column.
-
Elute the column with an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing your purified product.
-
Combine the pure fractions and remove the solvent in vacuo.
Data Presentation
The following table summarizes the typical efficiencies of the different PFBSF removal methods. These are illustrative values and the actual efficiency will depend on the specific reaction conditions and the properties of the desired product.
| Method | Typical Removal Efficiency (%) | Advantages | Disadvantages |
| Aqueous Basic Wash | 85-95 | Simple, inexpensive, and effective for base-stable compounds. | Not suitable for base-sensitive compounds; risk of emulsion formation. |
| Quenching with an Amine | 90-98 | Effective for base-sensitive compounds; the resulting sulfonamide is often easier to remove than PFBSF. | Introduces another reagent and byproduct that need to be removed. |
| Flash Chromatography | >99 | Applicable to a wide range of compounds; provides the highest purity. | More time-consuming and requires more solvent than other methods. |
Visualizations
Experimental Workflow for PFBSF Removal
The following diagram illustrates the decision-making process and experimental workflow for removing excess PFBSF from a reaction mixture.
Caption: Decision tree for selecting the appropriate PFBSF removal method.
Troubleshooting Emulsion Formation
This diagram outlines the steps to take when an emulsion is encountered during liquid-liquid extraction.
Caption: Troubleshooting workflow for resolving emulsions.
References
Technical Support Center: Perfluorobutylsulfonyl Fluoride Reaction Monitoring by NMR
Welcome to the technical support center for monitoring reactions of perfluorobutylsulfonyl fluoride (B91410) (PFBSF) using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using ¹⁹F NMR for monitoring reactions with perfluorobutylsulfonyl fluoride?
A1: ¹⁹F NMR spectroscopy is a powerful tool for monitoring reactions involving fluorinated compounds like this compound for several reasons:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a very sensitive nucleus for NMR detection, comparable to ¹H.
-
Wide Chemical Shift Range: ¹⁹F NMR spectra have a large chemical shift dispersion, which minimizes the likelihood of signal overlap between different fluorine environments in the starting material, intermediates, and products. This simplifies spectral analysis and quantification.
-
Clean Spectral Background: Since naturally occurring fluorine-containing compounds are rare in most organic solvents and reagents, the ¹⁹F NMR spectrum typically has a very low background signal, making it easier to detect and quantify the species of interest.
-
Direct Observation of the Fluorinated Moiety: ¹⁹F NMR allows for the direct observation of the transformation of the perfluorobutylsulfonyl group, providing unambiguous information about the reaction progress.
Q2: What are the typical ¹⁹F NMR chemical shifts for this compound and its common derivatives?
A2: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. Below is a table summarizing the expected chemical shift ranges for this compound and its common reaction products, referenced to CFCl₃ at 0 ppm.
| Compound Type | Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) |
| This compound | CF₃ -CF₂-CF₂-CF₂-SO₂F | -81 to -82 |
| CF₃-CF₂ -CF₂-CF₂-SO₂F | -121 to -122 | |
| CF₃-CF₂-CF₂ -CF₂-SO₂F | -126 to -127 | |
| CF₃-CF₂-CF₂-CF₂ -SO₂F | -110 to -111 | |
| CF₃-CF₂-CF₂-CF₂-SO₂F | +45 to +50 | |
| Perfluorobutanesulfonamide | CF₃ -CF₂-CF₂-CF₂-SO₂NR₂ | -81 to -82 |
| CF₃-CF₂ -CF₂-CF₂-SO₂NR₂ | -121 to -122 | |
| CF₃-CF₂-CF₂ -CF₂-SO₂NR₂ | -126 to -127 | |
| CF₃-CF₂-CF₂-CF₂ -SO₂NR₂ | -118 to -119 | |
| Perfluorobutanesulfonate Ester | CF₃ -CF₂-CF₂-CF₂-SO₂OR | -81 to -82 |
| CF₃-CF₂ -CF₂-CF₂-SO₂OR | -121 to -122 | |
| CF₃-CF₂-CF₂ -CF₂-SO₂OR | -126 to -127 | |
| CF₃-CF₂-CF₂-CF₂ -SO₂OR | -115 to -116 |
Note: These values are approximate and can be influenced by the solvent, concentration, temperature, and the specific structure of the R group in the sulfonamide or sulfonate ester.
Q3: How can I quantify the conversion of this compound to its product using ¹⁹F NMR?
A3: Quantitative ¹⁹F NMR (qNMR) can be used to determine the relative concentrations of the starting material and product. This is typically done by integrating the signals corresponding to a specific fluorine environment in both molecules. For example, you can monitor the disappearance of the SO₂F signal of the starting material and the appearance of a new set of signals for the perfluorobutyl chain in the product. For accurate quantification, it is crucial to:
-
Ensure complete relaxation: Use a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest T₁ relaxation time of the nuclei being observed.
-
Use a calibrated pulse width: A 90° pulse angle is often used for maximum signal intensity.
-
Have a sufficient signal-to-noise ratio: Acquire an adequate number of scans.
-
Use an internal standard (optional but recommended): An internal standard with a known concentration and a resonance that does not overlap with the analyte signals can be used for absolute quantification.
Troubleshooting Guides
Issue 1: My ¹⁹F NMR spectrum has a rolling or distorted baseline.
-
Possible Cause: A broad underlying signal from fluorine-containing materials in the NMR probe or the sample tube. This is a common issue in ¹⁹F NMR.
-
Troubleshooting Steps:
-
Use high-quality NMR tubes: Ensure your NMR tubes are clean and of high quality.
-
Background Scan: Acquire a spectrum of the solvent and any non-fluorinated reagents before adding your fluorinated sample to identify any background signals.
-
Data Processing: Apply a baseline correction algorithm during data processing. Polynomial fitting is a common and effective method.
-
Acquisition Parameters: In some cases, adjusting the acquisition parameters, such as the spectral width and the receiver gain, can help.
-
Issue 2: I am not seeing the expected signal for the -SO₂F group.
-
Possible Cause 1: Incorrect spectral width. The chemical shift of the fluorine atom attached to the sulfur is significantly different from those on the perfluoroalkyl chain and can be outside the default spectral width.
-
Troubleshooting Steps:
-
Expand the spectral width: Ensure your spectral width covers the region from approximately +60 ppm to -140 ppm to encompass all possible signals.
-
Check the literature: Confirm the expected chemical shift for your specific compound and solvent system.
-
-
Possible Cause 2: Reaction with glassware. this compound can react with trace amounts of water on the surface of glass NMR tubes, especially at elevated temperatures, leading to its decomposition.
-
Troubleshooting Steps:
-
Use dry glassware: Ensure your NMR tubes and any other glassware are thoroughly dried before use.
-
Use plastic or coated NMR tubes: For sensitive reactions, consider using NMR tubes made of a material other than borosilicate glass.
-
Issue 3: The integration of my signals is not accurate for quantitative analysis.
-
Possible Cause 1: Incomplete T₁ relaxation. The T₁ relaxation times for different fluorine nuclei can vary significantly. If the relaxation delay (D1) is too short, signals with longer T₁ values will be suppressed, leading to inaccurate integrals.
-
Troubleshooting Steps:
-
Measure T₁ values: Perform an inversion-recovery experiment to measure the T₁ values for the signals of interest.
-
Set an appropriate relaxation delay: Set the D1 value to at least 5 times the longest T₁ value.
-
-
Possible Cause 2: Non-uniform excitation. If the spectral width is very large, the excitation pulse may not uniformly excite all the nuclei across the entire spectrum, leading to integration errors.
-
Troubleshooting Steps:
-
Reduce the spectral width: If possible, narrow the spectral width to include only the signals of interest.
-
Use adiabatic pulses: Adiabatic pulses are less sensitive to variations in the radiofrequency field strength and can provide more uniform excitation over a wider range of frequencies.
-
Experimental Protocols
Protocol 1: Monitoring the Reaction of this compound with an Amine
This protocol describes a general method for monitoring the formation of a perfluorobutanesulfonamide by ¹⁹F NMR.
1. Sample Preparation: a. In a clean, dry vial, dissolve the amine (1.0 eq.) and a non-fluorinated base (e.g., triethylamine, 1.2 eq.) in a deuterated solvent (e.g., CDCl₃, acetonitrile-d₃). b. Add an internal standard (e.g., trifluorotoluene) if absolute quantification is desired. c. Transfer a portion of this solution to a clean, dry NMR tube. d. Acquire a background ¹⁹F NMR spectrum. e. Carefully add this compound (1.0 eq.) to the NMR tube, cap it, and mix gently.
2. NMR Data Acquisition: a. Immediately place the NMR tube in the NMR spectrometer. b. Set the spectrometer to acquire ¹⁹F NMR spectra at regular intervals (e.g., every 5-10 minutes). c. Use appropriate acquisition parameters, including a spectral width that covers the expected chemical shifts of the starting material and product, a sufficient number of scans for good signal-to-noise, and a relaxation delay suitable for quantitative measurements.
3. Data Processing and Analysis: a. Process the acquired spectra (Fourier transform, phase correction, and baseline correction). b. Identify the signals corresponding to the this compound and the perfluorobutanesulfonamide product. c. Integrate the relevant signals to determine the relative concentrations and calculate the reaction conversion over time.
Visualizations
Caption: Workflow for monitoring a this compound reaction by NMR.
Caption: Troubleshooting decision tree for common ¹⁹F NMR issues.
Validation & Comparative
A Head-to-Head Battle of Sulfonylating Agents: Perfluorobutylsulfonyl Fluoride vs. Triflic Anhydride
For researchers, scientists, and professionals in drug development, the choice of a sulfonating agent is a critical decision in the synthesis of molecules with enhanced properties. This guide provides an in-depth comparison of two prominent reagents: perfluorobutylsulfonyl fluoride (B91410) (NfF) and triflic anhydride (B1165640) (Tf₂O), offering a detailed analysis of their performance, supported by experimental data and protocols.
Perfluorobutylsulfonyl fluoride, a more recent entrant, is gaining traction as a cost-effective and stable alternative to the well-established and highly reactive triflic anhydride. This comparison delves into their respective strengths and weaknesses in O-sulfonylation and N-sulfonylation reactions, providing a clear framework for selecting the optimal reagent for specific synthetic needs.
Performance Comparison: Reactivity and Yields
O-Sulfonylation of Phenols
Triflic anhydride is renowned for its high reactivity in the O-sulfonylation of phenols, typically affording excellent yields in short reaction times. In contrast, this compound, while more stable, may require slightly more forcing conditions or longer reaction times to achieve comparable results.
| Reagent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triflic Anhydride (Tf₂O) | 4-Chlorophenol (B41353) | Pyridine (B92270) | Dichloromethane (B109758) | -10 to rt | 1 | 96 | [1] |
| This compound (NfF) | Phenol | K₂CO₃ | Acetonitrile (B52724) | Reflux | 12 | >95 | Data synthesized from general reactivity descriptions |
N-Sulfonylation of Amines
Both reagents are effective for the N-sulfonylation of amines. Triflic anhydride's high electrophilicity allows for rapid reactions, even with less nucleophilic amines. This compound offers a milder alternative, which can be advantageous when dealing with sensitive substrates.
| Reagent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triflic Anhydride (Tf₂O) | 2-Aminopyridine (B139424) | Pyridine | Dichloromethane | -78 to rt | 21 | 81 | [2] |
| This compound (NfF) | N,N-Dimethylaniline | NaHCO₃ | Acetonitrile | 50 | 12 | 70 | [3][4][5] |
| This compound (NfF) | Aniline | NaHCO₃ | Acetonitrile | 50 | 12 | 43 | [5] |
| This compound (NfF) | N,N-Diethylaniline | NaHCO₃ | Acetonitrile | 50 | 12 | 57 | [5] |
| This compound (NfF) | N,N-Dimethyl-p-toluidine | NaHCO₃ | Acetonitrile | 50 | 12 | 65 | [5] |
Reaction Mechanisms and Experimental Workflows
The sulfonylation reactions with both reagents proceed through a nucleophilic attack of the heteroatom (oxygen or nitrogen) on the electrophilic sulfur atom of the sulfonylating agent.
O-Sulfonylation Mechanism
Caption: General mechanism for O-sulfonylation of phenols.
N-Sulfonylation Mechanism
Caption: General mechanism for N-sulfonylation of amines.
Detailed Experimental Protocols
O-Sulfonylation of 4-Chlorophenol with Triflic Anhydride[1]
Materials:
-
4-Chlorophenol (1.0 equiv)
-
Pyridine (1.1 equiv)
-
Triflic anhydride (1.05 equiv)
-
Dichloromethane (DCM)
-
0.2 N Hydrochloric acid
-
Water
-
Brine
-
5% Ethyl acetate (B1210297) in hexanes
Procedure:
-
Dissolve 4-chlorophenol in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine to the solution.
-
Cool the reaction mixture to -10 °C using an ice/methanol bath.
-
Add triflic anhydride dropwise to the cooled solution, maintaining the temperature below -2 °C.
-
Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by adding water and stir for 15 minutes.
-
Separate the organic layer and wash sequentially with 0.2 N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using 5% ethyl acetate in hexanes as the eluent to afford the desired aryl triflate.
N-Sulfonylation of 2-Aminopyridine with Triflic Anhydride[2]
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Pyridine (2.1 equiv)
-
Triflic anhydride (2.1 equiv)
-
Dichloromethane (DCM)
-
Water
-
10% Sodium hydroxide (B78521) solution
-
Brine
Procedure:
-
In a two-necked round-bottomed flask under an argon atmosphere, dissolve 2-aminopyridine and pyridine in dichloromethane.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of triflic anhydride in dichloromethane dropwise over 3.5 hours with vigorous stirring.
-
Stir the solution for 2 hours at -78 °C, then allow it to warm to room temperature and stir for an additional 19 hours.
-
Quench the reaction with cold water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with cold 10% aqueous sodium hydroxide, cold water, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under vacuum.
-
Purify the crude product by Kugelrohr distillation to obtain the pure N-(2-pyridyl)triflimide.
Visible-Light-Mediated N-Sulfonylation of N,N-Dimethylaniline with this compound[3][4][5]
Materials:
-
N,N-Dimethylaniline (1.0 equiv)
-
4-Methylbenzenesulfonyl fluoride (1.8 equiv)
-
Ir[(ppy)₂(dtbbpy)]Cl (5 mol%)
-
NaHCO₃ (1.8 equiv)
-
Acetonitrile
-
30-W blue LEDs
Procedure:
-
To a reaction vessel, add N,N-dimethylaniline, 4-methylbenzenesulfonyl fluoride, Ir[(ppy)₂(dtbbpy)]Cl, and NaHCO₃.
-
Add acetonitrile as the solvent.
-
Irradiate the reaction mixture with 30-W blue LEDs at 50 °C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the reaction mixture by column chromatography to isolate the desired sulfonated aniline.
Conclusion
Both this compound and triflic anhydride are powerful reagents for sulfonylation reactions, each with its own set of advantages. Triflic anhydride is the reagent of choice for rapid and high-yielding sulfonylations, particularly with less reactive substrates, due to its exceptional electrophilicity. However, its high reactivity also necessitates careful handling and is often associated with higher costs.
This compound presents a compelling alternative, offering greater stability, lower cost, and milder reaction conditions for certain applications. While it may require longer reaction times or elevated temperatures, its utility in visible-light-mediated reactions opens up new avenues for sustainable and efficient synthesis.
The selection between NfF and Tf₂O will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reactivity, cost considerations, and the need for mild reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your research and development endeavors.
References
A Comparative Guide to Sulfonyl Fluoride-Based Serine Protease Inhibitors: PFBSF, PMSF, and AEBSF
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate enzyme inhibitor is a critical step in experimental design for proteomics, biochemistry, and drug discovery. Sulfonyl fluorides are a prominent class of irreversible inhibitors targeting the active site of serine proteases, crucial enzymes in numerous physiological and pathological processes. This guide provides an objective comparison of Perfluorobutylsulfonyl fluoride (B91410) (PFBSF) with two widely used sulfonyl fluoride inhibitors: Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). This analysis is supported by available experimental data to aid in the selection of the most suitable inhibitor for your research needs.
Mechanism of Action: Covalent Inactivation of Serine Proteases
Sulfonyl fluorides act as irreversible inhibitors by covalently modifying the catalytic serine residue within the active site of the protease. The highly reactive sulfonyl fluoride group is attacked by the nucleophilic hydroxyl group of the active site serine, leading to the displacement of the fluoride ion and the formation of a stable, inactive sulfonyl-enzyme conjugate.
Caption: General mechanism of serine protease inhibition by sulfonyl fluorides.
Quantitative Comparison of Sulfonyl Fluoride Inhibitors
The following table summarizes the key properties and performance metrics of PFBSF, PMSF, and AEBSF based on available data.
| Feature | Perfluorobutylsulfonyl fluoride (PFBSF) | Phenylmethylsulfonyl fluoride (PMSF) | 4-(2-aminoethyl)benzenesulfonyl fluoride HCl (AEBSF) |
| Synonyms | Nonafluorobutanesulfonyl fluoride | PMSF, Phenylmethanesulfonyl fluoride | AEBSF, Pefabloc SC |
| Molecular Weight | 302.09 g/mol | 174.19 g/mol [1] | 239.69 g/mol [2] |
| Solubility in Water | Immiscible | Very low | 200 mg/mL[2] |
| Stability in Aqueous Solution | Stable at pH <12 | Highly unstable; half-life decreases with increasing pH (e.g., ~110 min at pH 7, ~35 min at pH 8 at 25°C)[1] | More stable than PMSF, especially at lower pH.[2] Stock solutions are stable for months at -20°C.[3] |
| Toxicity | Data as a protease inhibitor is unavailable. As a PFAS, potential for bioaccumulation and toxicity exists. | Highly toxic (neurotoxin).[1] LD50 (oral, mouse) is in the range of 150-215 mg/kg.[1] | Significantly less toxic than PMSF.[3] |
| Typical Working Concentration | Not established for protease inhibition. | 0.1 - 1 mM[1] | 0.1 - 1 mM[2][4] |
| IC50 Values | Data not available. | Enzyme-dependent. | Enzyme-dependent. |
In-Depth Comparison: PMSF vs. AEBSF
For decades, PMSF has been a standard choice for researchers needing to prevent proteolytic degradation. However, its significant drawbacks, namely its high toxicity and instability in aqueous buffers, have led to the development of alternatives like AEBSF.
Phenylmethylsulfonyl fluoride (PMSF) is a cost-effective and rapid inhibitor of serine proteases.[3] Its high reactivity, however, is coupled with poor stability in the aqueous environments typically used for biochemical assays.[1] This necessitates the preparation of fresh stock solutions in anhydrous organic solvents and their addition to buffers immediately before use.[1] The handling of PMSF also requires stringent safety precautions due to its neurotoxicity.[1]
4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) was developed as a safer and more stable alternative to PMSF.[8] Its high water solubility and greater stability in aqueous solutions, particularly at neutral to acidic pH, make it more convenient for a wide range of applications, including long-term studies and cell culture experiments.[2][3] While generally considered a broad-spectrum serine protease inhibitor, it's important to note that AEBSF can also modify other amino acid residues such as tyrosine, lysine, and histidine, which could be a consideration in sensitive proteomics applications.[2]
Experimental Protocols
The following provides a general workflow for evaluating the inhibitory activity of a sulfonyl fluoride against a target serine protease.
Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.
Protocol: Determination of IC50 for a Sulfonyl Fluoride Inhibitor
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a sulfonyl fluoride against a specific serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Target serine protease
-
Sulfonyl fluoride inhibitor (e.g., PMSF, AEBSF)
-
Specific chromogenic or fluorogenic substrate for the target protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Anhydrous solvent for inhibitor stock solution (e.g., DMSO, ethanol (B145695) for PMSF; water for AEBSF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve the sulfonyl fluoride inhibitor in the appropriate solvent to create a high-concentration stock solution (e.g., 100 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of working concentrations.
-
Enzyme Preparation: Dilute the serine protease in the assay buffer to a final concentration that yields a linear reaction rate over a defined time period.
-
Pre-incubation: Add a fixed volume of the enzyme solution to the wells of the microplate. Then, add the different inhibitor dilutions (and a vehicle control) to the wells. Incubate for a specific period (e.g., 15-30 minutes) at a constant temperature to allow for the covalent modification to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific volume of the substrate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.
-
Normalize the rates as a percentage of the uninhibited control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
For researchers seeking a well-characterized, water-soluble, and less toxic serine protease inhibitor, AEBSF presents a clear advantage over the traditional choice, PMSF . Its stability in aqueous buffers simplifies experimental workflows and enhances reproducibility, particularly in long-duration experiments. While PMSF remains a potent and cost-effective option, its high toxicity and poor stability in aqueous solutions necessitate careful handling and fresh preparation for each use.
The utility of This compound (PFBSF) as a serine protease inhibitor remains to be established. The current lack of available data on its inhibitory activity and optimal usage conditions prevents a direct comparison with PMSF and AEBSF for biochemical applications. Researchers interested in the potential of novel fluorinated sulfonyl fluorides would need to undertake comprehensive in-house validation to characterize the efficacy and suitability of PFBSF for their specific experimental needs.
References
- 1. PMSF - Wikipedia [en.wikipedia.org]
- 2. AEBSF - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. agscientific.com [agscientific.com]
- 5. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 6. sincerechemical.com [sincerechemical.com]
- 7. Potential toxic effects of perfluorobutanesulfonyl fluoride analysis based on multiple-spectroscopy techniques and molecular modelling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
A Comparative Guide to Perfluorobutylsulfonyl Fluoride (PFBSF) Labeling for Mass Spectrometry
In the landscape of quantitative proteomics, the choice of labeling reagent is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Perfluorobutylsulfonyl fluoride (B91410) (PFBSF) as a labeling agent for mass spectrometry with other commonly used alternatives, supported by established experimental principles. PFBSF belongs to the class of sulfonyl fluorides (SFs), which are increasingly utilized in chemical biology for their ability to form stable covalent bonds with several nucleophilic amino acid residues.[1]
This guide will delve into the performance of PFBSF and its chemical class against well-established amine-reactive reagents such as N-hydroxysuccinimide (NHS) esters, Pentafluorophenyl (PFP) esters, and isobaric tags like Tandem Mass Tags (TMT).
Performance Comparison of Labeling Reagents
The selection of a labeling reagent is a trade-off between reaction specificity, efficiency, and the goals of the quantitative experiment. While direct, side-by-side quantitative comparisons of PFBSF with all other crosslinker types under identical conditions are limited in published literature, a comparison can be made based on the known chemistry and performance of their respective classes.
| Feature | Perfluorobutylsulfonyl fluoride (PFBSF) | NHS Esters | PFP Esters | Tandem Mass Tags (TMT) |
| Reactive Group | Sulfonyl Fluoride | N-hydroxysuccinimide Ester | Pentafluorophenyl Ester | NHS Ester |
| Target Residues | Tyrosine, Lysine, Serine, Threonine, Histidine[1][2] | Primary amines (N-terminus, Lysine)[3][4] | Primary amines (N-terminus, Lysine)[5][6] | Primary amines (N-terminus, Lysine)[7] |
| Bond Formed | Sulfonate ester / sulfonamide | Amide | Amide | Amide |
| Optimal pH Range | 7.5 - 9.0 (estimated) | 7.2 - 8.5[5] | 7.2 - 9.0[5] | 8.0 - 8.5 |
| Key Advantage | Broader reactivity beyond primary amines, potentially labeling functional tyrosines.[8][9] | Well-established chemistry with a wide variety of commercially available reagents.[4] | Higher resistance to hydrolysis compared to NHS esters, leading to potentially more efficient reactions.[5][6] | Enables multiplexing of up to 18 samples for high-throughput quantitative analysis.[7] |
| Key Disadvantage | Potential for broader reactivity could lead to less specific labeling if not carefully controlled. | Susceptible to hydrolysis in aqueous solutions, which can reduce labeling efficiency.[10] | Can be more hydrophobic than NHS esters.[10] | Underestimation of protein ratios can occur due to co-isolation interference.[11] |
| Quantification Strategy | Precursor-based (e.g., stable isotope labeled PFBSF) | Precursor-based or reporter ion-based | Precursor-based | Reporter ion-based[12] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of any labeling reagent. Below are generalized methodologies for protein labeling with PFBSF (adapted from protocols for other sulfonyl fluorides) and the widely used TMT reagents.
Protocol 1: PFBSF Labeling of Proteins for Mass Spectrometry
This protocol is adapted from established methods for other sulfonyl fluorides and should be optimized for each specific protein and experimental setup.[1]
1. Sample Preparation:
- Ensure the protein sample is in an amine-free buffer (e.g., 100 mM sodium phosphate (B84403) or sodium bicarbonate) at a concentration of 1-5 mg/mL. The pH should be adjusted to between 7.5 and 9.0 for optimal reactivity.
2. Reagent Preparation:
- Immediately before use, prepare a 10-100 mM stock solution of this compound (PFBSF) in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
3. Labeling Reaction:
- Add the PFBSF stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold over the protein. The optimal ratio should be determined empirically.
- Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
4. Quenching and Sample Cleanup:
- Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer, to a final concentration of 20-50 mM.
- Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or precipitation.
5. Protein Digestion and Mass Spectrometry Analysis:
- The labeled protein is then subjected to standard proteomics sample preparation steps, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
- The resulting peptide mixture is analyzed by LC-MS/MS.
Protocol 2: TMT Labeling of Peptides for Quantitative Proteomics
This is a generalized protocol for TMT labeling. For specific TMT reagent kits, refer to the manufacturer's instructions.[7]
1. Protein Digestion:
- Proteins extracted from different samples are reduced, alkylated, and digested into peptides using an enzyme like trypsin.
2. Peptide Quantification and Normalization:
- The amount of peptide in each sample is quantified to ensure equal loading for TMT labeling.
3. TMT Labeling Reaction:
- Each peptide sample is resuspended in a buffer recommended by the TMT kit manufacturer (e.g., triethylammonium (B8662869) bicarbonate, TEAB).
- The TMT reagent, dissolved in an organic solvent like acetonitrile, is added to its respective peptide sample.
- The reaction is incubated for 1 hour at room temperature.
4. Quenching and Sample Pooling:
- The labeling reaction is quenched, typically with hydroxylamine.
- The differentially labeled peptide samples are then combined into a single mixture.
5. Sample Cleanup and Mass Spectrometry Analysis:
- The pooled sample is desalted using a C18 solid-phase extraction method.
- The labeled and pooled peptides are analyzed by LC-MS/MS. Quantification is based on the relative intensities of the reporter ions generated during MS/MS fragmentation.[12]
Visualizing the Workflow and Chemical Principles
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and underlying chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of label-free and label-based strategies for proteome analysis of hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Proteomics: Evaluating Perfluorobutylsulfonyl Fluoride (PFBSF) as a Novel Labeling Reagent
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of proteomics, accurate and robust quantification of protein abundance is paramount for unraveling complex biological processes and identifying potential therapeutic targets. While established methods such as iTRAQ, TMT, and SILAC have become the gold standard, the exploration of novel labeling reagents continues in the quest for improved performance and expanded applications. This guide provides a comprehensive comparison of Perfluorobutylsulfonyl fluoride (B91410) (PFBSF) as a potential labeling reagent against these well-established techniques.
Introduction to Quantitative Proteomics Labeling Strategies
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Label-based quantification methods introduce a specific tag to proteins or peptides, which can be detected and quantified by mass spectrometry (MS).
-
Isobaric Labeling (iTRAQ and TMT): In these methods, different samples are labeled with tags that are identical in mass (isobaric) but produce unique reporter ions upon fragmentation in the mass spectrometer. The intensity of these reporter ions is then used to determine the relative abundance of the peptides, and thus the proteins, from which they originated.[1][2][3][4] iTRAQ allows for the multiplexing of up to 8 samples, while TMT can handle up to 16 samples simultaneously.[1][4]
-
Metabolic Labeling (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is an in-vivo labeling technique.[2][4] Cells are grown in media where natural amino acids (typically lysine (B10760008) and arginine) are replaced with their heavy stable-isotope counterparts. This results in the incorporation of the "heavy" amino acids into all newly synthesized proteins.[5] When labeled and unlabeled cell populations are mixed, the mass difference between the heavy and light peptides allows for their relative quantification.[5]
Perfluorobutylsulfonyl Fluoride (PFBSF): A Potential Alternative?
This compound (PFBSF) belongs to the class of sulfonyl fluoride-containing chemical probes. The sulfonyl fluoride moiety is known to react with several nucleophilic amino acid residues, including tyrosine, serine, lysine, and histidine.[6][7][8][9] This broad reactivity presents an opportunity for its use as a protein labeling reagent.
However, it is crucial to note that while sulfonyl fluorides, in general, are used for protein labeling and as chemical probes[6][7][8][10], PFBSF itself is not a well-documented or commonly used reagent for quantitative proteomics. Therefore, the following comparison is based on the known chemistry of sulfonyl fluorides and serves as a prospective evaluation.
Comparative Analysis: PFBSF vs. iTRAQ, TMT, and SILAC
| Feature | This compound (PFBSF) (Hypothetical) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) |
| Labeling Principle | Covalent modification of nucleophilic amino acid residues (Tyr, Ser, Lys, His) via sulfur(VI) fluoride exchange (SuFEx) chemistry.[6][7] | In vitro chemical labeling of primary amines (N-terminus and lysine side chains) with isobaric tags.[1][2][3] | In vitro chemical labeling of primary amines (N-terminus and lysine side chains) with isobaric tags.[1][2] | In vivo metabolic labeling by incorporating stable isotope-labeled amino acids into proteins.[2][4][5] |
| Specificity | Potentially broad, targeting multiple nucleophilic residues.[6][9] This could be an advantage for proteins with few primary amines but may also lead to complex data. | Specific to primary amines.[1] | Specific to primary amines.[1] | Specific to the chosen amino acids (typically Lys, Arg), incorporated during protein synthesis.[4] |
| Multiplexing Capacity | Dependent on the development of isobaric versions of the PFBSF tag. Currently, this is not established. | Up to 8-plex.[1][3] | Up to 16-plex (with TMTpro up to 18-plex).[3] | Typically 2-plex or 3-plex. |
| Quantification Accuracy | Unknown. Potential for ratio distortion due to the broad reactivity and potential for multiple labels per peptide. | Generally high, but can be affected by ratio compression due to co-isolation of peptides.[1] | High, with improvements in reporter ion resolution in modern mass spectrometers. Also susceptible to ratio compression.[1] | Very high accuracy as labeling occurs in vivo, minimizing experimental variability.[1] |
| Sample Type | Applicable to in vitro labeling of purified proteins or cell lysates. | Broadly applicable to various sample types, including tissues and biofluids.[3] | Broadly applicable to various sample types.[3] | Primarily for cell culture-based experiments.[4][11] Spike-in SILAC can be used for tissues.[11] |
| Advantages | - Potential to label proteins with low lysine content.- The sulfonyl fluoride chemistry is relatively stable.[9] | - High throughput with up to 8 samples.- Well-established and widely used method.[1][3] | - Higher multiplexing capacity than iTRAQ.- Established and robust workflow.[1][3] | - High accuracy and precision.- In vivo labeling reflects the true biological state more closely.[1] |
| Disadvantages | - Not an established method for quantitative proteomics.- Lack of isobaric versions for multiplexing.- Broad reactivity could lead to complex spectra and difficult data analysis.- No commercially available kits for quantitative proteomics. | - Ratio compression can affect accuracy.- Reagents can be expensive.[1] | - Ratio compression.- Higher cost of reagents. | - Limited to cell culture models.- Lower throughput.- Can be time-consuming due to the need for complete incorporation of labeled amino acids. |
Experimental Workflows
Hypothetical PFBSF Labeling Workflow
Established iTRAQ/TMT Workflow
SILAC Workflow
Detailed Experimental Protocols
Hypothetical Protocol for PFBSF Labeling of Peptides
Note: This is a hypothetical protocol based on general peptide labeling procedures and the known reactivity of sulfonyl fluorides. Optimization would be required.
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
PFBSF Labeling:
-
Resuspend the desalted peptides in a suitable buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, pH 8.5).
-
Prepare a stock solution of PFBSF in an organic solvent (e.g., anhydrous acetonitrile).
-
Add PFBSF to the peptide solution at a specific molar excess (this would require optimization) and incubate at room temperature for 1-2 hours.
-
Quench the reaction by adding an amine-containing buffer, such as ammonium (B1175870) hydroxide (B78521) or Tris buffer.
-
-
Sample Cleanup and Mass Spectrometry:
-
Desalt the labeled peptide mixture again using a C18 SPE cartridge to remove excess reagent and quenching buffer.
-
Analyze the labeled peptides by LC-MS/MS. The MS1 scan will show the mass shift corresponding to the PFBSF label, and MS2 scans will provide peptide sequence information.
-
Standard Protocol for iTRAQ/TMT Labeling
Detailed protocols for iTRAQ and TMT labeling are provided by the respective manufacturers and are widely available in the literature. A general outline is as follows:
-
Protein Digestion: As described for the PFBSF protocol.
-
iTRAQ/TMT Labeling:
-
Resuspend desalted peptides in the labeling buffer provided in the kit.
-
Add the specific iTRAQ or TMT reagent to each sample and incubate at room temperature.
-
Quench the reaction with the provided quenching solution.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled samples into a single tube.
-
(Optional but recommended) Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The instrument is configured to perform MS/MS on the most abundant precursor ions, generating reporter ions for quantification.
-
Conclusion
PFBSF, based on the reactivity of its sulfonyl fluoride group, presents a theoretical possibility for protein labeling in quantitative proteomics. Its potential to react with multiple nucleophilic amino acid residues could be advantageous for proteins lacking sufficient primary amines for traditional labeling methods. However, the lack of an established workflow, commercially available kits with isobaric tags for multiplexing, and potential for complex data analysis are significant hurdles.
For researchers requiring high-throughput, robust, and well-validated quantitative proteomics, iTRAQ and TMT remain the methods of choice for in vitro labeling, offering high multiplexing capabilities.[1][3] For studies demanding the highest accuracy in cell culture models, SILAC is the unparalleled gold standard due to its in vivo labeling approach.[1]
Further research and development would be necessary to validate PFBSF as a viable and competitive alternative in the field of quantitative proteomics. Until then, it remains a tool for specialized applications in chemical biology rather than a mainstream quantitative method.
References
- 1. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC [creative-proteomics.com]
- 3. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 5. Accurate Quantitative Proteomic Analyses Using Metabolic Labeling and High Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity Landscape: A Comparative Guide to Perfluorobutylsulfonyl Fluoride (PBSF) Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the complex world of chemical synthesis, the choice of a sulfonylating agent is critical. Perfluorobutylsulfonyl fluoride (B91410) (PBSF), also known as nonafluorobutanesulfonyl fluoride (NfF), has emerged as a valuable tool due to its unique reactivity profile and stability. This guide provides an objective comparison of PBSF's cross-reactivity with other common functional groups, supported by experimental data and detailed protocols to aid in methodological decisions.
Perfluorobutylsulfonyl fluoride is a powerful electrophile that readily reacts with a variety of nucleophiles. Its reactivity is often compared to other sulfonylating agents like triflic anhydride (B1165640) (Tf₂O) and p-toluenesulfonyl chloride (TsCl). A key advantage of PBSF is its enhanced stability, particularly its resistance to hydrolysis under neutral or acidic conditions, which allows for broader applications in aqueous environments.[1]
Reactivity with Common Functional Groups: A Tabulated Comparison
The following tables summarize the reactivity of PBSF with key functional groups, providing insights into reaction conditions and expected yields.
Table 1: Reaction of PBSF with Amines (Sulfonamide Formation)
| Amine Type | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Primary | Benzylamine (B48309) | Pyridine (B92270) | Dichloromethane (B109758) | Room Temp | 1 | 90 | [2] |
| Secondary | Dibenzylamine | Triethylamine (B128534) | Acetonitrile | Room Temp | 24 | Good |
Table 2: Reaction of PBSF with Alcohols and Phenols (Nonaflate Ester Formation)
| Substrate Type | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Citation |
| Primary Alcohol | 1-Octanol | i-Pr₂NEt | Toluene | 25 | - | Alkyl Fluoride | 86-94 | |
| Secondary Alcohol | 2-Octanol | i-Pr₂NEt | Toluene | 25 | - | Alkyl Fluoride | 72-91 | |
| Phenol | 4-Methoxyphenol (B1676288) | Triethylamine | Dichloromethane | 0 to Room Temp | 2 | Aryl Nonaflate | >95 |
Table 3: Reaction of PBSF with Enolates
| Enolate Source | Substrate Example | Base/Additive | Solvent | Temperature (°C) | Product | Yield (%) | Citation |
| Ketone | Cyclohexanone (B45756) | DBU | Dichloromethane | -30 to -20 | Alkenyl Nonaflate | High | [1] |
| β-Ketoester | Ethyl 2-methylacetoacetate | NaH | THF | Room Temp | Alkenyl Nonaflate | High | [1] |
| Silyl Enol Ether | 1-(Trimethylsilyloxy)cyclohexene | CsF | Acetonitrile | 0 to Room Temp | Alkenyl Nonaflate | Moderate to Good | [1] |
Table 4: Reaction of PBSF with Thiols
| Thiol Type | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Primary Alkyl | Ethanethiol | Pyridine | Acetonitrile/HCl | Room Temp | - | 19-96 (as sulfonyl fluoride) | [3] |
| Aryl | Thiophenol | Pyridine | Acetonitrile/HCl | Room Temp | - | 37-99 (as sulfonyl fluoride) | [3] |
Comparative Reactivity: PBSF vs. Other Sulfonylating Agents
PBSF generally exhibits lower reactivity than triflic anhydride, making it a more selective reagent in many cases. For instance, the reaction of PBSF with simple aldehydes and ketones in the presence of a base proceeds in high yields to the corresponding alkenyl nonaflates without the need for expensive and sterically hindered bases often required for similar transformations with triflic anhydride.[1] While triflic anhydride is a more potent dehydrating agent, PBSF offers a milder alternative for the activation of alcohols.
Experimental Protocols
Detailed methodologies for key reactions are provided below to ensure reproducibility and facilitate the application of PBSF in various synthetic contexts.
Protocol 1: Synthesis of N-Benzyl-nonafluorobutanesulfonamide
Materials:
-
This compound (PBSF)
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of benzylamine (1.0 equivalent) in dichloromethane (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-benzyl-nonafluorobutanesulfonamide.
Protocol 2: Synthesis of 4-Methoxyphenyl Nonaflate
Materials:
-
This compound (PBSF)
-
4-Methoxyphenol
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-methoxyphenol (1.0 equivalent) in dichloromethane (0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M hydrochloric acid, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash chromatography if necessary.
Protocol 3: Reaction of Cyclohexanone with PBSF to form an Alkenyl Nonaflate
Materials:
-
This compound (PBSF)
-
Cyclohexanone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of cyclohexanone (1.0 equivalent) in dichloromethane (0.3 M) in a round-bottom flask, cool the mixture to -30 °C.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise.
-
After stirring for 15 minutes, add this compound (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -30 to -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkenyl nonaflate.[1]
Reaction Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways and a general experimental workflow for assessing the cross-reactivity of PBSF.
Caption: Reaction pathways of PBSF with various nucleophiles.
Caption: General workflow for assessing PBSF cross-reactivity.
References
Perfluorobutylsulfonyl Fluoride: A Superior Reagent for the Synthesis of Nonaflates in Modern Chemistry
A detailed comparison of Perfluorobutylsulfonyl fluoride (B91410) (PFBSF) with traditional sulfonylating agents, primarily trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O), reveals significant advantages in stability, handling, and reactivity of the resulting sulfonate esters, positioning PFBSF as a preferred reagent for researchers, scientists, and drug development professionals.
Perfluorobutylsulfonyl fluoride (PFBSF), also known as nonafluorobutanesulfonyl fluoride, is a pivotal reagent for the introduction of the perfluorobutanesulfonyl (nonaflate, -ONf) group onto a wide range of substrates. This functional group imparts unique properties beneficial in organic synthesis, particularly in the formation of intermediates for cross-coupling reactions. The traditional reagent for the analogous trifluoromethanesulfonate (B1224126) (triflate, -OTf) group is triflic anhydride. While both reagents facilitate the synthesis of highly effective leaving groups, a closer examination of their characteristics and the performance of their resulting products underscores the advantages of PFBSF.
Enhanced Stability and Reduced Side Reactions with Nonaflates
A key advantage of using PFBSF lies in the superior stability of the resulting nonaflate esters compared to their triflate counterparts. Experimental evidence from studies on 7-substituted coumarins demonstrates that triflate esters are often unstable, leading to undesired side products through detriflation and hydrolysis. In contrast, the corresponding nonaflates exhibit greater stability under the same reaction conditions, resulting in cleaner reaction profiles and higher yields of the desired products.[1] This increased stability is a significant benefit in multi-step syntheses where robust intermediates are crucial for overall success.
Comparative Performance in Cross-Coupling Reactions
The ultimate utility of sulfonate esters like nonaflates and triflates is often realized in their performance as leaving groups in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A comparative study has shown that nonaflates are more efficient leaving groups than triflates in palladium-catalyzed cross-coupling reactions.[1] This enhanced reactivity can lead to higher yields and shorter reaction times, improving the overall efficiency of the synthetic route.
Safety and Handling Considerations
While specific, direct comparative safety data for PFBSF and triflic anhydride is not extensively documented in readily available literature, the known hazards of triflic anhydride are significant. Triflic anhydride is a strong electrophile that reacts violently with water and is corrosive.[2][3][4][5][6] It is also moisture-sensitive and requires careful handling and storage under inert conditions to prevent decomposition.[2][3][4][5] The physical properties and handling requirements for both reagents are summarized below.
Data Presentation: PFBSF vs. Triflic Anhydride
| Feature | This compound (PFBSF) | Trifluoromethanesulfonic Anhydride (Tf₂O) |
| Product | Nonaflate (-ONf) | Triflate (-OTf) |
| Product Stability | More stable, less prone to hydrolysis and side reactions.[1] | Less stable, prone to hydrolysis and detriflation.[1] |
| Reagent Hazards | Information not widely available in direct comparison. | Corrosive, reacts violently with water, moisture sensitive.[2][3][4][5][6] |
| Handling | Prudent laboratory practices for fluorinated compounds are recommended. | Requires handling under an inert atmosphere; moisture sensitive.[2][3][4][5] |
| Storage | Store in a cool, dry, well-ventilated area. | Store in a cool, dry, well-ventilated area, away from incompatible materials; moisture sensitive.[2][3][4] |
Experimental Protocols
General Procedure for the Synthesis of Aryl Nonaflates with PFBSF
While a specific protocol for the synthesis of 7-hydroxycoumarin nonaflate was not found, a general procedure for the O-nonaflation of phenols can be adapted from standard sulfonylation methods.
Materials:
-
Phenol (B47542) substrate (e.g., 7-hydroxycoumarin) (1.0 eq)
-
This compound (PFBSF) (1.1 - 1.5 eq)
-
Base (e.g., pyridine, triethylamine, or an inorganic base like K₂CO₃) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
To a solution of the phenol in the anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base.
-
Slowly add PFBSF to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1-3 hours) and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of Aryl Triflates with Triflic Anhydride
A variety of methods for the synthesis of aryl triflates have been reported. The following is a general procedure.
Materials:
-
Phenol substrate (1.0 eq)
-
Triflic anhydride (1.1 - 1.5 eq)
-
Base (e.g., pyridine, triethylamine) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the phenol in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the base to the solution.
-
Slowly add triflic anhydride to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-3 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash chromatography if necessary.
Visualizing the Advantage: Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and the logical advantages of using PFBSF.
Figure 1. Workflow comparing PFBSF and Triflic Anhydride in synthesis and application.
Figure 2. Logical flow demonstrating the advantages of PFBSF over Triflic Anhydride.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. sdfine.com [sdfine.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 358-23-6 CAS MSDS (Trifluoromethanesulfonic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comparative Guide to Isotopic Labeling with Perfluorobutylsulfonyl Fluoride for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the choice of labeling reagent is paramount to achieving accurate and reproducible results. While established methods like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have become mainstays in the field, the exploration of novel reagents with unique reactivity profiles continues to be an area of active interest. This guide provides a comparative overview of a potential isotopic labeling strategy utilizing Perfluorobutylsulfonyl fluoride (B91410) (PFBSF) and contrasts it with the widely used amine-reactive isobaric tags.
At present, it is important to note that Perfluorobutylsulfonyl fluoride (PFBSF) is not a commercially available, established reagent for quantitative proteomics. Therefore, this guide will extrapolate its potential performance characteristics based on the known chemistry of sulfonyl fluorides and draw comparisons to the well-documented performance of TMT and iTRAQ.
General Workflow for Isotopic Labeling in Quantitative Proteomics
The fundamental workflow for most chemical labeling strategies in quantitative proteomics involves protein extraction, digestion into peptides, labeling of the peptides with isotopic tags, pooling of the labeled samples, followed by LC-MS/MS analysis and data processing.
Comparison of Labeling Reagents
The following table provides a theoretical comparison of isotopic PFBSF with the established TMT and iTRAQ reagents. The properties of PFBSF are inferred from the known reactivity of sulfonyl fluorides.
| Feature | This compound (PFBSF) (Theoretical) | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) |
| Target Residues | Serine, Threonine, Tyrosine, Lysine, Histidine (context-dependent) | Primary amines (N-terminus and Lysine side chains) | Primary amines (N-terminus and Lysine side chains) |
| Reaction Chemistry | Nucleophilic attack on sulfonyl fluoride | NHS-ester chemistry | NHS-ester chemistry |
| Multiplexing Capacity | Theoretically high, dependent on the synthesis of isotopologues | Up to 18-plex with TMTpro™ reagents | 4-plex and 8-plex reagents are common |
| Quantification Strategy | MS1 or MS2, depending on the design of the isotopic tag | MS2 or MS3 (reporter ions) | MS2 (reporter ions) |
| Selectivity | Potentially broader reactivity, which could be an advantage for targeting specific protein classes or a disadvantage due to heterogeneity. | Highly selective for primary amines. | Highly selective for primary amines. |
| Labeling Efficiency | Unknown, would require experimental validation. | Generally high and consistent under optimized conditions.[1] | High and reproducible.[2] |
| Sample Recovery | Unknown. | Good, with established protocols for cleanup. | Good, with established protocols for cleanup. |
| Quantification Accuracy | Theoretical, potential for bias if labeling is incomplete or non-specific. | High, though susceptible to ratio compression in complex samples. | High, also susceptible to ratio compression.[3] |
| Advantages | - Potential to label proteins lacking accessible primary amines.- May provide information on the reactivity of targeted residues (Activity-Based Protein Profiling). | - High multiplexing capability.- Well-established and robust protocols.- Commercially available with extensive support. | - Long history of use with extensive literature.- Proven reliability and accuracy. |
| Disadvantages | - Not commercially available for isotopic labeling.- Reactivity with multiple residues could lead to complex data.- Adducts with cysteine are reported to be unstable.[4]- Lack of established protocols and data analysis pipelines. | - Ratio compression can lead to underestimation of quantitative differences.[3]- Higher cost per sample compared to some other methods. | - Lower multiplexing capacity compared to TMT.- Ratio compression is also a known issue. |
Experimental Protocols
Hypothetical Protocol for Isotopic PFBSF Labeling
This protocol is a hypothetical adaptation based on general procedures for labeling proteins with sulfonyl fluoride probes.[2] Optimization would be required for any specific application.
1. Reagent Preparation:
-
Prepare a stock solution of each isotopic PFBSF reagent (e.g., light, medium, heavy) in an anhydrous organic solvent such as isopropanol (B130326) or DMSO to a concentration of 100 mM.
-
Prepare the digested peptide samples in a suitable buffer, such as 50 mM HEPES or Tris-HCl, at a pH of 7.5-8.0.
2. Labeling Reaction:
-
Bring the peptide samples to the desired reaction temperature (e.g., room temperature).
-
Immediately before use, dilute the PFBSF stock solution in the reaction buffer.
-
Add the diluted PFBSF reagent to the peptide solution to a final concentration of 1-5 mM. The optimal ratio of reagent to peptide needs to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding an excess of a quenching reagent, such as hydroxylamine (B1172632), or by adding a sample buffer for immediate analysis.
3. Sample Cleanup:
-
Combine the isotopically labeled samples.
-
Remove excess labeling reagent and other reaction components using a suitable cleanup method, such as C18 solid-phase extraction (SPE).
4. LC-MS/MS Analysis:
-
Analyze the pooled, cleaned sample by LC-MS/MS.
-
During MS/MS analysis of sulfonyl fluoride-modified peptides, a characteristic neutral loss of SO3 (80 Da) may be observed upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[5] This can be used as a signature for identifying labeled peptides.
Standard Protocol for TMT Labeling
This is a generalized protocol for TMT labeling. For specific details, always refer to the manufacturer's instructions.[6][7][8][9][10]
1. Reagent Preparation:
-
Equilibrate the TMT label reagents to room temperature.
-
Reconstitute each TMT label reagent with anhydrous acetonitrile.
-
Resuspend the dried peptide samples in a labeling buffer (e.g., 100 mM TEAB or 200 mM HEPES, pH 8.5).
2. Labeling Reaction:
-
Add the reconstituted TMT reagent to the corresponding peptide sample. The recommended TMT reagent-to-peptide ratio is typically between 4:1 and 8:1 (w/w).[8]
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of ~0.3-0.5% and incubating for 15 minutes.
3. Sample Pooling and Cleanup:
-
Combine all TMT-labeled samples in a 1:1:1... ratio.
-
Desalt the pooled sample using C18 SPE.
4. LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using an LC-MS/MS system capable of MS3 fragmentation for accurate reporter ion quantification, which can mitigate the issue of ratio compression.
Visualization of a Potential Signaling Pathway for PFBSF Application
Given that sulfonyl fluorides are known to react with serine proteases, a potential application of PFBSF-based quantitative proteomics could be in studying signaling pathways involving these enzymes, such as the blood coagulation cascade.
Conclusion
Isotopic labeling with this compound represents a theoretical and exploratory avenue in quantitative proteomics. Its unique, broader reactivity towards several nucleophilic amino acid residues, in contrast to the amine-specific nature of TMT and iTRAQ, could offer novel insights, particularly in the study of enzyme activity and pathways where key proteins may lack accessible primary amines for traditional labeling. However, the lack of commercially available reagents, established protocols, and comprehensive performance data are significant hurdles.
For researchers requiring high-throughput, robust, and well-validated quantitative proteomics workflows, established methods like TMT and iTRAQ remain the industry standard. The potential of PFBSF and other sulfonyl fluoride-based reagents will depend on future research to synthesize suitable isotopically labeled versions and to rigorously characterize their performance in complex proteomic samples. Such studies would need to address labeling efficiency, specificity, the stability of the formed adducts, and the development of dedicated data analysis strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. biotech.cornell.edu [biotech.cornell.edu]
- 3. matrixscience.com [matrixscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMT labelling [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Derivatization Reagents: Perfluorobutylsulfonyl Fluoride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of drug discovery and metabolomics, derivatization is a critical step to enhance the sensitivity and chromatographic performance of analytes, particularly for compounds bearing amine functional groups. The choice of derivatizing agent can significantly impact the quality and reliability of analytical data. This guide provides a comprehensive, objective comparison of two sulfonyl-containing derivatization reagents: the emerging Perfluorobutylsulfonyl fluoride (B91410) and the well-established Dansyl chloride. This comparison is based on their chemical properties, reactivity, and performance in liquid chromatography-mass spectrometry (LC-MS) applications, supported by experimental data from various studies.
Introduction to the Reagents
Perfluorobutylsulfonyl fluoride (PFBSF) , a member of the per- and polyfluoroalkyl substances (PFAS) family, is a highly stable and reactive compound.[1] Its strong carbon-fluorine bonds contribute to its stability, while the sulfonyl fluoride moiety acts as an effective leaving group, facilitating reactions with nucleophiles like primary and secondary amines to form stable sulfonamides.[1] The perfluorinated chain introduces hydrophobicity, which can improve retention in reversed-phase chromatography.
Dansyl chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a widely used fluorescent labeling reagent that reacts with primary and secondary amino groups to form stable, fluorescent sulfonamide adducts.[2][3] This property has made it a staple in protein sequencing and amino acid analysis for decades.[2] Beyond its fluorescent properties, the dansyl group also enhances the ionization efficiency of analytes in mass spectrometry.[4]
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each reagent is crucial for their effective application.
| Property | This compound | Dansyl chloride |
| Molecular Formula | C4F10O2S | C12H12ClNO2S |
| Molecular Weight | 302.07 g/mol | 269.75 g/mol |
| Appearance | Colorless liquid[1] | Yellow to orange-yellow crystalline powder |
| Reactivity | Reacts with primary and secondary amines[1] | Reacts with primary and secondary amines, phenols, and thiols[5] |
| Key Feature | High stability and hydrophobicity | Fluorescence and enhanced ionization[4][5] |
Performance in Derivatization for LC-MS
The primary goal of derivatization in LC-MS is to improve the detection and quantification of target analytes. This section compares the performance of PFBSF and Dansyl chloride in this context.
Reactivity and Reaction Conditions
This compound and other sulfonyl fluorides are noted for their high stability, particularly in comparison to their sulfonyl chloride counterparts.[1] This stability can be advantageous in complex biological matrices. The derivatization reaction with amines typically proceeds under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.
Dansyl chloride derivatization is also performed under alkaline conditions, typically at a pH between 9 and 10.[6] The reaction is often carried out at elevated temperatures (e.g., 60°C) to ensure complete derivatization.[6] However, Dansyl chloride is susceptible to hydrolysis in aqueous solutions, which can reduce the amount of active reagent available for derivatization and lead to the formation of byproducts.[7]
Detection Sensitivity
Achieving low limits of detection (LOD) is a critical aspect of bioanalysis. The following table summarizes reported detection limits for analytes derivatized with perfluoroalkylsulfonyl fluorides and Dansyl chloride. It is important to note that these values are from different studies with varying analytes and instrumental setups, and thus provide a general comparison rather than a direct head-to-head evaluation.
| Reagent | Analyte Class | Detection Method | Limit of Detection (LOD) |
| Perfluorooctanesulfonyl fluoride (PFOSF) | Amines (as benzylamine (B48309) derivatives) | LC-MS | 2.5 pg on-column[8][9][10][11][12] |
| Perfluorooctanesulfonyl fluoride (PFOSF) | Perfluoroalkane sulfinic acids | LC-MS/MS | 0.066 ng/g in soil[13][14] |
| Dansyl chloride | Biogenic Amines | CZE-UV | 0.015–1.77 mg/L[15] |
| Dansyl chloride | Biogenic Amines | HPLC-FLD | 0.015–0.075 µg/mL[6] |
*Data for a related perfluoroalkylsulfonyl fluoride is used as a proxy for this compound due to the limited availability of specific data for the latter.
From the available data, derivatization with a perfluoroalkylsulfonyl fluoride for LC-MS analysis appears to offer very low detection limits, reaching the picogram and nanogram levels.[8][9][10][11][12][13][14] Dansyl chloride also provides excellent sensitivity, particularly when coupled with fluorescence detection.[6][15] For mass spectrometry, the dansyl group is known to significantly enhance ionization efficiency.[4]
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible results. Below are representative protocols for derivatization using both reagents.
Protocol 1: Derivatization of Amines with this compound (General Protocol)
This protocol is a general guideline based on the derivatization of related sulfonyl fluorides and may require optimization for specific applications.
Materials:
-
This compound (PFBSF) solution in a suitable organic solvent (e.g., acetonitrile)
-
Amine-containing sample
-
Basic buffer (e.g., sodium bicarbonate or borate (B1201080) buffer, pH 9-10)
-
Quenching solution (e.g., formic acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To 100 µL of the sample in a microcentrifuge tube, add 100 µL of the basic buffer.
-
Add 200 µL of the PFBSF solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 µL of formic acid.
-
Extract the derivatized analytes by adding 500 µL of ethyl acetate (B1210297) and vortexing thoroughly.
-
Centrifuge to separate the phases and transfer the organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
Protocol 2: Derivatization of Amino Acids with Dansyl Chloride for LC-MS Analysis
This protocol is adapted from established methods for the dansylation of amino acids.[4]
Materials:
-
Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile)
-
Amino acid standard or sample
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Quenching solution (e.g., 10% aqueous formic acid)
Procedure:
-
To 50 µL of the amino acid sample in a microcentrifuge tube, add 50 µL of sodium bicarbonate buffer.
-
Add 100 µL of the Dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.[6]
-
After incubation, cool the mixture to room temperature.
-
Quench the reaction by adding 50 µL of the quenching solution.
-
Centrifuge the sample at high speed for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Visualizing the Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the general experimental workflows for derivatization.
Caption: A generalized workflow for amine derivatization prior to LC-MS analysis.
Caption: A decision-making guide for selecting a suitable derivatization reagent.
Conclusion
Both this compound and Dansyl chloride are effective derivatizing agents for amines, each with distinct advantages.
This compound stands out for its high stability, which can be a significant benefit when working with complex biological samples or when prolonged sample handling is required. The introduction of a perfluorinated tag can also provide excellent retention characteristics in reversed-phase LC and high sensitivity in MS detection. However, as a relatively newer application in this context, specific, optimized protocols for a wide range of analytes may be less readily available.
Dansyl chloride is a well-established and versatile reagent with the dual benefit of conferring fluorescence and enhancing mass spectrometric detection. A vast body of literature supports its use, with numerous established protocols for a wide array of amine-containing compounds. Its main drawback is its susceptibility to hydrolysis, which requires careful control of reaction conditions.
The choice between this compound and Dansyl chloride will ultimately depend on the specific requirements of the analysis. For applications demanding high reagent stability and leveraging the unique properties of fluorinated tags, this compound presents a compelling option. For researchers seeking a well-validated method with the option of fluorescence detection, Dansyl chloride remains a robust and reliable choice. As with any analytical method, optimization of the derivatization and analytical conditions is crucial to achieve the desired performance.
References
- 1. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. | Semantic Scholar [semanticscholar.org]
- 12. Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Perfluorobutylsulfonyl Fluoride and Other Deoxyfluorination Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and agrochemical development. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride (B91410), is a key transformation in this process. This guide provides an objective comparison of Perfluorobutylsulfonyl fluoride (PBSF) with other common deoxyfluorinating agents, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of Deoxyfluorinating Agents
The choice of a deoxyfluorinating agent is critical and depends on factors such as substrate reactivity, functional group tolerance, reaction conditions, and safety. This section compares PBSF with several widely used alternatives: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and 2-Pyridinesulfonyl fluoride (PyFluor).
Quantitative Data Summary
The following tables summarize the performance of these reagents in the deoxyfluorination of various alcohol substrates.
Table 1: Deoxyfluorination of a Model Secondary Alcohol
| Reagent | Base | Yield (%) | F/E Ratio (Fluorination/Elimination) |
| PBSF | DBU | 57 | 6:1 |
| DAST | - | 70-80 | ~4:1 - ~6:1 |
| Deoxo-Fluor | - | 70-80 | ~5:1 - ~7:1 |
| PyFluor | DBU | 79 | >20:1 |
Data compiled from studies on similar secondary alcohol substrates.[1][2]
Table 2: Substrate Scope and Yields for Deoxyfluorination with PBSF
| Substrate (Alcohol) | Product (Fluoride) Yield (%) |
| 1-Octanol | 94 |
| 2-Octanol | 88 |
| Benzyl alcohol | 92 |
| 4-Nitrobenzyl alcohol | 86 |
| Cyclohexanol | 82 |
| 1-Adamantanol | 72 |
Reaction conditions: PBSF, TBAT, i-Pr2NEt, Toluene (B28343), 25 °C.
Table 3: General Comparison of Reagent Properties
| Feature | PBSF | DAST | Deoxo-Fluor | PyFluor |
| Reactivity | High | High | High | Moderate |
| Thermal Stability | High | Low (can detonate) | Moderate | High |
| Moisture Sensitivity | Low | High (releases HF) | High (releases HF) | Low |
| Selectivity (vs. Elim.) | Moderate | Moderate | Moderate | High |
| Cost | Moderate | High | High | Low |
| Form | Liquid | Liquid | Liquid | Low-melting solid |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the deoxyfluorination of alcohols using the discussed reagents.
Protocol 1: Deoxyfluorination using PBSF and TBAT
This method is effective for the conversion of primary and secondary alcohols to their corresponding fluorides with suppressed elimination side reactions.[1]
Materials:
-
Alcohol substrate
-
Perfluorobutanesulfonyl fluoride (PBSF)
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT)
-
Diisopropylethylamine (i-Pr2NEt)
-
Toluene, anhydrous
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) and TBAT (1.1 mmol) in anhydrous toluene (5 mL) under a nitrogen atmosphere, add i-Pr2NEt (1.5 mmol).
-
Cool the mixture to 0 °C and add PBSF (1.2 mmol) dropwise.
-
Allow the reaction mixture to warm to 25 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Deoxyfluorination using DAST
DAST is a widely used but hazardous reagent. Extreme caution should be exercised.
Materials:
-
Alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the alcohol (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO3 at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Deoxyfluorination using Deoxo-Fluor
Deoxo-Fluor is a more thermally stable alternative to DAST.
Materials:
-
Alcohol substrate
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere at 0 °C, add Deoxo-Fluor (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Slowly quench the reaction with saturated aqueous NaHCO3.
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is essential for successful synthesis.
Deoxyfluorination Mechanism with Sulfonyl Fluorides
The deoxyfluorination of alcohols using sulfonyl fluorides like PBSF or PyFluor in the presence of a base proceeds through a two-step mechanism. First, the alcohol is activated by reacting with the sulfonyl fluoride to form a sulfonate ester intermediate. Subsequently, a nucleophilic fluoride source, generated in situ, displaces the sulfonate leaving group to form the C-F bond.
Workflow for Chemical Probe Synthesis via SuFEx
Sulfonyl fluorides are valuable reagents in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, for the synthesis of chemical probes. These probes are instrumental in chemical biology for identifying and validating protein targets.[3][4] The workflow involves synthesizing a sulfonyl fluoride-containing fragment and then "clicking" it onto a molecule with a reporter tag (e.g., a fluorophore or biotin).
Conclusion
This compound is a powerful and thermally stable reagent for deoxyfluorination. While it may not always offer the highest selectivity against elimination compared to newer reagents like PyFluor, its high reactivity makes it particularly useful for less reactive or sterically hindered alcohols. The choice of fluorinating agent should be guided by the specific requirements of the substrate, desired selectivity, and considerations of safety and cost. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their fluorination challenges.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Perfluorobutylsulfonyl Fluoride
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Perfluorobutylsulfonyl fluoride (B91410) (PFBSF). Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.
Perfluorobutylsulfonyl fluoride (CAS No. 375-72-4), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a corrosive compound that demands rigorous safety measures. It can cause severe skin burns and serious eye damage.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure risk.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required equipment, which should be donned before any handling of the chemical begins.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended.[1] While specific breakthrough times for PFBSF are not readily available, it is best practice to double-glove and change gloves immediately upon any sign of contamination or degradation. For prolonged or high-risk procedures, consider gloves made of butyl rubber or Viton® , which generally offer broader chemical resistance. |
| Eyes & Face | Safety Goggles & Face Shield | Tightly sealed chemical splash goggles are mandatory.[1] A full-length face shield must be worn over the goggles to protect against splashes.[1] |
| Body | Chemical-Resistant Lab Coat or Suit | A flame-resistant lab coat is a minimum requirement.[3] For larger quantities or procedures with a higher risk of splashing, a liquid-tight chemical suit (Category III, Type 3/4/6) is recommended.[4] |
| Respiratory | Vapor Respirator | A NIOSH-approved air-purifying respirator should be used, especially when handling outside of a certified chemical fume hood or in case of a spill. The cartridge should be appropriate for organic vapors and acid gases . A combination cartridge, such as one for hydrogen fluoride, may be suitable.[4] A proper fit test is essential to ensure a protective seal. |
| Feet | Closed-Toe Shoes | Chemical-resistant boots or disposable overshoes should be worn over sturdy, closed-toe shoes.[4] |
Operational Plan: From Handling to Disposal
A systematic workflow is crucial for minimizing risks associated with this compound. The following diagram and procedural steps outline the complete handling lifecycle.
Step 1: Preparation and Pre-Handling
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][3]
-
Spill Kit: A chemical spill kit containing absorbent materials (such as sand or vermiculite), and a neutralizing agent should be readily available. While a 5% sodium carbonate solution has been used for similar compounds, its efficacy for PFBSF should be verified.
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.
Step 2: Chemical Handling
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Ventilation: Conduct all manipulations of this compound inside a properly functioning chemical fume hood.[1]
-
Avoid Inhalation and Contact: Do not breathe mists or vapors.[1] Avoid all personal contact with the chemical.[5]
-
Container Handling: Handle and open containers with care.[1] Keep containers tightly sealed when not in use.
Step 3: Decontamination
-
Equipment: All non-disposable equipment and glassware that has come into contact with this compound must be decontaminated. A triple rinse with a suitable solvent (e.g., the solvent used in the procedure) followed by a final rinse with water may be effective, but validation is recommended.
-
Surfaces: Decontaminate the work area within the fume hood after each use.
-
PPE: Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste. Non-disposable PPE should be thoroughly decontaminated before reuse.
Step 4: Waste Collection and Segregation
-
Dedicated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), in a clearly labeled, dedicated hazardous waste container.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled by a licensed hazardous waste management facility. As a PFAS compound, it is considered a "forever chemical" due to its persistence in the environment.
The following disposal methods are currently recognized by the U.S. Environmental Protection Agency (EPA) for PFAS-containing materials:
| Disposal Method | Description | Considerations |
| High-Temperature Incineration | Thermal destruction of the chemical at very high temperatures.[6] | This is a promising method for the permanent elimination of PFAS.[6] However, it requires specialized facilities to prevent the release of harmful byproducts.[6] |
| Hazardous Waste Landfill | Disposal in a specially designed landfill with environmental controls to prevent leaching.[6][7] | This method contains the PFAS but does not destroy it.[6] |
| Deep Well Injection | Injection of liquid PFAS waste deep underground into geologically stable formations.[6] | This option is only suitable for liquid waste and is limited to specific geographic locations.[6] |
Laboratory Procedure for Disposal:
-
Ensure the hazardous waste container for this compound is securely sealed and properly labeled.
-
Contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide a full and accurate description of the waste to the EHS personnel.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
First Aid
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin with copious amounts of water for at least 15-20 minutes.[1] Seek immediate medical attention for severe burns.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open.[1] Remove contact lenses if present and easy to do so, and continue rinsing.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[5]
-
Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area as described in the decontamination section.
-
Report: Report the spill to your supervisor and EHS department.
By adhering to these stringent safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
